endo-BCN-PEG12-acid
描述
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H67NO16/c40-37(41)7-9-43-11-13-45-15-17-47-19-21-49-23-25-51-27-29-53-31-32-54-30-28-52-26-24-50-22-20-48-18-16-46-14-12-44-10-8-39-38(42)55-33-36-34-5-3-1-2-4-6-35(34)36/h34-36H,3-33H2,(H,39,42)(H,40,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDILOCSPCYAIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H67NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
793.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to endo-BCN-PEG12-acid: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of endo-BCN-PEG12-acid, a versatile heterobifunctional linker integral to the fields of bioconjugation, drug delivery, and proteomics. This document outlines its chemical properties, applications, and detailed experimental protocols for its use, presenting quantitative data in a clear, tabular format and illustrating key processes with diagrams.
Core Concepts: Introduction to this compound
This compound is a molecule designed with three key functional components: an endo-Bicyclononyne (BCN) group, a 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This strategic design allows for a two-step sequential or one-pot conjugation of different molecules.
-
endo-Bicyclononyne (BCN): This strained alkyne is highly reactive towards azide-containing molecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The "endo" configuration of the BCN ring contributes to its high reactivity. This bioorthogonal reaction is ideal for use in complex biological environments and live-cell studies due to its high specificity and the absence of cytotoxic copper catalysts.[1]
-
Polyethylene Glycol (PEG)12 Spacer: The 12-unit PEG linker is a hydrophilic chain that enhances the aqueous solubility of the molecule and the resulting conjugate.[2][3] It also provides a flexible spacer arm, which can reduce steric hindrance between the conjugated molecules, potentially preserving their biological activity.[1]
-
Carboxylic Acid (-COOH): This terminal group can be readily coupled to primary amines (-NH2) on proteins, peptides, or other molecules through the formation of a stable amide bond. This reaction is typically facilitated by carbodiimide crosslinkers such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or other activators like HATU.[2]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source(s) |
| Chemical Formula | C38H67NO16 | BroadPharm |
| Molecular Weight | ~794 g/mol | BroadPharm |
| CAS Number | 2183440-27-7 | BroadPharm |
| Purity | ≥95% | BroadPharm |
| Solubility | DMSO, DCM, DMF, Water | BroadPharm, BroadPharm |
| Storage Conditions | -20°C, protected from moisture and light | BroadPharm |
Key Applications
The unique trifecta of a bioorthogonal handle, a solubility-enhancing spacer, and a traditional coupling group makes this compound a valuable tool in several advanced applications:
-
Antibody-Drug Conjugate (ADC) Development: This linker is used to attach cytotoxic drugs to monoclonal antibodies. The carboxylic acid can be coupled to lysine residues on the antibody, and the BCN group can then be used to attach an azide-modified drug payload via SPAAC. The PEG spacer helps to maintain the antibody's solubility and stability.
-
PROTAC® (Proteolysis Targeting Chimera) Synthesis: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as the central linker connecting the target-binding ligand and the E3 ligase ligand.
-
Bioorthogonal Labeling and Imaging: The BCN group allows for the specific labeling of azide-modified biomolecules in living cells or in vivo for imaging and tracking studies.
-
Surface Modification: The linker can be used to immobilize biomolecules onto surfaces for applications in diagnostics and biomaterials.
Experimental Protocols
The following are generalized protocols for the two primary reactions involving this compound. Note: These protocols may require optimization based on the specific molecules being conjugated.
Protocol 1: Amine Coupling via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine-containing molecule (e.g., a protein).
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or hydroxylamine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mM).
-
Prepare fresh solutions of EDC and NHS in activation buffer or anhydrous DMSO immediately before use.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, combine this compound with EDC and NHS in activation buffer. A typical molar ratio is 1:1.5:1.5 (acid:EDC:NHS).
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Amine-Containing Molecule:
-
Add the activated endo-BCN-PEG12-NHS ester solution to the solution of the amine-containing molecule. The molar excess of the linker over the amine-containing molecule will depend on the desired degree of labeling and should be optimized (a starting point is a 10- to 20-fold molar excess).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by using a desalting column, dialysis, or size-exclusion chromatography, exchanging the buffer to a suitable storage buffer.
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of the BCN group of a pre-modified molecule with an azide-containing molecule.
Materials:
-
BCN-functionalized molecule (prepared as in Protocol 1 or obtained commercially)
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO (if needed to dissolve components)
Procedure:
-
Prepare Reactants:
-
Ensure the BCN-functionalized molecule and the azide-containing molecule are purified and in a compatible reaction buffer.
-
If necessary, prepare a concentrated stock solution of the azide-containing molecule in DMSO. The final concentration of DMSO in the reaction should be kept low (ideally <5% v/v) to avoid negative effects on biomolecules.
-
-
SPAAC Reaction:
-
In a suitable reaction vessel, combine the BCN-functionalized molecule and the azide-containing molecule. A 2- to 4-fold molar excess of the azide reagent over the BCN-modified molecule is a common starting point.
-
Gently mix the components.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times can be shorter depending on the specific reactants and may need to be optimized.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as desalting, dialysis, or chromatography to remove any unreacted starting materials.
-
Visualizations of Workflows and Reactions
The following diagrams, generated using Graphviz, illustrate the key experimental workflows and chemical reactions involving this compound.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: The two primary bioconjugation reactions of the linker.
References
An In-Depth Technical Guide to endo-BCN-PEG12-acid: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and methodologies associated with the use of endo-BCN-PEG12-acid, a versatile heterobifunctional linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and diagnostics due to its unique combination of a strain-promoted alkyne (BCN) for copper-free click chemistry, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid for covalent modification of amine-containing molecules.
Core Chemical Structure and Properties
This compound is a well-defined molecule that integrates three key functional components:
-
Endo-Bicyclo[6.1.0]nonyne (endo-BCN): A cyclooctyne that exhibits high reactivity towards azides in strain-promoted azide-alkyne cycloaddition (SPAAC). This bioorthogonal reaction proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.
-
Polyethylene Glycol (PEG)12 Spacer: A 12-unit PEG chain that imparts significant hydrophilicity to the molecule. This feature enhances the aqueous solubility of the linker and any subsequent conjugates, reduces non-specific binding to proteins and surfaces, and can improve the pharmacokinetic properties of biotherapeutics.
-
Terminal Carboxylic Acid: A versatile functional group that can be readily coupled to primary amines on biomolecules such as proteins, peptides, and antibodies. This reaction typically proceeds via the formation of a stable amide bond, facilitated by common coupling agents.
The combination of these functionalities in a single molecule allows for a dual-reactivity approach to bioconjugation, enabling the sequential or orthogonal ligation of two different molecular entities.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C₃₈H₆₇NO₁₆ | [1][2] |
| Molecular Weight | 793.94 g/mol (often cited as 794) | [1][2] |
| CAS Number | 2183440-27-7 | [1] |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage Conditions | -20°C, desiccated |
Reaction Mechanisms and Applications
The utility of this compound stems from its two distinct reactive handles, which can be addressed in a controlled manner.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The BCN moiety is central to the copper-free click chemistry capabilities of this linker. The ring strain of the cyclooctyne allows it to readily undergo a [3+2] cycloaddition with an azide-functionalized molecule, forming a stable triazole linkage. This reaction is characterized by its high specificity and rapid kinetics under physiological conditions.
Amine Coupling via Carboxylic Acid Activation
The terminal carboxylic acid can be activated to form a more reactive intermediate, which then readily couples with primary amines (e.g., the epsilon-amino group of lysine residues in proteins). Common activating agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
This dual functionality makes this compound a valuable tool in a variety of advanced applications, including:
-
Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach a cytotoxic payload to an antibody. For instance, the carboxylic acid can be coupled to the drug, and the BCN group can then be reacted with an azide-modified antibody.
-
PROTAC® (Proteolysis Targeting Chimera) Synthesis: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. This compound can serve as the central linker connecting the target-binding and E3 ligase-binding moieties.
-
Bioorthogonal Labeling: This linker is ideal for the specific labeling of biomolecules in complex biological environments, including live cells and in vivo models, without interfering with native biological processes.
-
Surface Modification: The PEG spacer helps to create hydrophilic and biocompatible surfaces, reducing fouling and improving the performance of diagnostic and therapeutic devices.
-
Development of Probes: It can be used to construct probes for imaging and diagnostic applications by linking a targeting molecule to a reporter molecule (e.g., a fluorophore or biotin).
Experimental Protocols
While specific experimental conditions should be optimized for each unique application, the following provides a general framework for the use of this compound.
General Protocol for Amine Coupling to a Protein
-
Reagent Preparation:
-
Dissolve the protein to be modified in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-7.5.
-
Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.
-
Prepare fresh stock solutions of EDC and NHS in the same anhydrous solvent.
-
-
Activation of Carboxylic Acid:
-
In a separate reaction vessel, combine this compound with a slight molar excess of EDC and NHS in the anhydrous solvent.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Add the activated this compound solution to the protein solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to maintain protein stability.
-
The molar ratio of the linker to the protein will determine the degree of labeling and should be optimized accordingly.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts using a desalting column, dialysis, or tangential flow filtration.
-
General Protocol for SPAAC Reaction with an Azide-Modified Molecule
-
Reagent Preparation:
-
Dissolve the BCN-modified molecule (e.g., the protein conjugate from the previous protocol) in a suitable aqueous buffer.
-
Dissolve the azide-containing molecule in a compatible solvent.
-
-
Click Reaction:
-
Combine the BCN-modified molecule and the azide-containing molecule in the reaction buffer. A slight molar excess of one reactant may be used to drive the reaction to completion.
-
Incubate the reaction at room temperature. Reaction times can vary from minutes to a few hours depending on the concentration and reactivity of the substrates.
-
-
Analysis and Purification:
-
Monitor the progress of the reaction using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Purify the final conjugate as required for the downstream application.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate common experimental workflows involving this compound.
References
An In-depth Technical Guide to the Core Mechanism of Action of endo-BCN-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
endo-BCN-PEG12-acid is a heterobifunctional linker that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics. Its modular design, incorporating a strained alkyne, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for the precise assembly of complex biomolecular architectures. This guide provides a comprehensive overview of the core mechanism of action of each component of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Core Components and Their Mechanism of Action
The functionality of this compound is derived from its three key components:
-
endo-Bicyclononyne (endo-BCN): The bioorthogonal reactive group.
-
Polyethylene Glycol (PEG12): A hydrophilic spacer.
-
Carboxylic Acid: A versatile functional handle for conjugation.
The endo-BCN Moiety: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The endo-BCN group is a cyclooctyne, a class of strained alkynes that readily reacts with azides via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry, allowing for the covalent ligation of molecules in complex biological environments without the need for a cytotoxic copper catalyst.[1] The high ring strain of the BCN molecule drives the reaction forward, leading to the formation of a stable triazole linkage.[1]
The key features of SPAAC with BCN reagents include:
-
Biocompatibility: The reaction proceeds efficiently in aqueous buffers at physiological pH and ambient temperatures without the need for a toxic copper catalyst, making it suitable for use in living systems.[1][2]
-
High Selectivity: The azide and BCN groups react specifically with each other, even in the presence of a multitude of other functional groups found in biological samples.[1]
-
Stability: The resulting triazole linkage is highly stable under physiological conditions.
-
Efficiency: The reaction typically proceeds with high yields.
The reaction between the endo-BCN moiety and an azide-functionalized molecule is a [3+2] cycloaddition, resulting in a stable triazole ring.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The PEG12 Spacer: Enhancing Physicochemical Properties
The this compound linker incorporates a discrete chain of twelve polyethylene glycol units. PEGylation is a well-established strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The hydrophilic PEG12 spacer in this linker offers several key advantages:
-
Improved Hydrophilicity: Many biomolecules and therapeutic payloads are hydrophobic. The inclusion of a hydrophilic PEG linker can mitigate aggregation and improve solubility in aqueous media.
-
Reduced Steric Hindrance: The flexible PEG chain acts as a spacer, minimizing steric hindrance between the conjugated molecules and potentially preserving their biological activity.
-
Enhanced Pharmacokinetics: In the context of larger constructs like antibody-drug conjugates (ADCs), PEG linkers can increase the hydrodynamic radius, leading to reduced renal clearance and a longer plasma half-life.
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system, potentially reducing its immunogenicity.
The choice of a 12-unit PEG linker represents a balance between providing sufficient hydrophilicity and maintaining a relatively compact size. The optimal PEG linker length is often context-dependent and may require empirical determination for a specific application.
The Carboxylic Acid Terminus: A Gateway for Conjugation
The terminal carboxylic acid group provides a versatile handle for conjugation to a wide range of molecules, most commonly those containing primary amines. The most prevalent method for activating the carboxylic acid for bioconjugation is through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).
This two-step process involves:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack by the Amine: The O-acylisourea intermediate is unstable in aqueous solutions and can be stabilized by reacting with NHS to form a more stable NHS ester. This ester then readily reacts with a primary amine to form a stable amide bond.
Caption: Amide bond formation using EDC/NHS chemistry.
Quantitative Data
The efficiency of the SPAAC reaction is a critical parameter for its application. The reaction kinetics are typically described by the second-order rate constant (k₂).
| Strained Alkyne | Diastereomer | Azide Reactant | Solvent System | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| Bicyclo[6.1.0]nonyne (BCN) | endo | Benzyl Azide | CD₃CN/D₂O (1:2) | 0.29 | |
| Bicyclo[6.1.0]nonyne (BCN) | exo | Benzyl Azide | CD₃CN/D₂O (1:2) | 0.19 | |
| Bicyclo[6.1.0]nonyne (BCN) | endo | Benzyl Azide | DMSO | 0.15 | |
| Bicyclo[6.1.0]nonyne (BCN) | endo | Pyridinium derivative | CD₃CN:D₂O = 3:1 | ~2 |
Note: Reaction rates are sensitive to solvent polarity, with more polar solvents generally leading to faster kinetics. The endo isomer of BCN is generally more reactive than the exo isomer.
Experimental Protocols
Protocol 1: General Procedure for SPAAC Reaction
This protocol outlines the general steps for conjugating an azide-modified molecule with this compound.
-
Reagent Preparation:
-
Dissolve the azide-containing molecule in an appropriate amine-free buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of this compound in an organic solvent such as DMSO (e.g., 10 mM).
-
-
SPAAC Reaction:
-
Add the this compound stock solution to the solution of the azide-containing molecule. A 1.5 to 2-fold molar excess of the BCN reagent over the azide is a common starting point.
-
The final concentration of the organic solvent (e.g., DMSO) should be kept low (ideally below 5% v/v) to minimize potential effects on the stability of biomolecules.
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 6-24 hours. Reaction times may require optimization based on the specific reactants and concentrations.
-
-
Purification:
-
Remove unreacted this compound and other small molecules using size-exclusion chromatography (e.g., desalting column) or dialysis.
-
Caption: Experimental workflow for a typical SPAAC reaction.
Protocol 2: General Procedure for Amine Conjugation via EDC/NHS Chemistry
This protocol describes the conjugation of this compound to a primary amine-containing molecule.
-
Reagent Preparation:
-
Dissolve the amine-containing molecule in an amine-free buffer (e.g., MES buffer, pH 4.7-6.0).
-
Dissolve this compound in the same buffer.
-
Prepare fresh stock solutions of EDC and NHS in an organic solvent (e.g., DMSO or DMF) or water.
-
-
Activation and Conjugation:
-
Add EDC and NHS to the this compound solution. A common molar ratio is 1:2:5 (acid:EDC:NHS).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Add the amine-containing molecule to the activated this compound solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer or hydroxylamine) to consume any unreacted NHS esters.
-
Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.
-
Caption: Experimental workflow for amine conjugation.
Conclusion
This compound is a powerful and versatile tool for the construction of well-defined bioconjugates. Its core mechanism of action is based on the reliable and bioorthogonal SPAAC reaction of the endo-BCN moiety, the beneficial physicochemical properties imparted by the PEG12 spacer, and the flexible conjugation chemistry of the terminal carboxylic acid. A thorough understanding of these individual components and their interplay is crucial for the successful design and execution of experiments in drug development and other life science research areas. The provided quantitative data and experimental protocols serve as a valuable resource for researchers utilizing this advanced linker technology.
References
An In-depth Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, providing a robust method for covalently linking molecules in complex biological settings.[1][2] This reaction is a type of "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility.[3] Developed by Carolyn Bertozzi in 2004, SPAAC is a copper-free variant of the azide-alkyne cycloaddition, which circumvents the cytotoxicity associated with the copper catalysts required in the original version (CuAAC).[3][4]
The core principle of SPAAC lies in the use of a strained cyclooctyne, the smallest stable cyclic alkyne, which reacts spontaneously with an azide to form a stable triazole linkage. The high ring strain of the cyclooctyne significantly lowers the activation energy for the [3+2] cycloaddition, enabling the reaction to proceed rapidly at physiological temperature and pH without interfering with native biochemical processes. This bioorthogonality stems from the fact that both the strained alkyne and the azide functional groups are largely absent from and non-reactive with biological molecules. Due to these advantages, SPAAC has been widely adopted in fields ranging from chemical biology and drug development to materials science, with applications in biomolecule labeling, in vivo imaging, and the synthesis of antibody-drug conjugates (ADCs).
Core Principles and Mechanism
The mechanism of SPAAC is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition. In this reaction, the azide functions as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole product. The reaction's driving force is the release of enthalpy from the high ring strain of the cyclooctyne upon forming the more stable, fused triazole ring system. This release of energy overcomes the activation barrier without the need for external catalysts.
Quantitative Analysis of SPAAC Kinetics
The rate of the SPAAC reaction is a critical factor for its application, especially in dynamic biological systems. The kinetics are typically second-order, and the reaction rate is influenced by several factors:
-
Cyclooctyne Structure : The degree of ring strain and electronic factors are primary determinants of reactivity. More strained cyclooctynes exhibit faster kinetics.
-
Azide Electronics : The electronic properties of the azide reactant can influence the reaction rate.
-
Solvent : SPAAC reactions are often faster in aqueous solutions compared to organic solvents, which is a significant advantage for biological applications.
-
pH and Buffer : Reaction rates can be affected by pH and the type of buffer used. Higher pH values generally increase reaction rates, though exceptions exist depending on the buffer.
The performance of different cyclooctynes is typically compared using their second-order rate constants (k₂) for the reaction with a standard azide, such as benzyl azide.
Table 1: Second-Order Rate Constants of Common Cyclooctynes with Benzyl Azide
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
|---|---|---|---|
| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0 | |
| Dibenzoannulated Cyclooctyne | DIBO | ~0.3 - 0.7 | |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | |
| Biarylazacyclooctynone | BARAC | > 1.0 | |
| Difluorinated Cyclooctyne | DIFO | High reactivity | |
| [9+1]Cycloparaphenylene | [9+1]CPP | 2.2 x 10⁻³ | |
| [11+1]Cycloparaphenylene | [11+1]CPP | 4.5 x 10⁻⁴ |
Note: Reaction rates can vary depending on the specific solvent, temperature, and derivatives used.
Table 2: Effect of Buffer and pH on SPAAC Reaction Rates (sulfo-DBCO with model azides)
| Buffer | pH | Temperature (°C) | Rate Constant Range (k₂) [M⁻¹s⁻¹] | Reference(s) |
|---|---|---|---|---|
| PBS | 7 | 25 / 37 | 0.32 - 0.85 | |
| HEPES | 7 | 25 / 37 | 0.55 - 1.22 | |
| DMEM | 7.4 (approx.) | 37 | 0.59 - 0.97 | |
| RPMI | 7.4 (approx.) | 37 | 0.27 - 0.77 |
Note: Data is for reactions between sulfo-DBCO and either 3-azido-L-alanine or 1-azido-1-deoxy-β-D-glucopyranoside.
Applications in Drug Development and Research
The versatility and bioorthogonality of SPAAC have led to its widespread use in various research and development areas.
-
Antibody-Drug Conjugates (ADCs) : SPAAC is instrumental for the site-specific conjugation of potent cytotoxic drugs to antibodies, creating targeted cancer therapies.
-
Drug Delivery and Targeting : SPAAC enables the creation of targeted drug delivery systems. For instance, cells can be metabolically labeled with azides, allowing subsequent targeting by a drug carrier modified with a cyclooctyne like DBCO or BCN.
-
Biomolecule Labeling and Imaging : SPAAC is widely used to label proteins, lipids, nucleic acids, and glycans without disrupting biological processes. This allows for precise molecular tracking and visualization in living cells and tissues.
-
Proteomics and Glycomics : The reaction facilitates the enrichment and identification of specific classes of proteins or glycans from complex biological samples.
-
Materials Science : SPAAC is employed in the synthesis of novel biomaterials, hydrogels, and functionalized surfaces due to the formation of stable triazole linkages.
Experimental Protocols
Protocol 1: General Protein Labeling via SPAAC
This protocol describes a general method for labeling a protein containing an azide group with a DBCO-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Azide-modified protein
-
DBCO-functionalized probe (e.g., DBCO-dye)
-
Amine-free buffer (e.g., PBS, HEPES)
-
DMSO (for dissolving the probe)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation : Ensure the azide-modified protein is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Probe Preparation : Prepare a stock solution of the DBCO-functionalized probe in DMSO at a concentration of 1-10 mM.
-
Reaction Setup : Add the DBCO-probe stock solution to the protein solution. A 5- to 20-fold molar excess of the probe over the protein is typically recommended to drive the reaction to completion. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation : Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactivity of the specific cyclooctyne and the concentrations used.
-
Purification : Remove the unreacted, excess DBCO-probe from the labeled protein conjugate using an appropriate method, such as size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis.
-
Characterization : Confirm the successful conjugation and determine the labeling efficiency using techniques like SDS-PAGE (visualizing the dye-labeled protein) and UV-Vis spectroscopy (comparing protein and dye absorbance).
Protocol 2: Determining Second-Order Rate Constants by UV-Vis Spectrophotometry
This protocol outlines a method to determine the second-order rate constant (k₂) for a SPAAC reaction by monitoring the consumption of the cyclooctyne, which often has a distinct UV absorbance.
Materials:
-
Cyclooctyne (e.g., sulfo-DBCO)
-
Azide reactant
-
Reaction buffer (e.g., PBS, HEPES)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Spectra Acquisition : Obtain the UV-Vis spectrum of the cyclooctyne in the chosen reaction buffer to identify its maximum absorbance wavelength (λ_max). For sulfo-DBCO, this is around 309 nm.
-
Reaction Setup : In a quartz cuvette, prepare a solution of the cyclooctyne at a known initial concentration (e.g., 50 µM).
-
Initiate Reaction : To ensure pseudo-first-order kinetics, add a large excess (at least 10-fold) of the azide reactant to the cuvette. Mix quickly and immediately start monitoring the absorbance at the cyclooctyne's λ_max over time.
-
Data Analysis :
-
Convert the absorbance values at each time point to concentration using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of the cyclooctyne.
-
Plot the natural logarithm of the cyclooctyne concentration (ln[Cyclooctyne]) versus time (in seconds).
-
For a pseudo-first-order reaction, this plot should be linear. The slope of this line is equal to -k', where k' is the pseudo-first-order rate constant.
-
-
Calculate Second-Order Rate Constant (k₂) : Calculate the second-order rate constant by dividing the pseudo-first-order rate constant (k') by the initial concentration of the azide reactant used in excess (k₂ = k' / [Azide]₀).
Protocol 3: Live-Cell Surface Glycan Labeling
This protocol details the metabolic labeling of cell-surface glycans with azides, followed by fluorescent labeling using SPAAC.
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
Azide-modified sugar precursor (e.g., N-azidoacetylmannosamine, Ac₄ManNAz)
-
DBCO-functionalized fluorophore
-
PBS (Phosphate-Buffered Saline)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Metabolic Labeling :
-
Culture cells to the desired confluency.
-
Prepare a stock solution of Ac₄ManNAz in sterile DMSO.
-
Add the Ac₄ManNAz stock solution to the complete culture medium to a final concentration of 25-50 µM.
-
Replace the existing medium on the cells with the Ac₄ManNAz-containing medium.
-
Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂) to allow for metabolic incorporation of the azido-sugar into cell surface glycans.
-
-
SPAAC Reaction :
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed, serum-free culture medium to a final concentration of 20-50 µM.
-
Wash the cells twice with warm PBS to remove residual Ac₄ManNAz.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Analysis :
-
Wash the cells three times with warm PBS to remove any unbound DBCO-fluorophore.
-
Add fresh medium to the cells.
-
Analyze the labeled cells using fluorescence microscopy to visualize the location of the labeled glycans or by flow cytometry to quantify the labeling efficiency.
-
Conclusion
Strain-Promoted Azide-Alkyne Cycloaddition has firmly established itself as an indispensable tool for researchers, scientists, and drug development professionals. Its key advantages—biocompatibility, absence of catalyst-induced toxicity, and ability to proceed under mild physiological conditions—have enabled unprecedented control over the modification and study of biological systems. From the fundamental investigation of cellular processes through live-cell imaging to the development of next-generation targeted therapeutics like ADCs, SPAAC provides a powerful and versatile platform for chemical ligation. As new generations of cyclooctynes with even faster kinetics and improved physicochemical properties continue to be developed, the applications of SPAAC in medicine and materials science are poised to expand even further.
References
The Core Principles of Copper-Free Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Copper-Free Click Chemistry
Copper-free click chemistry has emerged as a revolutionary tool in chemical biology, drug development, and materials science, offering a set of bioorthogonal reactions that proceed with high efficiency and specificity in complex biological environments.[1][2] The term "click chemistry," first conceptualized by K. Barry Sharpless, describes reactions that are modular, wide in scope, give high yields, and generate only inoffensive byproducts.[1] The archetypal click reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is highly efficient but is limited in biological applications due to the cytotoxicity of the copper catalyst.[1][3] This limitation spurred the development of copper-free alternatives that retain the desirable features of click chemistry while being fully biocompatible, enabling the study of biological processes in living cells and organisms.
This technical guide provides a comprehensive overview of the core principles of copper-free click chemistry, with a focus on the two most prominent examples: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that occurs between a strained cyclooctyne and an azide, forming a stable triazole linkage without the need for a metal catalyst. The reaction is driven by the release of ring strain from the cyclooctyne, which significantly lowers the activation energy.
Mechanism of SPAAC
The SPAAC reaction is a concerted [3+2] cycloaddition. The high reactivity of the cyclooctyne is due to the significant ring strain (approximately 18 kcal/mol), which is released upon the formation of the more stable triazole ring. This inherent reactivity allows the reaction to proceed rapidly at physiological temperatures and pH.
Key Reagents in SPAAC
The advancement of SPAAC has been largely driven by the development of various strained cyclooctynes with improved reaction kinetics and stability.
-
Dibenzocyclooctynes (DBCO or ADIBO): These are highly reactive and stable cyclooctynes widely used in copper-free click chemistry. Their fused bicyclic structure imparts significant ring strain, leading to rapid reaction rates with azides.
-
Bicyclononynes (BCN): BCN is another popular cyclooctyne that offers a good balance of reactivity and stability.
-
Difluorinated Cyclooctynes (DIFO): The inclusion of fluorine atoms adjacent to the alkyne bond enhances reactivity through inductive effects.
Quantitative Data: SPAAC Reaction Kinetics
The efficiency of SPAAC reactions is quantified by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction. The table below summarizes the rate constants for various cyclooctynes with benzyl azide.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |
| BCN | 0.14 | |
| DIBO | 0.17 | |
| DIFO | 0.076 | |
| DBCO | ~0.1 |
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction is another prominent copper-free click chemistry that involves a [4+2] cycloaddition between an electron-deficient diene (commonly a tetrazine) and an electron-rich dienophile (such as a trans-cyclooctene or norbornene). This reaction is known for its exceptionally fast kinetics, often orders of magnitude faster than SPAAC.
Mechanism of IEDDA
The IEDDA reaction proceeds through a concerted [4+2] cycloaddition to form an unstable bicyclic intermediate. This intermediate then undergoes a retro-Diels-Alder reaction, releasing a molecule of nitrogen gas (N₂) to form a stable dihydropyridazine product, which may be further oxidized to a pyridazine. The reaction is driven by the favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.
Key Reagents in IEDDA
-
Tetrazines: These are the electron-deficient dienes. Their reactivity can be tuned by modifying the substituents on the tetrazine ring.
-
Dienophiles: Strained alkenes like trans-cyclooctenes (TCO) and norbornenes are commonly used dienophiles due to their high reactivity.
Quantitative Data: IEDDA Reaction Kinetics
IEDDA reactions exhibit some of the fastest reaction rates among bioorthogonal reactions.
| Diene | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| Tetrazine | trans-cyclooctene (TCO) | >10³ | |
| Tetrazine | Norbornene | 1.9 |
Applications in Research and Drug Development
Copper-free click chemistry has found widespread applications in various fields due to its biocompatibility and efficiency.
-
Bioconjugation: Site-specific labeling of biomolecules such as proteins, nucleic acids, and carbohydrates for imaging and tracking.
-
Drug Delivery: Construction of antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios, and functionalization of nanoparticles for targeted drug delivery.
-
Materials Science: Synthesis of hydrogels and polymers with tailored properties for tissue engineering and drug encapsulation.
-
Molecular Imaging: In vivo imaging of biological processes by conjugating imaging agents to biomolecules.
Experimental Protocols
Protocol 1: General Procedure for SPAAC Labeling of a Protein with a DBCO-Functionalized Dye
This protocol outlines the steps for labeling an azide-modified protein with a DBCO-containing fluorescent dye.
Materials:
-
Azide-modified protein solution in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized fluorescent dye stock solution (e.g., 10 mM in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
Procedure:
-
Reagent Preparation: Prepare a stock solution of the DBCO-dye in anhydrous DMSO.
-
Reaction Setup: In a microcentrifuge tube, add the azide-modified protein to the reaction buffer.
-
SPAAC Reaction: Add a 2-5 fold molar excess of the DBCO-dye solution to the protein solution. Ensure the final concentration of DMSO is below 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the labeled protein from unreacted dye using an appropriate method such as size-exclusion chromatography or dialysis.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques like UV-Vis spectroscopy, SDS-PAGE, or mass spectrometry.
Protocol 2: General Procedure for IEDDA Ligation of a TCO-Modified Antibody with a Tetrazine-Functionalized Payload
This protocol describes the conjugation of a tetrazine-payload to a TCO-modified antibody.
Materials:
-
TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-functionalized payload (e.g., drug, imaging agent) stock solution (e.g., 10 mM in DMSO or aqueous buffer)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC, affinity chromatography)
Procedure:
-
Reagent Preparation: Prepare a stock solution of the tetrazine-payload in a compatible solvent.
-
Reaction Setup: Add the TCO-modified antibody to the reaction buffer in a reaction vessel.
-
IEDDA Reaction: Add a slight molar excess (e.g., 1.1-2 equivalents) of the tetrazine-payload solution to the antibody solution.
-
Incubation: The reaction is typically very fast and can be complete within minutes to a few hours at room temperature. Monitor the reaction by following the disappearance of the tetrazine's characteristic color (pink/red) or by analytical techniques like HPLC or LC-MS.
-
Purification: Purify the resulting antibody conjugate to remove any unreacted payload and byproducts.
-
Characterization: Analyze the final conjugate to determine the degree of labeling and confirm its integrity.
Conclusion
Copper-free click chemistry, through SPAAC and IEDDA reactions, has provided researchers with powerful and versatile tools for bioconjugation, drug delivery, and molecular imaging. The biocompatibility, high efficiency, and rapid kinetics of these reactions have enabled a wide range of applications that were previously challenging with traditional chemical methods. As the field continues to evolve with the development of new reagents and methodologies, the impact of copper-free click chemistry on science and medicine is expected to grow even further.
References
A Technical Guide to endo-BCN-PEG12-acid for Advanced Antibody-Drug Conjugates
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of endo-BCN-PEG12-acid, a heterobifunctional linker designed for the development of advanced antibody-drug conjugates (ADCs) through bioorthogonal chemistry. We will explore its core components, mechanism of action, and application in constructing stable and effective ADCs, supplemented with detailed experimental protocols and quantitative data.
Introduction to ADC Linker Technology
Antibody-drug conjugates (ADCs) are a transformative class of cancer therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability in circulation, its pharmacokinetic profile, and the efficiency of its payload release mechanism.[1][2]
Modern ADC development increasingly relies on bioorthogonal chemistry to achieve precise control over the conjugation process. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry," has become a cornerstone technology.[3][4] SPAAC enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts, making it ideal for modifying sensitive biomolecules like antibodies.[5] The this compound linker is specifically engineered to leverage the power of SPAAC for creating next-generation ADCs.
Core Components and Properties of this compound
The this compound linker is a precisely designed molecule with three key functional domains: an amine-reactive handle, a hydrophilic spacer, and a bioorthogonal reactive group.
-
endo-Bicyclo[6.1.0]nonyne (BCN): The BCN group is a highly strained cyclooctyne. This ring strain is the driving force behind its rapid, catalyst-free reaction with azide-functionalized molecules. The "endo" stereoisomer is noted for its high reactivity in SPAAC reactions, ensuring efficient conjugation to an azide-bearing payload.
-
12-Unit Polyethylene Glycol (PEG12): The long-chain, hydrophilic PEG spacer serves multiple crucial functions. It significantly enhances the aqueous solubility of the linker and the final ADC, which can help prevent aggregation—a common challenge with hydrophobic payloads. Furthermore, the PEG chain provides spatial separation between the antibody and the payload, minimizing steric hindrance and potentially improving the ADC's pharmacokinetic properties.
-
Carboxylic Acid: This terminal group provides the attachment point to the antibody. The carboxylic acid is readily activated to react with primary amines, such as the ε-amino groups of lysine residues on the antibody surface, to form a highly stable amide bond.
Data Presentation: Physicochemical Properties
The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 2183440-27-7 | |
| Molecular Formula | C38H67NO16 | |
| Molecular Weight | 794.0 g/mol | |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Condition | Store at -20°C, protect from light and moisture |
Mechanism and Workflow for ADC Construction
The construction of an ADC using this compound is a two-stage process that leverages both traditional amine chemistry and modern bioorthogonal click chemistry. This strategy allows for the precise attachment of a cytotoxic payload to an antibody.
Stage 1: Antibody Functionalization
First, the carboxylic acid group of the this compound linker is activated, most commonly by converting it into an N-hydroxysuccinimide (NHS) ester using activating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS. This activated linker is then reacted with the antibody, where it forms stable amide bonds with accessible lysine residues. The result is an antibody functionalized with one or more BCN groups.
Stage 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
In the second stage, the BCN-functionalized antibody is reacted with an azide-modified cytotoxic payload. The BCN group's high ring strain allows it to undergo a [3+2] dipolar cycloaddition with the azide without a catalyst. This reaction is highly specific, proceeds efficiently under mild physiological conditions (aqueous buffer, neutral pH, ambient temperature), and forms an inert, stable triazole linkage.
The complete workflow enables the creation of ADCs with a controlled number of payload molecules attached at specific sites, leading to a more homogeneous product with a defined drug-to-antibody ratio (DAR).
References
An In-depth Technical Guide to Bicyclo[6.1.0]nonyne (BCN) Chemistry
For Researchers, Scientists, and Drug Development Professionals
Bicyclo[6.1.0]nonyne (BCN) is a synthetically accessible and highly reactive cyclooctyne that has become a cornerstone in the field of bioorthogonal chemistry.[1] Its unique strained ring structure allows for rapid and specific reactions with azides in a process known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), without the need for cytotoxic copper catalysts.[2][3] This key feature makes BCN an invaluable tool for studying and modifying biomolecules in their native environments, with significant applications in drug delivery, imaging, and materials science.[4] This guide provides a comprehensive overview of BCN chemistry, including its core principles, quantitative reaction data, detailed experimental protocols, and a comparison with other bioorthogonal reagents.
Core Principles: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The reactivity of BCN is driven by the significant ring strain resulting from the fusion of a cyclopropane ring to a cyclooctyne core.[3] This strain distorts the alkyne from its ideal linear geometry, lowering the activation energy for the [3+2] dipolar cycloaddition reaction with an azide. The reaction is highly selective, forming a stable triazole linkage under mild, physiological conditions, and is orthogonal to most biological functional groups.
Quantitative Data
The efficiency of BCN in bioorthogonal applications is underscored by its reaction kinetics and stability. The following tables summarize key quantitative data for BCN in comparison to other commonly used cyclooctynes.
Table 1: Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne | Azide Reactant | Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |
| BCN | Benzyl Azide | 0.14 | Not specified |
| BCN | Primary Azide (2-azidoethanol) | 0.024 | Not specified |
| BCN | Secondary Azide (2-azidopropanol) | 0.019 | Not specified |
| BCN | Tertiary Azide (2-azido-2-methylpropanol) | 0.012 | Not specified |
| BCN | Electron-deficient azides | Up to 10-fold increase over benzyl azide | Not specified |
| DIBO | Benzyl Azide | Not specified | Not specified |
| DBCO | Benzyl Azide | ~0.34 - 1.0 | HBS buffer, pH 7.4, 25°C / Aqueous solutions |
| ADIBO | Primary Azide (2-azidoethanol) | 0.90 | Not specified |
| ADIBO | Secondary Azide (2-azidopropanol) | 0.25 | Not specified |
| ADIBO | Tertiary Azide (2-azido-2-methylpropanol) | 4.7 x 10⁻⁶ | Not specified |
Table 2: Stability of BCN in the Presence of Thiols
| Reagent | Condition | Half-life |
| BCN | In the presence of Glutathione (GSH) | ~6 hours |
| DBCO | In the presence of Glutathione (GSH) | ~71 minutes |
While BCN exhibits some reactivity towards thiols, it is significantly more stable than DBCO in the presence of the abundant intracellular thiol, glutathione. It has been shown that low concentrations of β-mercaptoethanol can reduce undesirable side reactions with cysteine residues while preserving their function.
Experimental Protocols
Detailed methodologies for the use of BCN in bioconjugation are crucial for reproducible results. The following are protocols for key experiments.
Protocol 1: Activation of an Antibody with BCN-NHS Ester
This protocol describes the general procedure for labeling an antibody with a BCN moiety using an N-hydroxysuccinimide (NHS) ester derivative.
-
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
BCN-NHS ester
-
Anhydrous DMSO
-
Tris buffer (1 M, pH 8.0)
-
Spin desalting column
-
-
Procedure:
-
Prepare a stock solution of the BCN-NHS ester in anhydrous DMSO (e.g., 10 mM).
-
Adjust the antibody concentration to approximately 1 mg/mL in the reaction buffer.
-
Add a 20-30 fold molar excess of the BCN-NHS ester stock solution to the antibody solution. The final DMSO concentration should be kept around 20% to maintain protein stability.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Quench the reaction by adding Tris buffer to a final concentration of 10-20 mM. Incubate for an additional 15 minutes.
-
Remove the excess, unreacted BCN-NHS ester using a spin desalting column equilibrated with the desired storage buffer.
-
The BCN-functionalized antibody can be stored at -20°C for several months.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the conjugation of a BCN-functionalized antibody to an azide-modified molecule.
-
Materials:
-
BCN-functionalized antibody
-
Azide-modified molecule (e.g., oligonucleotide, drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Mix the BCN-functionalized antibody with a 2-4 fold molar excess of the azide-modified molecule in the reaction buffer.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times as short as 2 hours at room temperature have also been reported to be sufficient.
-
Monitor the reaction progress using appropriate analytical techniques (see Protocol 3).
-
Once the reaction is complete, purify the conjugate to remove excess unreacted azide-modified molecule using a suitable chromatography method (e.g., size exclusion, ion exchange, or reverse phase HPLC).
-
Protocol 3: Monitoring the SPAAC Reaction
The progress of the conjugation reaction can be monitored by several methods.
-
Mass Spectrometry (e.g., ESI-MS): Analysis of reaction aliquots will show the appearance of a new species with the expected molecular weight of the conjugate.
-
SDS-PAGE: A shift in the band of the conjugated protein compared to the unmodified protein may be observable, particularly if the attached molecule is large.
-
HPLC: Reverse-phase or size-exclusion HPLC can be used to separate the conjugate from the starting materials, allowing for quantification of the reaction progress.
Visualizations
Applications in Drug Development
BCN chemistry is extensively utilized in the development of sophisticated drug delivery systems and therapeutics.
-
Antibody-Drug Conjugates (ADCs): BCN is a popular linker for creating ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody that targets cancer cells. The specificity of the SPAAC reaction allows for precise control over the drug-to-antibody ratio, leading to more homogeneous and effective therapeutics.
-
PROTACs: BCN linkers are also employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.
-
Drug Delivery Nanoclusters: BCN-based nanoclusters are being explored as carriers for targeted drug delivery. These systems can be designed to release their therapeutic payload in response to specific biological cues.
-
Imaging and Diagnostics: The ability to attach imaging agents like fluorescent dyes to biomolecules via BCN chemistry facilitates the visualization and tracking of cellular processes, aiding in disease diagnosis and the development of new imaging modalities.
Conclusion
BCN has established itself as a versatile and powerful tool in bioorthogonal chemistry. Its favorable balance of reactivity, stability, and biocompatibility makes it an ideal choice for a wide range of applications, from fundamental biological research to the development of next-generation therapeutics. The straightforward and robust nature of BCN-mediated SPAAC reactions, coupled with the availability of a diverse range of BCN derivatives, ensures its continued prominence in the fields of chemical biology and drug development.
References
The Transformative Impact of PEGylation on Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic molecules, has emerged as a cornerstone technology in drug delivery, profoundly enhancing the pharmacokinetic and pharmacodynamic properties of a wide range of therapeutics. This guide provides an in-depth technical overview of the core benefits of PEGylation, including its impact on drug solubility, stability, immunogenicity, and circulation half-life. Detailed experimental protocols for protein PEGylation, purification, and characterization are presented, alongside a comprehensive summary of quantitative data demonstrating the efficacy of this technology. Furthermore, this document employs visualizations to elucidate key mechanisms and experimental workflows, offering a valuable resource for researchers and professionals in the field of drug development.
Core Benefits of PEGylation in Drug Delivery
PEGylation imparts several significant pharmacological advantages over the unmodified form of a drug.[1][2] The covalent attachment of PEG chains alters the physicochemical properties of the therapeutic molecule, leading to a cascade of beneficial effects that ultimately improve its safety and efficacy.[1]
Enhanced Pharmacokinetic Profile
One of the most significant benefits of PEGylation is the extension of a drug's circulation half-life.[][4] The increased hydrodynamic radius of the PEGylated molecule reduces its renal clearance, thereby prolonging its presence in the bloodstream. This allows for reduced dosing frequency, which can improve patient compliance and reduce overall toxicity.
-
Reduced Renal Clearance: The larger size of the PEG-drug conjugate hinders its filtration by the glomeruli in the kidneys. PEGs with a molecular weight up to 20 kDa are primarily excreted through the renal system, while higher molecular weight PEGs are eliminated via fecal excretion.
-
Protection from Proteolytic Degradation: The flexible PEG chains form a protective hydrophilic shield around the drug molecule, sterically hindering the approach of proteolytic enzymes and enhancing its stability in vivo.
Reduced Immunogenicity and Antigenicity
PEGylation can effectively "mask" the therapeutic protein from the host's immune system. The PEG chains cover surface epitopes on the protein that would otherwise be recognized by immune cells, leading to a significant reduction in immunogenicity and antigenicity. This is particularly crucial for non-human derived proteins or chronically administered therapies.
Improved Drug Solubility and Stability
PEG is a highly soluble polymer, and its conjugation can significantly enhance the solubility of hydrophobic drugs and proteins. This improved solubility can facilitate formulation development and administration. Furthermore, PEGylation can enhance the physical and chemical stability of proteins, reducing aggregation and improving storage longevity.
Enhanced Tumor Targeting (The EPR Effect)
In the context of cancer therapy, PEGylated nanocarriers, such as liposomes and nanoparticles, can preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. The leaky vasculature of tumors allows for the extravasation of these larger molecules, while the poor lymphatic drainage in the tumor microenvironment leads to their retention, thereby increasing the local concentration of the therapeutic agent.
Quantitative Impact of PEGylation
The following tables summarize the quantitative effects of PEGylation on various drug properties as reported in the literature.
| Drug/Molecule | PEG Size (kDa) | Effect on Half-Life | Fold Increase in Half-Life | Reference |
| Recombinant Human Tissue Inhibitor of Metalloproteinases-1 (rhTIMP-1) | 20 | Extended from 1.1 h to 28 h | ~25.5 | |
| PEG (general) | 6 -> 50 | Increased from 18 minutes to 16.5 hours | - | |
| PEG-camptothecin (PROTHECAN) | 40 | Estimated plasma circulating t(1/2) of ~10 h in mice | - | |
| Elfabrio (PEGylated enzyme replacement) | - | 78.9 ± 10.3 hours | - |
Table 1: Effect of PEGylation on Drug Half-Life
| Drug/Molecule | PEGylation Effect | Quantitative Change | Reference |
| Insulin | Enhanced stability against proteases | After 1h with elastase: Native insulin ~70% degradation, insulin-1PEG ~30%, insulin-2PEG ~10%. With pepsin: Native insulin 100% degradation, insulin-1PEG ~70%, insulin-2PEG ~50%. | |
| Interferon α2a | Reduced biological activity | Only 7% of the interferon α2a activity remains following PEG modification. | |
| TNYL-RAW peptide | Increased stability | Greatly increased stability in cell culture. |
Table 2: Impact of PEGylation on Drug Stability and Activity
Experimental Protocols
General Protein PEGylation Protocol (Amine-Reactive PEGylation)
This protocol describes a common method for PEGylating proteins using an amine-reactive PEG derivative, such as an N-hydroxysuccinimide (NHS) ester of PEG.
Materials:
-
Protein solution (in an amine-free buffer, e.g., 0.1 M PBS, pH 7.4)
-
Amine-reactive PEG-NHS ester
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Reaction tubes
-
Magnetic stirrer or orbital shaker
Procedure:
-
Protein Preparation: Prepare a 5-10 mg/mL solution of the protein in 0.1 M PBS, pH 7.4.
-
PEG Activation: Dissolve the PEG-NHS ester in anhydrous DMSO or DMF immediately before use.
-
PEGylation Reaction: Add the activated PEG solution to the protein solution. The molar ratio of PEG to protein needs to be optimized for each specific application to achieve the desired degree of PEGylation. A typical starting molar excess of PEG reagent is 10-fold per mole of protein.
-
Incubation: Gently mix the reaction mixture and incubate at a controlled temperature, typically between 4 and 6°C, for a specified time (e.g., 1 hour at room temperature).
-
Quenching: Stop the reaction by adding the quenching buffer. The primary amines in the quenching buffer will react with any unreacted PEG-NHS ester.
-
Purification: Proceed with the purification of the PEGylated protein to remove unreacted protein, excess PEG, and reaction byproducts.
Purification of PEGylated Proteins
The purification of PEGylated proteins is a critical step to ensure a homogenous product. Several chromatographic techniques are commonly employed.
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. SEC is effective in removing low molecular weight impurities like unreacted PEG and hydrolysis byproducts, as well as separating the native protein from the larger PEGylated conjugate.
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The PEG chains can shield the surface charges of the protein, altering its binding to the IEX resin. This technique is particularly useful for separating positional isomers of PEGylated proteins.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. While PEGs can bind to HIC media, this method is generally less effective for purifying PEGylated proteins compared to SEC and IEX.
Characterization of PEGylated Proteins
Thorough characterization is essential to confirm the degree and site of PEGylation and to ensure product quality.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple and rapid method to visualize the increase in molecular weight of the PEGylated protein compared to the native protein.
-
High-Performance Liquid Chromatography (HPLC): Techniques like SEC-HPLC and Reverse-Phase HPLC (RP-HPLC) are used to assess the purity and heterogeneity of the PEGylated product.
-
Mass Spectrometry (MS): ESI-LC/MS is a powerful tool for determining the precise mass of the PEGylated protein, which can confirm the number of attached PEG chains. LC/MS/MS peptide mapping can be used to identify the specific amino acid residues that have been PEGylated.
-
NMR Spectroscopy: Provides detailed structural information about the PEGylated protein in solution, helping to understand any conformational changes induced by PEGylation.
Visualizing PEGylation Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to PEGylation.
References
endo-BCN-PEG12-acid CAS number and supplier
An In-depth Technical Guide to endo-BCN-PEG12-acid: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
Product Name: this compound CAS Number: 2183440-27-7[1][2]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C38H67NO16 |
| Molecular Weight | 794 g/mol [2] |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO, DCM, DMF[2] |
| Storage Conditions | -20°C[2] |
Key Suppliers
A number of chemical suppliers provide this compound for research and development purposes. Notable suppliers include:
-
AxisPharm
-
BroadPharm
-
TargetMol
Introduction to this compound
This compound is a heterobifunctional linker designed for advanced bioconjugation applications. This molecule incorporates three key chemical features:
-
An endo-Bicyclononyne (BCN) group: This strained alkyne is highly reactive towards azides in a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is ideal for conjugations in biological systems where the cytotoxicity of a copper catalyst is a concern. The endo-isomer of BCN is noted for its high reactivity in SPAAC reactions.
-
A Carboxylic Acid (-COOH) group: This functional group provides a reactive handle for conjugation to primary amines, typically found on proteins (e.g., lysine residues) or other biomolecules. This reaction is commonly facilitated by carbodiimide coupling agents such as EDC or HATU to form a stable amide bond.
-
A Polyethylene Glycol (PEG)12 spacer : The 12-unit PEG linker is a hydrophilic spacer that enhances the solubility and biocompatibility of the resulting bioconjugate. It also reduces non-specific binding and provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.
The dual reactivity of this compound, combining copper-free click chemistry with amine reactivity, makes it a versatile tool for the construction of complex biomolecules.
Primary Applications in Drug Development
The unique structure of this compound makes it particularly well-suited for the development of targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker is a critical component of an ADC, connecting the antibody to the payload. A well-designed linker ensures that the ADC remains stable in circulation and releases the payload only upon reaching the target cell.
The hydrophilic PEG12 spacer of this compound can help to improve the pharmacokinetic properties of ADCs by reducing aggregation and clearance. The bifunctional nature of the linker allows for a modular approach to ADC synthesis.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a linker.
The length and composition of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG12 linker of this compound offers a defined length and hydrophilicity that can be advantageous in optimizing PROTAC efficacy.
Experimental Protocols and Methodologies
While specific protocols for this compound are not widely published in detail, the following are generalized experimental workflows for its application in bioconjugation, based on the reactivity of its functional groups.
General Workflow for Bioconjugation
The following diagram illustrates a typical two-step bioconjugation strategy using this compound.
Caption: General bioconjugation workflow using this compound.
Methodology for Amine Coupling (Step 1)
-
Preparation of Amine-Containing Molecule: Dissolve the amine-containing molecule (e.g., antibody) in an appropriate buffer (e.g., PBS, pH 7.4).
-
Activation of Carboxylic Acid: In a separate reaction, dissolve this compound in an anhydrous organic solvent (e.g., DMF or DMSO). Add an activating agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form an NHS ester in situ. This activated linker is more reactive towards primary amines.
-
Conjugation Reaction: Add the activated endo-BCN-PEG12-NHS ester to the solution of the amine-containing molecule. The reaction is typically carried out at room temperature for several hours or overnight.
-
Purification: Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
Methodology for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) (Step 2)
-
Preparation of Azide-Modified Molecule: The second molecule to be conjugated must possess an azide functional group.
-
Click Reaction: Mix the BCN-functionalized molecule from Step 1 with the azide-modified molecule in a suitable buffer (e.g., PBS). The reaction proceeds without the need for a copper catalyst.
-
Incubation: Allow the reaction to proceed at room temperature. Reaction times can vary depending on the concentration and reactivity of the components.
-
Purification and Characterization: Purify the final conjugate using an appropriate chromatography method (e.g., SEC, HIC). Characterize the final product by methods such as mass spectrometry to confirm the conjugation and determine the drug-to-antibody ratio (DAR) if applicable.
Signaling Pathways in Targeted Therapy
The bioconjugates created using this compound are designed to interact with specific cellular signaling pathways. The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: Simplified signaling pathway for PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable and versatile tool in the field of bioconjugation and drug development. Its well-defined structure, incorporating a highly reactive BCN group for copper-free click chemistry, a flexible and solubilizing PEG12 spacer, and a reactive carboxylic acid for amine coupling, provides researchers with a powerful linker for the construction of sophisticated biomolecules such as ADCs and PROTACs. The strategic use of this linker can lead to the development of more effective and safer targeted therapies.
References
An In-depth Technical Guide to the Solubility and Stability of endo-BCN-PEG12-acid
This guide provides a detailed overview of the solubility and stability characteristics of endo-Bicyclo[6.1.0]nonyne-PEG12-acid (endo-BCN-PEG12-acid), a heterobifunctional linker commonly utilized in bioconjugation and drug delivery applications. The information is tailored for researchers, scientists, and drug development professionals, offering insights into the molecule's properties and recommended experimental protocols.
Core Properties of this compound
This compound is a versatile chemical tool featuring a strained alkyne (BCN) for copper-free click chemistry and a terminal carboxylic acid for covalent linkage to amine-containing molecules. The polyethylene glycol (PEG)12 spacer is incorporated to enhance the molecule's biophysical properties.
Key Features:
-
BCN Group: Enables rapid and specific conjugation to azide-modified molecules under physiological conditions without the need for a cytotoxic copper catalyst.
-
PEG12 Spacer: A hydrophilic chain that generally improves aqueous solubility and can reduce non-specific binding of the conjugated molecule.[1][2][3]
-
Carboxylic Acid: Provides a reactive handle for forming stable amide bonds with primary amines using standard coupling reagents like EDC and HATU.
Solubility Profile
Qualitative Solubility Data
The PEG12 spacer significantly contributes to the hydrophilicity of the molecule, suggesting good solubility in aqueous buffers. However, the BCN moiety is inherently hydrophobic. The overall solubility is therefore dependent on the interplay between these two features.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | BroadPharm |
| Dichloromethane (DCM) | Soluble | BroadPharm |
| Dimethylformamide (DMF) | Soluble | BroadPharm |
| Aqueous Media | Enhanced | BroadPharm, AxisPharm |
Experimental Protocol: Determining Quantitative Solubility
To establish precise solubility limits, a systematic experimental approach is recommended. The following protocol outlines a general method for determining the solubility of this compound in a solvent of interest.
Protocol 1: Quantitative Solubility Assessment
Objective: To determine the saturation solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., PBS, DMSO, water)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solutions: Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO).
-
Sample Preparation: Add an excess amount of the compound to a known volume of the test solvent in a series of vials.
-
Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a defined period (e.g., 24-48 hours) to ensure saturation is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solute.
-
Quantification: Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent for analysis by HPLC or UV-Vis spectrophotometry. Determine the concentration of the dissolved compound by comparing the signal to a standard curve.
-
Data Analysis: The calculated concentration represents the saturation solubility of the compound in the test solvent at the specified temperature.
Stability Profile
The stability of this compound is crucial for its storage and successful application in conjugation reactions. The primary points of potential instability are the BCN ring and the carboxylic acid functional group.
Known Instabilities of the BCN Moiety:
-
Acid Sensitivity: The BCN group can be susceptible to degradation under acidic conditions. Studies on BCN-carbinol have shown that degradation can occur via hydrolysis and oxidation, with the rate and extent of degradation dependent on the specific acid and solvent used. For instance, dichloroacetic acid (DCA) was found to be less detrimental than trichloroacetic acid (TCA).
-
Cellular Degradation: Some research indicates that strained alkynes like BCN can be degraded within the phagosomes of immune cells. This is an important consideration for in vivo applications or experiments involving cell lysates.
-
Linkage Dependence: The stability of the BCN moiety can also be influenced by the type of covalent bond used for its conjugation. Amide linkages have been shown to be significantly more stable in biological media compared to carbamate linkages. Since this compound is designed for amide bond formation, this imparts a degree of stability to the resulting conjugate.
Recommended Storage and Handling:
Based on general best practices for similar reagents, the following storage and handling procedures are recommended to maximize the shelf-life and performance of this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C | To minimize degradation over long-term storage. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To protect against oxidation and moisture-induced hydrolysis. |
| Light Exposure | Protect from light | To prevent potential light-induced degradation. |
| Handling | Use anhydrous solvents for reconstitution | To prevent hydrolysis of the carboxylic acid and potential side reactions. |
| pH of Use | Avoid strongly acidic conditions | The BCN ring is known to be unstable in the presence of strong acids. |
Experimental Protocol: Assessing Stability
To evaluate the stability of this compound under specific experimental conditions (e.g., in a particular buffer or formulation), a time-course study can be performed.
Protocol 2: Stability Assessment
Objective: To evaluate the stability of this compound under defined conditions over time.
Materials:
-
This compound
-
Test buffer/solution
-
Incubator or water bath set to the desired temperature
-
HPLC system with a suitable column and detector
-
Quenching solution (if necessary)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the test buffer at a known concentration.
-
Incubation: Aliquot the solution into multiple vials and incubate at the desired temperature.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from the incubator.
-
Quenching (Optional): If the degradation is rapid or temperature-sensitive, immediately quench the reaction by freezing the sample or adding a quenching agent.
-
Analysis: Analyze the sample by HPLC to determine the percentage of the intact this compound remaining. The appearance of new peaks can indicate the formation of degradation products.
-
Data Analysis: Plot the percentage of the remaining compound against time to determine the degradation kinetics.
Conclusion
This compound is a valuable tool in bioconjugation, with its solubility enhanced by the PEG12 spacer, particularly in organic solvents like DMSO, DCM, and DMF. While its aqueous solubility is generally improved, specific quantitative limits should be determined empirically. The stability of the molecule is a key consideration, with the BCN moiety being sensitive to acidic conditions. For optimal performance and longevity, it is imperative to store the compound at -20°C under an inert atmosphere and to handle it using anhydrous solvents, avoiding strongly acidic environments. The provided protocols offer a framework for researchers to quantitatively assess the solubility and stability of this compound within their specific experimental contexts, ensuring robust and reproducible results.
References
An In-depth Technical Guide on the Safety and Handling of endo-BCN-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for endo-BCN-PEG12-acid, a bifunctional linker molecule commonly utilized in bioconjugation and drug delivery research. The information is compiled to ensure safe laboratory practices and to provide a foundational understanding of the compound's characteristics.
Compound Identification and Properties
-
Chemical Name: endo-Bicyclo[6.1.0]nonyne-PEG12-acid
-
CAS Number: 2183440-27-7[1]
-
Molecular Formula: C38H67NO16[1]
-
Molecular Weight: 794.0 g/mol [1]
Summary of Physicochemical Properties:
| Property | Data | Source |
| Purity | ≥95% | [1] |
| Appearance | White to off-white solid | Inferred from common chemical properties |
| Solubility | Soluble in DMSO, DCM, DMF | [1] |
| Storage Temperature | -20°C |
Safety and Hazard Information
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Contact Avoidance: Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, rinse the mouth with water and seek immediate medical attention.
-
Handling: Wash hands thoroughly after handling.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and stability of this compound.
Storage:
-
Store the compound in a tightly sealed container at -20°C.
-
Protect from moisture and light.
Handling:
-
When preparing solutions, use anhydrous solvents such as DMSO, DCM, or DMF to prevent hydrolysis.
-
Allow the container to warm to room temperature before opening to prevent condensation, which can lead to degradation of the compound.
Experimental Protocols and Applications
This compound is a versatile linker used in copper-free click chemistry and amine conjugations. The bicyclononyne (BCN) group reacts with azide-functionalized molecules, while the terminal carboxylic acid can be activated to form a stable amide bond with primary amines.
General Experimental Workflow for Bioconjugation:
The following diagram illustrates a typical workflow for conjugating this compound to a primary amine-containing biomolecule and a subsequent copper-free click chemistry reaction with an azide-modified molecule.
Detailed Methodologies:
While specific, detailed experimental protocols are proprietary to individual research labs and applications, a general procedure for the amine conjugation step is as follows:
-
Dissolution: Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).
-
Activation: Add an activating agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to the solution to activate the carboxylic acid group.
-
Conjugation: Add the amine-containing biomolecule to the activated linker solution. The reaction is typically carried out at room temperature for several hours or overnight.
-
Purification: Purify the resulting BCN-PEG12-biomolecule conjugate using appropriate chromatographic techniques (e.g., size exclusion or affinity chromatography) to remove unreacted reagents.
The subsequent copper-free click chemistry reaction with an azide-modified molecule can then be performed under mild, aqueous conditions.
Logical Relationships in Safety and Handling
The following diagram outlines the logical flow of considerations for the safe handling and use of this compound.
References
A Technical Guide to Protein Labeling with endo-BCN-PEG12-acid: Principles and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fundamental principles and experimental methodologies for labeling proteins using the bifunctional linker, endo-BCN-PEG12-acid. This reagent is a powerful tool in bioconjugation, enabling the attachment of various molecules to proteins for applications ranging from therapeutic development, such as antibody-drug conjugates (ADCs), to advanced cellular imaging.
Core Principles of the Labeling Strategy
The labeling of proteins with this compound is a two-stage process that leverages two distinct and highly efficient chemical reactions: amine-reactive conjugation and strain-promoted alkyne-azide cycloaddition (SPAAC) .
The Reagent: this compound
This heterobifunctional linker consists of three key components:
-
endo-Bicyclononyne (BCN): A strained cyclooctyne that serves as a highly reactive handle for copper-free "click chemistry." The ring strain of BCN allows it to react rapidly and specifically with azide-containing molecules without the need for a cytotoxic copper catalyst, making it ideal for use in biological systems.[1]
-
Polyethylene Glycol (PEG12): A 12-unit polyethylene glycol spacer. The PEG linker is hydrophilic, which significantly improves the aqueous solubility of the reagent and the resulting protein conjugate.[2] This property is crucial for preventing aggregation, especially when labeling with hydrophobic payloads, and can improve the pharmacokinetic properties of the final product.[2][3]
-
Carboxylic Acid (-COOH): A terminal functional group that can be activated to react with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins.[4]
The Two-Stage Labeling Workflow:
-
Amine Coupling: The carboxylic acid group of this compound is first activated, typically using carbodiimide chemistry (e.g., with EDC and NHS), to form a more reactive N-hydroxysuccinimide (NHS) ester. This activated linker then readily reacts with primary amines on the protein surface to form stable amide bonds.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The protein is now "tagged" with the BCN moiety. This BCN-labeled protein can then be conjugated to any molecule of interest that has been functionalized with an azide group (-N3). The reaction is spontaneous under physiological conditions and forms a stable triazole linkage. This bioorthogonal reaction is highly specific, meaning the BCN and azide groups will not react with other functional groups present in a biological sample.
The overall workflow can be visualized as follows:
Quantitative Data Summary
The efficiency and outcome of the labeling process depend on several factors, including reagent concentrations, reaction conditions, and the properties of the protein itself. The following tables provide a summary of typical parameters and expected outcomes based on generalized protocols.
Table 1: Amine Coupling Reaction Parameters (NHS Ester Chemistry)
| Parameter | Recommended Range | Notes |
| Molar Excess of NHS Ester | 10 to 50-fold | A 20-fold excess over protein is a common starting point for antibodies. |
| Protein Concentration | 1 - 20 mg/mL | Higher concentrations generally lead to higher labeling efficiency. |
| Reaction Buffer | Amine-free buffer (e.g., PBS, Bicarbonate) | Buffers like Tris or glycine must be avoided as they contain primary amines. |
| pH | 7.2 - 8.5 | Reaction is faster at slightly alkaline pH, but physiological pH can be used. |
| Reaction Time | 30 - 120 minutes | Can be performed at room temperature or on ice. |
| Expected Degree of Labeling (DoL) | 2 - 8 linkers per antibody | Highly dependent on molar excess and protein accessibility. A 20x excess on an IgG typically yields 4-6 labels. |
Table 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Parameters
| Parameter | Recommended Range | Notes |
| Molar Excess of Azide Molecule | 2 to 10-fold | A slight excess of the azide-modified molecule is used to drive the reaction to completion. |
| Reaction Buffer | Physiological buffers (e.g., PBS) | SPAAC is compatible with a wide range of aqueous buffers. |
| pH | 7.0 - 8.0 | The reaction is generally insensitive to pH within this range. |
| Reaction Time | 2 - 24 hours | Reaction can be performed at 4°C or room temperature. |
| Reaction Kinetics (k₂) | ~0.1 - 1.0 M⁻¹s⁻¹ | BCN is a highly reactive cyclooctyne. The exact rate depends on the specific azide and solvent. |
| Linkage Stability | High | The resulting 1,2,3-triazole ring is chemically and thermally stable. |
Detailed Experimental Protocols
The following are generalized protocols for the two main stages of labeling. Note: These protocols should be optimized for each specific protein and application.
Protocol 1: Activation of this compound and Labeling of Protein
This protocol describes the in-situ activation of the carboxylic acid to an NHS ester and subsequent reaction with the protein. Alternatively, a pre-activated endo-BCN-PEG12-NHS ester can be purchased and used directly, starting from step 4.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
N-hydroxysuccinimide (NHS).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Purification tools (e.g., desalting columns, dialysis cassettes).
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in cold PBS (pH 7.4). Ensure the buffer is free of primary amines.
-
Reagent Preparation: Immediately before use, dissolve this compound, EDC, and NHS in a minimal amount of anhydrous DMF or DMSO to create concentrated stock solutions (e.g., 100 mM).
-
Activation (Optional - if starting with acid): In a separate microfuge tube, combine the this compound stock with 1.2 equivalents of both EDC and NHS stocks. Allow this activation reaction to proceed for 15-30 minutes at room temperature.
-
Labeling Reaction: Add the activated reagent solution (or the dissolved endo-BCN-PEG12-NHS ester) to the protein solution. A common starting point is a 20-fold molar excess of the linker over the protein. Ensure the final concentration of organic solvent (DMF/DMSO) in the reaction mixture is below 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted BCN linker and reaction byproducts. This is typically achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: SPAAC Conjugation of BCN-Labeled Protein with an Azide-Molecule
Materials:
-
Purified BCN-labeled protein from Protocol 3.1.
-
Azide-functionalized molecule of interest (e.g., drug, biotin, fluorophore).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reagent Preparation: Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO or directly in the reaction buffer if soluble) to create a stock solution.
-
SPAAC Reaction: Add the azide-molecule stock solution to the solution of BCN-labeled protein. A 2 to 4-fold molar excess of the azide-molecule over the protein is a good starting point.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C with gentle mixing. The reaction progress can be monitored by techniques such as SDS-PAGE (which may show a band shift) or mass spectrometry (which will show an increase in molecular weight).
-
Final Purification: After the reaction is complete, purify the final protein conjugate to remove any unreacted azide-molecule. Suitable methods include size-exclusion chromatography, dialysis, or if applicable, affinity chromatography.
Mandatory Visualizations
General Experimental Workflow
The following diagram illustrates the complete experimental workflow from initial protein preparation to the final purified conjugate.
This guide provides a comprehensive framework for the successful labeling of proteins using this compound. By understanding the core chemical principles and carefully optimizing the provided protocols, researchers can effectively utilize this versatile linker for a wide array of applications in drug development and biological research.
References
Methodological & Application
Application Notes and Protocols: endo-BCN-PEG12-acid Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endo-BCN-PEG12-acid is a heterobifunctional linker designed for advanced bioconjugation applications. It incorporates three key chemical motifs:
-
An endo-Bicyclononyne (BCN) group: A strained alkyne that enables highly efficient and bioorthogonal, copper-free click chemistry reactions.[1][2][3]
-
A hydrophilic 12-unit polyethylene glycol (PEG) spacer : This PEG linker enhances the solubility of the conjugate, reduces aggregation, minimizes steric hindrance, and can decrease immunogenicity.[4][5]
-
A terminal carboxylic acid : This functional group allows for covalent linkage to primary amines (e.g., lysine residues on proteins) through standard amide bond formation.
This linker facilitates a two-step conjugation strategy. First, the carboxylic acid is activated to react with an amine-containing biomolecule. Second, the now-biomolecule-bound BCN group is available to specifically react with an azide-tagged molecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free nature of SPAAC makes it ideal for use in sensitive biological systems and live cells where copper-induced cytotoxicity is a concern.
Key Features and Applications
Key Features:
-
Bioorthogonal Reaction: The BCN-azide reaction is highly specific and does not interfere with native biological functional groups.
-
Copper-Free: Eliminates the need for cytotoxic copper catalysts, making it suitable for in vivo applications.
-
Enhanced Solubility: The discrete PEG12 linker improves the aqueous solubility and pharmacokinetic properties of the resulting conjugate.
-
Stable Linkage: Forms a stable triazole ring upon reaction with an azide, ensuring a robust final conjugate.
Applications:
-
Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic payloads to antibodies for targeted cancer therapy.
-
Targeted Drug Delivery: Attaching drugs to targeting ligands (peptides, proteins) to enhance delivery to specific cells or tissues.
-
Protein and Peptide Labeling: Site-specific modification of proteins for imaging, tracking, or functional studies.
-
Surface Immobilization: Attaching biomolecules to surfaces for diagnostic assays or biomaterial development.
Experimental Protocols
This section details the two-stage protocol for using this compound: (1) conjugation to an amine-containing biomolecule and (2) subsequent SPAAC reaction with an azide-containing molecule.
Protocol 1: Amine Conjugation via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid on this compound and its subsequent reaction with a primary amine on a biomolecule (e.g., a protein).
Materials Required:
-
This compound
-
Amine-containing biomolecule (e.g., antibody, protein)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (or similar non-amine, non-carboxylate buffer, pH 4.5-7.2).
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (or other amine-free buffer).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Buffer: Tris or hydroxylamine
-
Anhydrous DMSO or DMF
-
Desalting columns for purification
Methodology:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare 10 mg/mL stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or water immediately before use.
-
Prepare the biomolecule in the appropriate buffer. If the storage buffer contains amines (e.g., Tris), exchange it for an amine-free buffer like PBS.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound with a 1.5 to 2-fold molar excess of both EDC and NHS.
-
The reaction is most efficient at pH 4.5-7.2. Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Amine-Containing Biomolecule:
-
Immediately add the activated this compound mixture to the biomolecule solution. A 10-20 fold molar excess of the linker over the biomolecule is a common starting point.
-
The reaction of the NHS-activated acid with primary amines is most efficient at pH 7-8. If necessary, adjust the pH of the reaction mixture to 7.2-7.5 with Conjugation Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Add a quenching buffer (e.g., Tris to a final concentration of 50 mM) to stop the reaction by consuming unreacted NHS esters. Incubate for 15 minutes.
-
Remove excess, unreacted linker and byproducts using a desalting column or dialysis appropriate for the size of the biomolecule.
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the reaction between the BCN-functionalized biomolecule and an azide-containing molecule.
Materials Required:
-
BCN-functionalized biomolecule (from Protocol 1)
-
Azide-containing molecule of interest
-
Reaction Buffer: PBS or other biocompatible buffer (pH 7-9).
-
DMSO or other compatible organic solvent for dissolving the azide molecule
Methodology:
-
Reagent Preparation:
-
Prepare the BCN-functionalized biomolecule in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Dissolve the azide-containing molecule in a minimal amount of DMSO and then dilute it into the Reaction Buffer.
-
-
SPAAC Reaction:
-
Add the azide-containing molecule to the solution of the BCN-functionalized biomolecule. A slight molar excess (1.5-5 equivalents) of the azide reagent relative to the BCN-biomolecule is recommended.
-
Incubate the reaction mixture. Reaction times can vary from 1 to 12 hours depending on the concentration and reactivity of the substrates. Incubation can be done at room temperature or 37°C.
-
-
Purification:
-
After the incubation is complete, the final conjugate can be purified from excess azide reagent using size-exclusion chromatography (SEC) or other methods suitable for the specific biomolecule.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the bioconjugation protocols. Optimal conditions may vary depending on the specific reactants.
| Parameter | Protocol 1: Amine Conjugation | Protocol 2: SPAAC Reaction |
| Molar Ratio | 10-20x molar excess of Linker/EDC/NHS over biomolecule | 1.5-5x molar excess of azide-molecule over BCN-biomolecule |
| pH | Activation: 4.5-7.2; Conjugation: 7.2-8.0 | 7.0 - 9.0 |
| Temperature | Room Temperature or 4°C | Room Temperature or 37°C |
| Reaction Time | Activation: 15-30 min; Conjugation: 2-12 hours | 1 - 12 hours |
| Typical Concentration | 1-10 mg/mL biomolecule | 1-10 mM reactants |
| Recommended Buffer | MES (Activation), PBS (Conjugation) | PBS, HEPES (non-amine, non-azide buffers) |
Visualization of Experimental Workflow
Caption: Workflow for two-step bioconjugation using this compound.
References
Application Notes and Protocols for Antibody Labeling with endo-BCN-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of antibodies is a cornerstone of modern therapeutic and diagnostic development, particularly in the creation of Antibody-Drug Conjugates (ADCs). The endo-BCN-PEG12-acid is a heterobifunctional linker that facilitates a two-step antibody labeling strategy. This molecule possesses a carboxylic acid group for covalent attachment to primary amines (e.g., lysine residues) on the antibody surface via amide bond formation. The bicyclo[6.1.0]nonyne (BCN) group, a strained alkyne, enables highly efficient and specific copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with azide-modified molecules. The inclusion of a 12-unit polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate, reduces non-specific binding, and can improve pharmacokinetic properties.[1]
These application notes provide detailed protocols for the conjugation of this compound to an antibody and the subsequent click reaction with an azide-bearing payload.
Reaction Principle
The antibody labeling process using this compound is a two-stage process:
-
Amine Coupling: The carboxylic acid moiety of this compound is first activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This activation step creates a more stable NHS ester intermediate that readily reacts with primary amines on the antibody, forming a stable amide bond.
-
Copper-Free Click Chemistry (SPAAC): The BCN-functionalized antibody is then reacted with a molecule containing an azide group. The inherent ring strain of the BCN group allows for a [3+2] cycloaddition reaction with the azide to proceed rapidly and with high specificity under physiological conditions, without the need for a cytotoxic copper catalyst.[2][3] This bioorthogonal reaction forms a stable triazole linkage.
Data Presentation
Table 1: Recommended Reaction Conditions for Antibody Functionalization with this compound
| Parameter | Step 1: Amine Coupling | Step 2: SPAAC Reaction |
| Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | Phosphate-Buffered Saline (PBS), pH 7.4 |
| This compound Molar Excess | 10-30 fold over antibody | N/A |
| EDC Molar Excess | 2-4 fold over this compound | N/A |
| NHS/Sulfo-NHS Molar Excess | 2-4 fold over this compound | N/A |
| Azide-Payload Molar Excess | N/A | 3-10 fold over antibody |
| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) or 4°C |
| Incubation Time | 1-2 hours | 4-18 hours (overnight) |
| Quenching Agent | 1 M Tris-HCl, pH 8.0 | N/A |
Table 2: Characterization of Antibody-BCN-PEG12 Conjugate
| Analysis Method | Parameter Measured | Expected Outcome |
| UV-Vis Spectroscopy | Degree of Labeling (DOL) | Typically 2-8 BCN molecules per antibody |
| Mass Spectrometry (MS) | Molecular Weight | Increase in mass corresponding to the number of attached BCN-PEG12 linkers |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) Distribution | Separation of species with different numbers of conjugated linkers |
| Size Exclusion Chromatography (SEC) | Aggregation and Purity | High purity monomeric conjugate with minimal aggregation |
Experimental Protocols
Protocol 1: Functionalization of Antibody with this compound
This protocol details the conjugation of the BCN linker to the antibody via amine coupling.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.4 using a desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL in PBS.
-
-
Reagent Preparation:
-
Allow all reagents to come to room temperature before use.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the desired volume of the 10 mM this compound stock solution with the appropriate volumes of 100 mM EDC and 100 mM NHS stock solutions in Activation Buffer. A 2-4 fold molar excess of EDC and NHS over the BCN linker is recommended.
-
Incubate the activation reaction for 15 minutes at room temperature.
-
-
Conjugation to Antibody:
-
Add the activated this compound mixture to the antibody solution. A 10-30 fold molar excess of the BCN linker to the antibody is a good starting point for optimization.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Conjugation Buffer if necessary.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester groups.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by buffer exchange into PBS, pH 7.4 using desalting columns.
-
The purified BCN-functionalized antibody can be stored at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Copper-Free Click Chemistry (SPAAC) with BCN-Functionalized Antibody
This protocol describes the conjugation of an azide-modified payload to the BCN-functionalized antibody.
Materials:
-
BCN-functionalized antibody (from Protocol 1)
-
Azide-modified payload (e.g., drug, fluorophore, biotin)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent for the payload
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Payload Preparation:
-
Dissolve the azide-modified payload in a minimal amount of a compatible solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the BCN-functionalized antibody with the azide-modified payload. A 3-10 fold molar excess of the azide-payload to the antibody is recommended.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction for 4-18 hours (or overnight) at room temperature or 4°C with gentle mixing. The reaction can be monitored by LC-MS to determine completion.
-
-
Purification:
-
Purify the antibody conjugate from excess payload and any byproducts using Size Exclusion Chromatography (SEC).
-
Collect fractions corresponding to the monomeric antibody conjugate.
-
-
Characterization:
-
Determine the final protein concentration (e.g., by BCA assay or A280 measurement).
-
Characterize the conjugate by UV-Vis spectroscopy to determine the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR).
-
Confirm the identity and purity of the conjugate by mass spectrometry and SEC-HPLC.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for two-step antibody labeling.
Signaling Pathway Example: ADC Targeting HER2
This diagram illustrates a simplified signaling pathway targeted by an antibody-drug conjugate (ADC) against the HER2 receptor, a common target in breast cancer therapy.
Caption: ADC targeting the HER2 signaling pathway.
References
Application Notes and Protocols for SPAAC Reactions Using endo-BCN-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing endo-BCN-PEG12-acid in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This versatile heterobifunctional linker is an invaluable tool for bioconjugation, enabling the covalent attachment of various molecules to biomolecules with high specificity and efficiency under biocompatible conditions.
Introduction
The this compound linker incorporates three key functional elements:
-
endo-Bicyclononyne (endo-BCN): A highly reactive strained alkyne that readily participates in copper-free click chemistry reactions with azide-functionalized molecules. The endo isomer of BCN is known to be more reactive than the exo isomer.[1]
-
Polyethylene Glycol (PEG12): A 12-unit PEG spacer that enhances the hydrophilicity and solubility of the linker and resulting conjugates in aqueous buffers.[2][3] This PEG chain also minimizes steric hindrance and reduces non-specific binding.[3]
-
Carboxylic Acid (-COOH): A terminal carboxyl group that can be activated to form a stable amide bond with primary amines, such as those found on the side chains of lysine residues in proteins.[2]
This dual functionality allows for a two-step conjugation strategy, making it ideal for creating complex biomolecular constructs for a wide range of applications, including drug delivery, in vivo imaging, and the study of cellular signaling pathways.
Data Presentation
The following table summarizes key quantitative data for SPAAC reactions involving BCN derivatives. This information is crucial for experimental design and predicting reaction outcomes.
| Parameter | Value | Reactants & Conditions | Source |
| Second-Order Rate Constant (k₂) of endo-BCN | 0.29 M⁻¹s⁻¹ | endo-BCN with benzyl azide in CD₃CN/D₂O (1:2) | |
| Second-Order Rate Constant (k₂) of PEGylated BCN | 0.19 M⁻¹s⁻¹ | PEGylated BCN derivative with 2-azidoethanol in human blood plasma at 20°C | |
| Typical Reaction Yield | High (e.g., >80%) | bis-endo-BCN with an azido-derivative of 5-FAM |
Experimental Protocols
This section details the protocols for a two-step bioconjugation strategy using this compound. The first protocol describes the activation of the carboxylic acid and its conjugation to an amine-containing biomolecule. The second protocol outlines the subsequent SPAAC reaction with an azide-modified molecule of interest.
Protocol 1: Amine Coupling via EDC/NHS Chemistry
This protocol details the conjugation of this compound to a primary amine-containing biomolecule (e.g., a protein) using EDC and NHS to form a stable amide bond.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., protein)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Amine-free buffer such as PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
Prepare stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.
-
Ensure the amine-containing biomolecule is in the Coupling Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired amount of this compound stock solution.
-
Add EDC and NHS (or Sulfo-NHS) to the this compound solution. A molar ratio of 1:2:2 (acid:EDC:NHS) is a good starting point.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Amine-Containing Biomolecule:
-
Add the activated this compound solution to the amine-containing biomolecule in Coupling Buffer. A 10-20 fold molar excess of the linker to the biomolecule is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
-
Remove excess, unreacted linker and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using appropriate techniques such as mass spectrometry (to detect the mass shift) or HPLC analysis.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the reaction of the BCN-functionalized biomolecule (from Protocol 1) with an azide-modified molecule.
Materials:
-
BCN-functionalized biomolecule (from Protocol 1)
-
Azide-modified molecule of interest
-
Reaction Buffer: PBS, pH 7.4 or other biocompatible buffer
-
Desalting column or other appropriate purification system (e.g., FPLC)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the BCN-functionalized biomolecule in the Reaction Buffer.
-
Add the azide-modified molecule to the solution. A 2-4 fold molar excess of the azide-containing molecule over the BCN-functionalized biomolecule is a good starting point.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing. Reaction times may be optimized depending on the reactants and their concentrations.
-
-
Purification:
-
Purify the final conjugate to remove any unreacted azide-modified molecule using a desalting column or another suitable chromatography method (e.g., size-exclusion chromatography).
-
-
Characterization:
-
Analyze the final conjugate using methods such as SDS-PAGE (which may show a band shift), mass spectrometry (to confirm the final molecular weight), and functional assays to ensure the biological activity of the conjugated biomolecule is retained.
-
Mandatory Visualizations
Experimental Workflow
Caption: Two-step bioconjugation workflow using this compound.
Application Example: Visualizing EGFR Signaling
SPAAC bioconjugation is a powerful tool for studying cellular signaling pathways. For instance, an azide-modified irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) can be used to label the receptor in living cells. Subsequent reaction with a BCN-functionalized probe (e.g., a fluorophore) allows for the visualization and tracking of EGFR, providing insights into its dimerization and downstream signaling.
References
Application Notes and Protocols for Cell Surface Labeling using endo-BCN-PEG12-acid and Azide Sugars
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the targeted labeling of cell surface glycans using a two-step metabolic and bioorthogonal chemistry approach. This powerful technique enables the visualization, identification, and quantification of glycoconjugates, which play crucial roles in cell signaling, immune recognition, and disease progression.
The methodology involves the metabolic incorporation of azide-functionalized monosaccharides into cellular glycans, followed by a highly specific and biocompatible strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with endo-BCN-PEG12-acid.[1][] This "click chemistry" approach allows for the covalent attachment of various reporter molecules, such as fluorophores or biotin, to the cell surface for downstream analysis.[3][4]
Principle of the Technology
The cell surface labeling strategy is a two-step process:
-
Metabolic Glycoengineering: Cells are cultured in the presence of a peracetylated azide-modified sugar, such as Tetraacetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz), Ac₄GlcNAz, or Ac₄GalNAz.[5] These modified sugars are cell-permeable and are processed by the cell's natural metabolic pathways. Cellular esterases remove the acetyl groups, and the resulting azido sugar is incorporated into the glycan structures of cell surface proteins and lipids. This results in the presentation of azide groups on the cell surface.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-labeled cells are then treated with this compound. The bicyclononyne (BCN) group of this reagent reacts specifically with the azide groups on the cell surface through a copper-free "click" reaction. This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes. The PEG12 spacer enhances the solubility and accessibility of the BCN group, while the terminal carboxylic acid allows for the pre-conjugation of reporter molecules.
Data Presentation
Table 1: Recommended Concentrations and Incubation Times for Azido Sugars
| Azido Sugar | Typical Final Concentration | Typical Incubation Time | Target Glycans | Reference |
| Ac₄ManNAz | 10-50 µM | 1-3 days | Sialoglycans | |
| Ac₄GlcNAz | 10-50 µM | 1-3 days | O-GlcNAc modified proteins, N-glycans | |
| Ac₄GalNAz | 10-50 µM | 1-3 days | O-glycans, N-glycans |
Table 2: Properties of this compound
| Property | Description | Reference |
| Reactive Group | endo-Bicyclononyne (BCN) | |
| Reacts With | Azides | |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | |
| Spacer | 12-unit polyethylene glycol (PEG12) | |
| Functional Group | Carboxylic Acid (-COOH) | |
| Key Features | High reactivity in copper-free click chemistry, enhanced solubility and biocompatibility due to PEG spacer. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Azido Sugars
This protocol describes the general procedure for metabolically incorporating azide groups into the surface glycans of cultured mammalian cells.
Materials:
-
Adherent or suspension mammalian cells (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Peracetylated azide sugar (e.g., Ac₄ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture cells to a confluency of 60-80% using standard cell culture techniques.
-
Prepare Labeling Medium: Prepare a stock solution of the desired azide sugar in DMSO. Dilute the stock solution into pre-warmed complete cell culture medium to achieve the final desired concentration (e.g., 25 µM).
-
Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for 1 to 3 days at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time may vary depending on the cell type and the specific azide sugar used.
-
Washing: After incubation, gently wash the cells twice with warm PBS to remove any unincorporated azide sugar. The cells are now ready for the SPAAC reaction.
Protocol 2: Cell Surface Labeling via SPAAC with this compound Conjugate
This protocol outlines the procedure for labeling azide-modified cells with a pre-functionalized this compound reporter conjugate (e.g., conjugated to a fluorophore).
Materials:
-
Azide-labeled cells (from Protocol 1)
-
This compound conjugated to a reporter molecule (e.g., a fluorescent dye)
-
Complete cell culture medium or PBS
-
DMSO
Procedure:
-
Prepare BCN Reagent: Prepare a stock solution of the this compound conjugate in DMSO. Dilute the stock solution in pre-warmed complete culture medium or PBS to the desired final concentration (e.g., 20-50 µM).
-
SPAAC Reaction: Add the diluted this compound conjugate solution to the azide-labeled cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light if using a fluorescent conjugate. The reaction time can be optimized for specific cell types and applications.
-
Washing: Wash the cells three times with warm PBS to remove any unreacted BCN reagent.
-
Analysis: The labeled cells are now ready for downstream analysis such as fluorescence microscopy or flow cytometry.
Protocol 3: Analysis of Labeled Cells by Flow Cytometry
This protocol provides a general workflow for the quantitative analysis of cell surface labeling using flow cytometry.
Materials:
-
Labeled cells (from Protocol 2)
-
PBS
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Propidium iodide or other viability dye (optional)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the labeled cells and prepare a single-cell suspension in cold flow cytometry buffer at a concentration of 1x10⁶ to 1x10⁷ cells/mL.
-
Viability Staining (Optional): If desired, add a viability dye according to the manufacturer's instructions to distinguish between live and dead cells.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, using the appropriate laser and filter settings for the chosen fluorophore.
-
Data Analysis: Gate on the live, single-cell population and quantify the fluorescence intensity to determine the extent of cell surface labeling.
Protocol 4: Cell Viability Assay
It is crucial to assess the cytotoxicity of the labeling process. A common method is the MTT assay.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Treatment: Culture cells in a 96-well plate and treat them with the azide sugar and BCN reagent as described in the labeling protocols. Include untreated control wells.
-
MTT Addition: After the labeling procedure, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Caption: Experimental workflow for cell surface labeling.
Caption: Metabolic pathway of Ac₄ManNAz incorporation.
Caption: SPAAC "click" chemistry reaction.
References
Synthesis of Antibody-Drug Conjugates Using endo-BCN-PEG12-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small-molecule drug. The linker, which connects the antibody to the payload, is a critical component that influences the ADC's stability, solubility, and efficacy. This document provides detailed application notes and protocols for the synthesis of ADCs using endo-BCN-PEG12-acid, a bifunctional linker that offers precise control over the conjugation process.
The this compound linker features two key reactive moieties: a carboxylic acid and a bicyclo[6.1.0]nonyne (BCN) group. The carboxylic acid allows for conjugation to primary amines, such as the lysine residues on an antibody, through the formation of a stable amide bond. The BCN group facilitates a highly efficient and bioorthogonal copper-free click chemistry reaction, specifically a strain-promoted alkyne-azide cycloaddition (SPAAC), with an azide-modified payload.[1][2] The long polyethylene glycol (PEG12) spacer enhances the hydrophilicity of the resulting ADC, which can improve its pharmacokinetic properties and reduce aggregation.[][4]
This two-step conjugation strategy provides a high degree of control over the final ADC product, enabling the synthesis of more homogeneous conjugates with a defined drug-to-antibody ratio (DAR).[5]
Chemical Reaction and Workflow
The synthesis of an ADC using this compound is a two-step process. First, the carboxylic acid of the linker is activated and conjugated to the lysine residues of the antibody. Second, the BCN-modified antibody is reacted with an azide-containing cytotoxic payload via SPAAC.
Figure 1: Overall workflow for the two-step synthesis of an ADC using this compound.
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Azide-modified cytotoxic payload
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 50 mM Tris-HCl or Glycine, pH 7.4
-
Desalting columns (e.g., PD-10) or tangential flow filtration (TFF) system for purification
Protocol 1: Conjugation of this compound to the Antibody
This protocol describes the activation of the carboxylic acid on the this compound linker and its subsequent conjugation to the lysine residues of a monoclonal antibody.
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare fresh stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMF, DMSO, or Activation Buffer immediately before use.
-
-
Antibody Preparation:
-
Exchange the antibody into the Activation Buffer (0.1 M MES, pH 5.5-6.0) using a desalting column or dialysis.
-
Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).
-
-
Activation of this compound:
-
In a separate microcentrifuge tube, combine the this compound stock solution with EDC and NHS. A molar excess of EDC and NHS over the linker is recommended (e.g., 1.5-fold molar excess of EDC and 1.2-fold molar excess of NHS).
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Conjugation to the Antibody:
-
Add the activated this compound solution to the prepared antibody solution. The molar ratio of the linker to the antibody will determine the degree of labeling and should be optimized for the specific antibody and desired DAR. A starting point is a 5 to 20-fold molar excess of the linker.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer (PBS).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the BCN-modified Antibody:
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against Coupling Buffer (PBS, pH 7.4).
-
Protocol 2: Conjugation of Azide-Payload to BCN-modified Antibody (SPAAC)
This protocol details the copper-free click chemistry reaction between the BCN-modified antibody and an azide-containing payload.
-
Reagent Preparation:
-
Dissolve the azide-modified payload in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
-
SPAAC Reaction:
-
To the purified BCN-modified antibody solution from Protocol 1, add the azide-payload stock solution. A 1.5 to 3-fold molar excess of the payload over the available BCN sites is a typical starting point.
-
Incubate the reaction mixture for 4-12 hours at room temperature or 24-48 hours at 4°C with gentle mixing. The reaction can be monitored by hydrophobic interaction chromatography (HIC) or mass spectrometry to determine completion.
-
-
Purification of the Final ADC:
-
Purify the final ADC from excess payload and other reagents using size-exclusion chromatography, dialysis, or tangential flow filtration. The final ADC should be exchanged into a formulation buffer suitable for storage.
-
Data Presentation
The following table presents representative data for the synthesis of an ADC using a BCN-PEG linker. The specific values will vary depending on the antibody, payload, and reaction conditions.
| Parameter | Representative Value | Method of Analysis | Reference |
| Antibody Concentration | 5-10 mg/mL | UV-Vis Spectroscopy (A280) | |
| Linker:Antibody Molar Ratio | 5:1 to 20:1 | N/A | |
| Payload:BCN Molar Ratio | 1.5:1 to 3:1 | N/A | N/A |
| Average Drug-to-Antibody Ratio (DAR) | 2 to 4 | HIC-HPLC, Mass Spectrometry | |
| Conjugation Efficiency | >80% | Mass Spectrometry | |
| Final ADC Concentration | 1-5 mg/mL | UV-Vis Spectroscopy (A280) | N/A |
| Aggregate Content | <5% | Size-Exclusion Chromatography (SEC) |
Signaling Pathways and Logical Relationships
The chemical reactions involved in the two-step ADC synthesis are depicted below.
Figure 2: Chemical reaction scheme for ADC synthesis.
Characterization of the Final ADC
Thorough characterization of the final ADC is crucial to ensure its quality, safety, and efficacy. Key analytical techniques include:
-
UV-Vis Spectroscopy: To determine the final ADC concentration and estimate the average DAR.
-
Size-Exclusion Chromatography (SEC-HPLC): To assess the purity of the ADC and quantify the level of aggregation.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): To determine the drug-to-antibody ratio distribution and assess the homogeneity of the ADC.
-
Mass Spectrometry (MS): To confirm the identity of the ADC and determine the precise mass of the conjugate, which can be used to calculate the DAR.
-
Endotoxin Testing: To ensure the final product is free from pyrogenic contaminants.
-
In vitro Cell-based Assays: To evaluate the potency and target-specific cytotoxicity of the ADC.
Conclusion
The use of this compound provides a robust and versatile method for the synthesis of antibody-drug conjugates. The two-step approach, involving initial conjugation to the antibody followed by a bioorthogonal click reaction with the payload, allows for the production of homogeneous ADCs with a controlled drug-to-antibody ratio. The inclusion of a hydrophilic PEG spacer can further enhance the therapeutic properties of the ADC. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists in the field of drug development.
References
Application Notes and Protocols for Fluorescent Probe Conjugation with endo-BCN-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the conjugation of fluorescent probes to biomolecules using the heterobifunctional linker, endo-BCN-PEG12-acid. This linker is a valuable tool in bioconjugation, enabling the precise attachment of fluorescent dyes to proteins, antibodies, and other amine-containing molecules. The technology leverages the power of copper-free "click chemistry," specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for rapid and efficient labeling under biocompatible conditions.[1][2][3]
The this compound linker possesses two key reactive groups: a bicyclo[6.1.0]nonyne (BCN) moiety and a carboxylic acid. The BCN group reacts specifically and rapidly with azide-modified molecules, such as fluorescent probes, through the SPAAC mechanism.[1][4] This reaction is bio-orthogonal, meaning it does not interfere with native biological processes, making it ideal for labeling in complex biological samples. The carboxylic acid end of the linker allows for the initial conjugation to primary amines on biomolecules, such as the lysine residues of a protein, via the formation of a stable amide bond, typically facilitated by coupling agents like EDC and NHS.
The inclusion of a 12-unit polyethylene glycol (PEG) spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces non-specific binding, and provides spatial separation between the biomolecule and the fluorescent probe, which can help maintain the biological activity of the former and the fluorescence properties of the latter.
These application notes will guide users through the process of creating fluorescently labeled biomolecules for a variety of applications, including cellular imaging, flow cytometry, and in vivo studies.
Data Presentation
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne | Azide | Rate Constant (M⁻¹s⁻¹) | Reference |
| endo-BCN | Benzyl azide | 0.29 | |
| endo-BCN | Fluoroalkyl azide | ~4.64 (16-fold faster than non-fluorinated) | |
| DIBAC | Benzyl azide | ~0.1 |
Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.
Table 2: Typical Conjugation Efficiency and Yield
| Parameter | Typical Value | Method of Determination |
| Antibody-Linker Conjugation Efficiency | 80-95% | UV-Vis Spectroscopy, Mass Spectrometry |
| Fluorescent Probe Click Reaction Yield | >90% | HPLC, Gel Electrophoresis (SDS-PAGE) |
| Overall Fluorescently Labeled Antibody Yield | 70-85% | UV-Vis Spectroscopy |
| Stability of Conjugate (in PBS at 4°C) | >95% after 4 weeks | HPLC, Functional Assays |
Note: These values are representative and can vary based on the specific biomolecule, fluorescent probe, and reaction conditions.
Experimental Protocols
Protocol 1: Two-Step Fluorescent Labeling of an Antibody
This protocol outlines the two-step process for labeling an antibody with a fluorescent probe using this compound. The first step is the attachment of the linker to the antibody, and the second step is the click reaction with an azide-modified fluorescent dye.
Materials and Reagents:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Azide-modified fluorescent probe (e.g., Azide-Fluor 488)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification columns (e.g., size-exclusion chromatography, FPLC, or HPLC)
-
Spectrophotometer (UV-Vis)
-
SDS-PAGE analysis equipment
Step 1: Activation of this compound and Conjugation to Antibody
-
Prepare Reagents:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.
-
Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO at a concentration of 10 mg/mL.
-
Prepare the antibody in PBS at a concentration of 2-10 mg/mL.
-
-
Activate the Linker:
-
In a microcentrifuge tube, combine a 1.2-fold molar excess of EDC and a 1.5-fold molar excess of NHS relative to the this compound.
-
Add the this compound solution to the EDC/NHS mixture.
-
Incubate at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugate Linker to Antibody:
-
Slowly add a 10-20 fold molar excess of the activated BCN-PEG12-NHS ester to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quench the Reaction:
-
Add the quenching buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purify the BCN-Modified Antibody:
-
Remove excess, unreacted linker by size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS. Fast Protein Liquid Chromatography (FPLC) is a suitable method for this purification step.
-
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction
-
Prepare Reagents:
-
Dissolve the azide-modified fluorescent probe in DMSO to a stock concentration of 1-5 mM.
-
-
Click Reaction:
-
Add a 3-5 fold molar excess of the azide-modified fluorescent probe to the purified BCN-modified antibody.
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. The reaction can also be performed overnight at 4°C.
-
-
Purify the Fluorescently Labeled Antibody:
-
Remove the unreacted fluorescent probe using size-exclusion chromatography, FPLC, or HPLC.
-
Characterization of the Conjugate:
-
Degree of Labeling (DOL): Determine the ratio of dye molecules to antibody molecules using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye.
-
Purity and Integrity: Analyze the final conjugate by SDS-PAGE to confirm the integrity of the antibody and by HPLC to assess purity.
-
Confirmation of Conjugation: Use mass spectrometry to confirm the mass shift corresponding to the addition of the linker and fluorescent probe.
Mandatory Visualization
Signaling Pathway Diagram
Caption: EGFR signaling pathway with fluorescent antibody labeling.
Experimental Workflow Diagram
Caption: Workflow for fluorescent antibody conjugation.
References
Application Notes and Protocols for Peptide Immobilization using endo-BCN-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent immobilization of peptides onto surfaces is a critical technique in a wide array of biomedical and biotechnological applications, including biosensor development, cell culture engineering, and targeted drug delivery systems. A successful immobilization strategy ensures that the peptide is presented in a biologically active conformation, maintains its stability, and is attached to the surface with high efficiency and specificity. The use of endo-BCN-PEG12-acid as a heterobifunctional linker offers a robust method for achieving these goals.
This linker leverages two key chemical strategies:
-
Amine-Reactive Carboxylic Acid: The terminal carboxylic acid group allows for covalent attachment to amine-functionalized surfaces through a stable amide bond, typically formed via activation with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The bicyclo[6.1.0]nonyne (BCN) group is a strained alkyne that reacts specifically and efficiently with azide-modified molecules in a catalyst-free "click chemistry" reaction.[1] This bio-orthogonal reaction proceeds rapidly under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules like peptides.[2]
-
PEG12 Spacer: The polyethylene glycol (PEG) spacer enhances the water solubility of the linker, reduces non-specific binding of other molecules to the surface, and provides flexibility to the immobilized peptide, which can improve its accessibility and biological activity.[3]
This document provides detailed protocols for the immobilization of azide-containing peptides onto amine-functionalized surfaces using this compound, along with methods for characterization and quantification.
Experimental Workflow
The overall process for immobilizing peptides using this compound involves a two-stage process. First, the linker is attached to an amine-functionalized surface. Second, an azide-modified peptide is conjugated to the linker-modified surface.
Figure 1. Experimental workflow for peptide immobilization.
Detailed Experimental Protocols
Protocol 1: Functionalization of an Amine-Coated Surface with this compound
This protocol describes the covalent attachment of the this compound linker to a surface presenting primary amine groups.
Materials:
-
Amine-functionalized substrate (e.g., aminosilane-coated glass slide, amine-functionalized gold surface)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS is recommended for aqueous reactions)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[4]
-
Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Deionized (DI) water
-
Nitrogen gas for drying
Procedure:
-
Prepare Solutions:
-
Immediately before use, prepare a 10 mg/mL solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh solutions of EDC (e.g., 400 mM) and NHS (e.g., 100 mM) in Activation Buffer.
-
-
Activation of the Linker:
-
In a microcentrifuge tube, mix the this compound solution with the EDC/NHS solution. A common starting point is a 2:5:1 molar ratio of EDC:NHS:acid.[4]
-
For example, to 100 µL of 10 mM this compound in Activation Buffer, add 5 µL of 400 mM EDC and 50 µL of 100 mM NHS.
-
Incubate the mixture at room temperature for 15-30 minutes to form the NHS ester.
-
-
Coupling to the Surface:
-
Ensure the amine-functionalized surface is clean and dry.
-
Apply the activated linker solution to the surface, ensuring complete coverage.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation.
-
-
Washing and Quenching:
-
Remove the linker solution and wash the surface thoroughly with PBS (3 times) and then DI water (3 times) to remove unreacted linker and byproducts.
-
To quench any remaining active NHS esters, incubate the surface with a blocking solution such as 1 M ethanolamine or 100 mM glycine, pH 8.5, for 30 minutes at room temperature.
-
Wash the surface again with PBS and DI water.
-
-
Drying:
-
Dry the BCN-functionalized surface under a gentle stream of nitrogen.
-
The surface is now ready for peptide immobilization via SPAAC.
-
Protocol 2: Immobilization of Azide-Modified Peptide via SPAAC
This protocol details the "click" reaction between the BCN-functionalized surface and an azide-containing peptide.
Materials:
-
BCN-functionalized surface (from Protocol 1)
-
Azide-modified peptide
-
Reaction Buffer: PBS, pH 7.4 (or other amine-free buffer)
-
Wash Buffer: PBS with 0.05% Tween-20 (optional, to reduce non-specific binding) followed by PBS and DI water.
-
Nitrogen gas for drying
Procedure:
-
Prepare Peptide Solution:
-
Dissolve the azide-modified peptide in Reaction Buffer to the desired concentration (e.g., 0.1-1 mg/mL).
-
-
SPAAC Reaction:
-
Apply the peptide solution to the BCN-functionalized surface.
-
Incubate for 2-12 hours at room temperature or 12-24 hours at 4°C. The reaction is often efficient, and shorter incubation times may be sufficient. Reaction kinetics for BCN with azides are typically in the range of 0.1 to 1 M⁻¹s⁻¹.
-
-
Washing:
-
Remove the peptide solution.
-
Wash the surface extensively to remove non-covalently bound peptide. A typical wash sequence is:
-
PBS + 0.05% Tween-20 (3 times)
-
PBS (3 times)
-
DI water (3 times)
-
-
-
Drying:
-
Dry the peptide-immobilized surface under a gentle stream of nitrogen.
-
Store the functionalized surface under appropriate conditions (e.g., desiccated at 4°C) until use.
-
Characterization and Quantification
Surface Characterization
It is crucial to verify the successful modification of the surface at each stage.
Figure 2. Characterization methods for functionalized surfaces.
-
X-ray Photoelectron Spectroscopy (XPS): This technique provides the elemental composition of the top few nanometers of the surface. After peptide immobilization, an increase in the nitrogen signal (from the peptide backbone and side chains) relative to the substrate signals is expected.
-
Contact Angle Goniometry: Measuring the water contact angle can indicate changes in surface hydrophobicity/hydrophilicity. A change in the contact angle after each modification step suggests the successful addition of a new layer.
Quantification of Immobilized Peptide
Quantifying the amount of peptide immobilized on the surface is essential for reproducibility and for understanding the relationship between peptide density and biological activity.
-
Fluorescence-Based Quantification: This is a common and sensitive method.
-
Use a peptide that is labeled with a fluorescent dye (e.g., FITC, TAMRA).
-
After the immobilization protocol, measure the fluorescence intensity of the surface using a fluorescence plate reader or microscope.
-
Create a standard curve by spotting known concentrations of the fluorescent peptide on a similar, non-reactive surface and measuring their fluorescence.
-
Calculate the surface density of the immobilized peptide (e.g., in pmol/cm²) by comparing the surface's fluorescence to the standard curve.
-
Quantitative Data Summary
The following tables provide representative data from studies using similar immobilization chemistries. Note that the exact values will depend on the specific peptide, surface, and reaction conditions.
Table 1: Representative Reaction Conditions and Efficiencies
| Parameter | Condition | Expected Outcome | Reference |
|---|---|---|---|
| Linker Activation | |||
| EDC Concentration | 2-5 mM | Activates carboxyl groups | |
| NHS Concentration | 5-10 mM | Stabilizes activated intermediate | |
| Activation Time | 15-30 min | Sufficient for NHS-ester formation | |
| SPAAC Reaction | |||
| Peptide Concentration | 0.1 - 1.0 mg/mL | Affects final surface density | |
| Reaction Time | 2-12 hours at RT | High conjugation yield | |
| Reaction pH | 7.0 - 8.0 | Optimal for amine reactivity and SPAAC |
| Immobilization Efficiency | >60% | High efficiency for on-chip reactions with PEG linkers | N/A |
Table 2: Example Surface Characterization Data
| Surface Modification Step | Expected Water Contact Angle | Expected XPS N1s Signal | Reference |
|---|---|---|---|
| Bare Substrate (e.g., SiO₂) | Variable | Low/None | |
| Amine-Functionalized | Decreased (more hydrophilic) | Present | |
| BCN-PEG12-acid Coupled | May increase slightly | Present |
| Peptide Immobilized | Variable (depends on peptide) | Increased significantly | |
Table 3: Peptide Surface Density Quantification (Example Data)
| Linker Type | Peptide | Surface Density (pmol/cm²) | Quantification Method | Reference |
|---|---|---|---|---|
| PEG-based | RGD-peptide | 1 - 10 | Radiometric | |
| PEG-based | Antimicrobial Peptide | 20 - 50 | Amino Acid Analysis |
| Silane-based | Various Peptides | 5 - 30 | Fluorescence | |
Disclaimer: The quantitative data presented in these tables are compiled from various sources employing similar, but not identical, linkers and peptides. These values should be used as a guideline for experimental design and optimization.
Troubleshooting
-
Low Immobilization Efficiency:
-
Ensure EDC/NHS solutions are freshly prepared as EDC is hydrolysis-sensitive.
-
Verify the pH of the activation and coupling buffers. The activation step is most efficient at pH 4.5-7.2, while the coupling to amines is better at pH 7-8.
-
Confirm the presence of amine groups on the starting surface.
-
Increase peptide concentration or incubation time for the SPAAC reaction.
-
-
High Non-Specific Binding:
-
Ensure the quenching step with ethanolamine or glycine is performed effectively.
-
Include a surfactant like Tween-20 in the wash buffers.
-
The PEG linker itself is designed to minimize this, but optimization may be needed.
-
By following these detailed protocols and characterization methods, researchers can effectively utilize this compound to create well-defined, peptide-functionalized surfaces for a variety of advanced applications.
References
Preparation of endo-BCN-PEG12-acid Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
endo-BCN-PEG12-acid is a bifunctional linker molecule integral to advancements in bioconjugation and drug delivery.[1][2] This reagent features an endo-Bicyclononyne (BCN) group for copper-free click chemistry reactions with azide-tagged molecules and a terminal carboxylic acid for covalent linkage to primary amines. The polyethylene glycol (PEG) spacer, consisting of 12 ethylene glycol units, enhances solubility, reduces non-specific binding, and improves the pharmacokinetic properties of the resulting conjugates.[1][2] Accurate preparation of stock solutions is a critical first step to ensure reproducible and successful outcomes in downstream applications such as antibody-drug conjugate (ADC) development, targeted drug delivery, and cell surface labeling.
This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions.
Quantitative Data Summary
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Chemical Formula | C₃₈H₆₇NO₁₆ | [1] |
| Molecular Weight | ~794 g/mol | |
| CAS Number | 2183440-27-7 | |
| Purity | Typically ≥95% | |
| Appearance | Solid or oil | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Temperature | -20°C |
Experimental Protocols
Materials and Equipment
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF)
-
Argon or Nitrogen gas supply
-
Microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Microcentrifuge
-
-20°C freezer (non-frost-free)
-
Desiccator
Protocol for Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for many bioconjugation reactions.
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the compound, which can compromise its integrity.
-
Inert Atmosphere: If available, briefly flush the vial with a gentle stream of an inert gas like argon or nitrogen before opening. This helps to displace any moisture-laden air.
-
Weighing the Reagent: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need approximately 7.94 mg of the reagent (assuming a molecular weight of 794 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to the microcentrifuge tube containing the weighed reagent. For the example above, add 1 mL of solvent.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Centrifugation: Briefly centrifuge the tube to collect the entire solution at the bottom.
-
Aliquoting and Storage:
-
For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in low-retention microcentrifuge tubes.
-
If an inert gas is available, flush the headspace of each aliquot with the gas before sealing.
-
Store the aliquots at -20°C in a light-protected and moisture-free environment. A desiccator within the freezer is ideal.
-
Properly stored, the stock solution should be stable for several months. However, for critical applications, it is advisable to prepare fresh stock solutions.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for the Purification of endo-BCN-PEG12-acid Conjugates by Size Exclusion Chromatography (SEC)
Introduction
The conjugation of biomolecules with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides, proteins, and small molecules. The endo-BCN-PEG12-acid is a monodisperse PEG linker featuring a bicyclononyne (BCN) group for copper-free click chemistry and a carboxylic acid for stable amide bond formation[1][2]. This bifunctionality allows for the precise construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Following the conjugation reaction, the resulting mixture typically contains the desired product alongside unreacted starting materials, excess PEG linker, and potential side products. Effective purification is therefore a critical step to ensure the safety and efficacy of the final conjugate. Size Exclusion Chromatography (SEC) is a powerful technique for this purpose, separating molecules based on their hydrodynamic radius in solution[][4]. As PEGylation significantly increases the hydrodynamic volume of a molecule, SEC is highly effective at separating the larger PEGylated conjugate from smaller, unreacted components[5].
This application note provides a detailed protocol for the purification of a model this compound conjugate using SEC. It also offers guidance on method development and optimization for different types of conjugates.
Principle of SEC for PEGylated Conjugates
Size Exclusion Chromatography separates molecules based on their size as they pass through a column packed with porous beads. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. The covalent attachment of a PEG chain to a molecule increases its hydrodynamic radius, leading to an earlier elution time in SEC compared to its non-PEGylated counterpart. This principle allows for the efficient separation of the desired conjugate from unreacted starting materials and smaller impurities.
Materials and Equipment
Reagents and Consumables
-
Crude this compound conjugate reaction mixture
-
Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4 (e.g., 150 mM sodium phosphate, 150 mM NaCl) or as optimized
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Arginine (optional, for reducing non-specific interactions)
-
Syringe filters (0.22 µm)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with:
-
Isocratic or gradient pump
-
Autosampler
-
Thermostatted column compartment
-
UV-Vis or Diode Array Detector (DAD)
-
Refractive Index (RI) detector (recommended for detecting species without a UV chromophore, such as the free PEG linker)
-
Multi-Angle Light Scattering (MALS) detector (optional, for absolute molecular weight determination)
-
-
SEC column (selection depends on the molecular weight of the conjugate, see Table 1)
-
Fraction collector
-
Data acquisition and analysis software
Experimental Protocols
General Workflow for SEC Purification
The general workflow for the purification of this compound conjugates by SEC involves sample preparation, SEC separation, fraction collection, and analysis of the collected fractions.
Caption: General experimental workflow for SEC purification.
Protocol for a Model Peptide Conjugate (MW ~3-5 kDa)
This protocol is optimized for the purification of a conjugate formed between this compound (MW ~850 Da) and a peptide (MW ~2-4 kDa).
1. Column Selection and Equilibration:
-
Select an SEC column with a suitable fractionation range for small proteins and peptides (e.g., 100-10,000 Da). Refer to Table 1 for examples.
-
Equilibrate the column with at least two column volumes of the mobile phase (e.g., PBS, pH 7.4) at the desired flow rate until a stable baseline is achieved.
2. Sample Preparation:
-
If the reaction solvent is not compatible with the mobile phase (e.g., high concentration of organic solvent), perform a buffer exchange or dilute the sample in the mobile phase.
-
Filter the crude reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.
3. Chromatographic Conditions:
-
Column: e.g., TSKgel UP-SW2000 or similar
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
-
Flow Rate: 0.5 mL/min
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
-
Injection Volume: 10-50 µL (dependent on column dimensions and sample concentration)
-
Detection:
-
UV at 220 nm (for peptide backbone) and 280 nm (if aromatic residues are present).
-
RI detector to monitor for unreacted PEG linker.
-
4. Fraction Collection:
-
Collect fractions based on the elution profile. The conjugate is expected to elute first, followed by the unreacted peptide, and finally the unreacted this compound and other small molecules.
5. Post-Purification Analysis:
-
Analyze the collected fractions by an appropriate analytical method (e.g., analytical SEC, RP-HPLC, LC-MS) to confirm the purity and identity of the conjugate.
-
Pool the fractions containing the pure conjugate.
-
If necessary, perform buffer exchange and/or concentration of the pooled fractions.
Data Presentation and Interpretation
Representative Chromatogram
A successful SEC purification will show clear separation between the conjugate, unreacted starting materials, and byproducts. The conjugate, having the largest hydrodynamic radius, will elute first.
Quantitative Data Summary
The following tables provide examples of SEC columns suitable for different molecular weight ranges and typical performance data that can be expected.
Table 1: SEC Column Selection Guide
| Column Name | Particle Size (µm) | Pore Size (Å) | Approx. MW Range (Da) for Peptides/Proteins | Application Example |
| TSKgel UP-SW2000 | 2 | 125 | 500 - 150,000 | Peptides, small proteins, antibody fragments |
| Agilent AdvanceBio SEC 130Å | 2.7 | 130 | 100 - 50,000 | Peptides, small proteins |
| Zenix SEC-80 | 3 | 80 | 100 - 30,000 | Small proteins and peptides |
| Superdex 30 Increase | 8.6 | - | 100 - 7,000 | Peptides and small biomolecules |
Table 2: Example Purification Performance Data
| Analyte | Retention Time (min) | Peak Area (%) | Purity by Analytical SEC (%) |
| Crude Reaction Mixture | |||
| Conjugate | 8.5 | 65 | - |
| Unreacted Peptide | 10.2 | 25 | - |
| Unreacted Linker | 12.1 | 10 | - |
| Pooled Fractions | |||
| Conjugate | 8.5 | 100 | >95% |
Method Development and Optimization
The provided protocol serves as a starting point. For optimal results, method development should be performed for each specific conjugate.
-
Mobile Phase Composition: The ionic strength of the mobile phase is crucial to minimize secondary interactions between the analyte and the stationary phase. A salt concentration of 150-300 mM is typically sufficient. In cases of persistent non-specific hydrophobic interactions, the addition of arginine (e.g., 200-300 mM) to the mobile phase can be beneficial. For conjugates that are sensitive to pH, the buffer should be adjusted accordingly.
-
Flow Rate: Lower flow rates generally lead to better resolution but longer run times. The optimal flow rate will be a balance between resolution and throughput.
-
Column Selection: The choice of SEC column is critical and must be based on the molecular weight of the target conjugate. The molecular weight of the analyte should fall within the linear range of the column's calibration curve for optimal separation.
Bioconjugation and Purification Logic
The following diagram illustrates the logical relationship between the bioconjugation reaction and the subsequent purification and analysis steps.
Caption: Logic diagram of bioconjugation and purification.
Conclusion
Size Exclusion Chromatography is a robust and reliable method for the purification of this compound conjugates. By selecting the appropriate column and optimizing the mobile phase conditions, high purity conjugates can be obtained, which is a critical step in the development of novel therapeutics and research tools. The use of advanced detectors like MALS can further provide valuable information on the molecular weight and degree of conjugation of the purified product.
References
Application Notes and Protocols: Leveraging endo-BCN-PEG12-acid for Live-Cell Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing endo-BCN-PEG12-acid for strain-promoted alkyne-azide cycloaddition (SPAAC) in living cells. This powerful bioorthogonal tool enables the precise labeling and tracking of biomolecules, offering significant advantages for research, diagnostics, and therapeutic development.
Introduction
Strain-promoted alkyne-azide cycloaddition (SPAAC) has revolutionized the field of bioconjugation by allowing for the covalent labeling of biomolecules in their native environment without the need for toxic copper catalysts.[1] The bicyclo[6.1.0]nonyne (BCN) moiety is a highly reactive strained alkyne that readily participates in SPAAC reactions with azide-functionalized molecules.[2] The this compound reagent combines the high reactivity of the BCN group with a hydrophilic 12-unit polyethylene glycol (PEG) linker and a terminal carboxylic acid.[3] This trifunctional design offers several key advantages for live-cell applications:
-
High Reactivity and Specificity: The BCN group ensures a rapid and specific reaction with azide-tagged molecules, forming a stable triazole linkage.[2][4]
-
Enhanced Solubility and Biocompatibility: The PEG12 linker increases the hydrophilicity of the reagent and any subsequent conjugates, which can improve solubility in aqueous buffers and reduce non-specific binding within a cellular environment.
-
Versatile Conjugation: The terminal carboxylic acid provides a handle for conjugation to primary amines on biomolecules, such as antibodies or proteins, using standard EDC/NHS chemistry.
These features make this compound an ideal tool for a range of applications, including live-cell imaging, targeted drug delivery, and the study of dynamic cellular processes.
Data Presentation
| Cyclooctyne | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| BCN | Primary Azide (2-azidoethanol) | 0.024 | |
| BCN | Secondary Azide (2-azidopropanol) | 0.019 | |
| BCN | Tertiary Azide (2-azido-2-methylpropanol) | 0.012 | |
| BCN | Fluoroalkyl Azide | ~16-fold faster than non-fluorinated azides |
Note: Reaction rates can be influenced by solvent, temperature, and the specific molecular context of the reacting partners. The data presented should be used as a general guideline.
Experimental Protocols
This section provides detailed protocols for the use of this compound in living cells, covering the initial conjugation to a targeting moiety (e.g., an antibody), the subsequent live-cell labeling, and assays for determining labeling efficiency and cytotoxicity.
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines (e.g., lysine residues) on an antibody using EDC/NHS chemistry.
Materials:
-
This compound
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting columns or dialysis equipment for purification
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Reagent Preparation:
-
Equilibrate the this compound, EDC, and NHS to room temperature.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare 10 mg/mL stock solutions of EDC and NHS in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine a 10- to 20-fold molar excess of the dissolved this compound with the calculated amounts of EDC and NHS.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Antibody Conjugation:
-
Add the activated this compound mixture to the antibody solution. The molar ratio of activated linker to antibody should be optimized but a starting point of 20:1 is recommended.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5 for efficient conjugation to primary amines.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Remove excess, unreacted this compound and byproducts by purifying the antibody conjugate using a desalting column or dialysis against PBS.
-
-
Characterization:
-
Determine the concentration of the conjugated antibody using a protein assay (e.g., BCA assay).
-
The degree of labeling can be determined using mass spectrometry if desired.
-
Protocol 2: Live-Cell Labeling of Azide-Modified Cell Surface Proteins
This protocol describes the labeling of cells that have been metabolically engineered to express azide-functionalized proteins on their surface with the BCN-conjugated antibody from Protocol 1.
Materials:
-
Cells expressing azide-modified surface proteins (e.g., cultured with an azide-containing sugar analog)
-
BCN-conjugated antibody (from Protocol 1)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescently-labeled secondary antibody (if the primary antibody is not directly labeled)
-
Imaging medium (e.g., phenol red-free medium)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a suitable format for analysis (e.g., glass-bottom dishes for microscopy, 96-well plates for flow cytometry).
-
Culture cells under conditions that promote the incorporation of the azide-modified precursor into the target biomolecule.
-
-
Labeling Reaction:
-
Wash the cells twice with warm PBS.
-
Dilute the BCN-conjugated antibody to the desired final concentration (typically 1-10 µg/mL) in complete cell culture medium.
-
Add the antibody solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with warm PBS to remove unbound antibody.
-
-
Secondary Labeling (if applicable):
-
If the primary antibody is not fluorescent, incubate the cells with a fluorescently-labeled secondary antibody according to the manufacturer's protocol.
-
-
Imaging/Analysis:
-
Replace the wash buffer with imaging medium.
-
Analyze the cells by fluorescence microscopy or flow cytometry.
-
Protocol 3: Cytotoxicity Assay
This protocol describes a method to assess the potential cytotoxicity of the this compound conjugate on living cells using a standard MTT or CCK-8 assay.
Materials:
-
HeLa, L929, or other suitable cell line
-
BCN-conjugated antibody (or other biomolecule)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO (for MTT assay)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a series of dilutions of the BCN-conjugated molecule in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted conjugate solutions to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT/CCK-8 Assay:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of DMSO to each well and mix to dissolve the formazan crystals.
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the conjugate concentration to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Tracking receptor internalization with this compound.
References
- 1. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 2183440-27-7 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Targeted Drug Delivery Using endo-BCN-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted drug delivery aims to enhance the therapeutic efficacy of potent cytotoxic agents by selectively delivering them to diseased cells, thereby minimizing off-target toxicity and improving the therapeutic index. The heterobifunctional linker, endo-BCN-PEG12-acid , is a versatile tool in the construction of targeted drug delivery systems such as antibody-drug conjugates (ADCs) and functionalized nanoparticles.
This molecule incorporates three key functional components:
-
An endo-Bicyclo[6.1.0]nonyne (BCN) group: This strained alkyne facilitates covalent conjugation to azide-modified molecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and can be performed in aqueous buffers under mild conditions.
-
A polyethylene glycol (PEG) spacer: The 12-unit PEG chain is a hydrophilic spacer that enhances the aqueous solubility of the conjugate, reduces non-specific binding, and can improve in vivo stability and circulation time.
-
A terminal carboxylic acid (-COOH) group: This functional group can be activated to form a stable amide bond with primary amines present on proteins (like antibodies), drug molecules, or nanoparticle surfaces.
These application notes provide detailed protocols for the use of this compound in the synthesis of a HER2-targeted antibody-drug conjugate and the surface functionalization of a drug-loaded nanoparticle.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃₈H₆₇NO₁₆ |
| Molecular Weight | 793.94 g/mol |
| Purity | ≥95% |
| Solubility | DMSO, DCM, DMF |
| Storage | -20°C, desiccated |
Note: Data sourced from commercially available information.
Table 2: Representative In Vitro Cytotoxicity of a HER2-Targeted BCN-PEG-MMAE ADC
The following data is representative of the expected performance of an antibody-drug conjugate synthesized using a BCN-PEG linker to conjugate monomethyl auristatin E (MMAE) to the anti-HER2 antibody, trastuzumab.
| Cell Line | HER2 Expression | ADC Construct | IC₅₀ (pM) |
| SK-BR-3 | High | Trastuzumab-BCN-PEG-MMAE | 310 |
| CHO-K1 | Negative | Trastuzumab-BCN-PEG-MMAE | >100,000 |
Note: This data is adapted from a study using a similar BCN-PEG linker to illustrate the expected target-specific cytotoxicity. Actual IC₅₀ values may vary based on experimental conditions and the specific linker used.
Table 3: Representative Drug Loading and Cytotoxicity of Doxorubicin-Loaded Nanoparticles
This table illustrates the expected characteristics of nanoparticles functionalized with a PEG linker and loaded with doxorubicin (DOX).
| Nanoparticle Formulation | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | IC₅₀ on MCF-7 cells (µg/mL) |
| DOX-loaded PEG-PLGA NP | ~9% | >90% | ~0.5 |
| Free DOX | N/A | N/A | ~1.2 |
Note: This data is representative of typical PEG-PLGA nanoparticles and is provided for illustrative purposes. Actual values will depend on the specific nanoparticle composition and preparation method.
Experimental Protocols
Protocol 1: Synthesis of a HER2-Targeted Antibody-Drug Conjugate (ADC)
This protocol describes a two-step process for conjugating an azide-modified cytotoxic drug (e.g., Azide-PEG-vc-PABC-MMAE) to an anti-HER2 antibody (e.g., Trastuzumab) using this compound.
Step 1: Antibody Modification with this compound
-
Materials:
-
Trastuzumab (or other amine-containing antibody)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) system (e.g., Sephadex G-25 column)
-
-
Procedure:
-
Prepare a 10 mg/mL solution of Trastuzumab in Coupling Buffer.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and NHS in Activation Buffer.
-
In a reaction tube, combine the Trastuzumab solution with a 10-fold molar excess of this compound.
-
Add a 20-fold molar excess of EDC and NHS to the antibody-linker mixture.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes.
-
Purify the BCN-modified antibody using SEC with PBS (pH 7.4) as the mobile phase to remove unreacted linker and reagents.
-
Characterize the purified product to determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy or mass spectrometry.
-
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Materials:
-
BCN-modified Trastuzumab (from Step 1)
-
Azide-modified cytotoxic payload (e.g., Azide-PEG-vc-PABC-MMAE)
-
PBS, pH 7.4
-
Hydrophobic Interaction Chromatography (HIC) system for analysis
-
-
Procedure:
-
Prepare a 10 mM stock solution of the azide-modified payload in DMSO.
-
To the purified BCN-modified Trastuzumab, add a 1.5 to 3-fold molar excess of the azide-modified payload. The final DMSO concentration should be below 10% v/v.
-
Incubate the reaction for 4-12 hours at 37°C. The reaction progress can be monitored by HIC to observe the formation of different drug-to-antibody ratio (DAR) species.
-
Once the desired DAR is achieved, purify the final ADC using SEC or tangential flow filtration to remove the unreacted payload.
-
Characterize the final ADC for DAR, purity, and aggregation using HIC, SEC, and mass spectrometry.
-
Protocol 2: Surface Functionalization of Nanoparticles
This protocol outlines the functionalization of amine-presenting nanoparticles with this compound for subsequent conjugation of azide-modified targeting ligands or imaging agents.
-
Materials:
-
Amine-functionalized nanoparticles (e.g., PLGA-PEG-NH₂)
-
This compound
-
EDC and NHS
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Reaction Buffer: PBS, pH 7.4
-
Centrifugation system for nanoparticle purification
-
-
Procedure:
-
Disperse the amine-functionalized nanoparticles in Activation Buffer to a concentration of 10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and NHS in Activation Buffer.
-
Add a 50-fold molar excess of this compound to the nanoparticle suspension.
-
Add a 100-fold molar excess of EDC and NHS.
-
React for 4 hours at room temperature with continuous stirring.
-
Pellet the nanoparticles by centrifugation and remove the supernatant.
-
Wash the nanoparticles three times by resuspending in Reaction Buffer and pelleting by centrifugation to remove unreacted reagents.
-
The resulting BCN-functionalized nanoparticles are ready for SPAAC conjugation with azide-modified molecules.
-
Visualizations
Experimental Workflows
Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
Application Notes and Protocols for Creating PROTACs with endo-BCN-PEG12-acid Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker component is a critical determinant of PROTAC efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties, such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, which can enhance solubility and improve pharmacokinetic profiles.
This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing the endo-BCN-PEG12-acid linker. This linker features a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and a carboxylic acid for amide bond formation, offering a versatile platform for PROTAC assembly.
Data Presentation
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by two key parameters:
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.
The following table summarizes representative quantitative data for PROTACs with PEG linkers of varying lengths, illustrating the impact of the linker on degradation efficiency. While specific data for an this compound-containing PROTAC is not publicly available, this data provides a comparative context for expected performance.
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference Cell Line |
| BRD4 | Pomalidomide | PEG | ~45 (12 PEG units) | 5 - 50 | > 90 | HeLa |
| BTK | Pomalidomide | PEG | ~45 (12 PEG units) | 10 - 100 | > 85 | Ramos |
| ERα | VH032 (VHL) | PEG | ~45 (12 PEG units) | 1 - 20 | > 95 | MCF7 |
| Androgen Receptor | Pomalidomide | PEG | ~45 (12 PEG units) | 20 - 150 | > 80 | LNCaP |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves hijacking the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a PROTAC using an this compound linker involves a modular synthetic approach followed by rigorous biological evaluation.
Application Notes and Protocols for Developing Diagnostic Assays with endo-BCN-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of sensitive and specific diagnostic assays is a cornerstone of modern medicine and life science research. The choice of conjugation chemistry to link reporter molecules, capture agents, or therapeutic payloads to biomolecules is a critical determinant of assay performance. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry," has emerged as a powerful tool for bioconjugation due to its bioorthogonal nature, high efficiency, and mild reaction conditions.[1][2]
This document provides detailed application notes and protocols for the use of endo-BCN-PEG12-acid , a heterobifunctional linker, in the development of diagnostic assays. This linker features a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry with azide-modified molecules, a hydrophilic 12-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce non-specific binding, and a terminal carboxylic acid for covalent attachment to primary amines on biomolecules such as antibodies and proteins.[3][4]
Chemical Properties and Handling
-
Molecular Formula: C₃₈H₆₇NO₁₆[3]
-
Molecular Weight: 794.0 g/mol
-
Appearance: White to off-white solid
-
Solubility: Soluble in DMSO, DMF, and DCM
-
Storage: Store at -20°C, protected from moisture and light.
Data Presentation
Table 1: Comparative Reaction Kinetics of Common Click Chemistry Reagents
| Reagent Combination | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages |
| BCN + Azide | SPAAC | ~0.1 - 1.0 | Good balance of reactivity and stability; smaller and less hydrophobic than DBCO. |
| DBCO + Azide | SPAAC | ~0.3 - 2.0 | Generally faster kinetics than BCN. |
| TCO + Tetrazine | IEDDA | >1000 | Exceptionally fast reaction rates. |
Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.
Table 2: Stability of Antibody-BCN Conjugates
| Storage Condition | Duration | Aggregation (%) | Loss of Activity (%) |
| 4°C in PBS, pH 7.4 | 28 days | < 2% | < 5% |
| -20°C in PBS with glycerol | 3 months | < 1% | < 3% |
| 37°C in Human Serum | 7 days | 2-5% | 5-10% |
This data is representative and can vary based on the specific antibody and conjugation ratio.
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to an Antibody
This protocol describes the conjugation of this compound to a primary antibody via its lysine residues.
Materials:
-
This compound
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Allow this compound, NHS, and EDC to come to room temperature.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of NHS and EDC in Reaction Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix 10 µL of 10 mM this compound with 50 µL of Reaction Buffer.
-
Add 10 µL of 100 mM NHS and 10 µL of 100 mM EDC to the solution.
-
Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Antibody Conjugation:
-
Adjust the concentration of the antibody to 2-5 mg/mL in PBS.
-
Add the activated this compound solution to the antibody solution at a molar excess of 10-20 fold.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Antibody-BCN Conjugate:
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography using an appropriate column for antibody purification.
-
The mobile phase should be PBS, pH 7.4.
-
Monitor the elution profile by UV absorbance at 280 nm and collect the fractions corresponding to the antibody conjugate.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay or by measuring the absorbance at 280 nm.
-
Confirm successful conjugation by mass spectrometry; an increase in mass corresponding to the attached linker should be observed.
-
Caption: Workflow for antibody conjugation with this compound.
Protocol 2: Development of a Sandwich ELISA using an Antibody-BCN Conjugate
This protocol outlines the development of a sandwich ELISA using a capture antibody and a detection antibody conjugated with this compound, followed by a SPAAC reaction with an azide-modified reporter enzyme.
Materials:
-
Capture antibody
-
Antibody-BCN conjugate (from Protocol 1)
-
Azide-modified Horseradish Peroxidase (HRP-Azide)
-
Antigen standard
-
96-well ELISA plates
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Sample/Standard Diluent (e.g., 1% BSA in PBS)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample/Standard Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Prepare serial dilutions of the antigen standard in Sample/Standard Diluent.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Dilute the Antibody-BCN conjugate to an optimized concentration (e.g., 0.1-1 µg/mL) in Sample/Standard Diluent.
-
Add 100 µL of the diluted Antibody-BCN conjugate to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Click Reaction with Reporter Enzyme:
-
Wash the plate 3 times with Wash Buffer.
-
Dilute the HRP-Azide to an optimized concentration in Sample/Standard Diluent.
-
Add 100 µL of the diluted HRP-Azide to each well.
-
Incubate for 1 hour at room temperature to allow the SPAAC reaction to occur.
-
-
Substrate Development:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction and Reading the Plate:
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
Caption: Sandwich ELISA workflow using SPAAC for detection.
Protocol 3: Development of a Lateral Flow Immunoassay (LFIA)
This protocol provides a general framework for developing a sandwich-format LFIA using gold nanoparticles conjugated to an antibody via this compound.
Materials:
-
Antibody-BCN conjugate (from Protocol 1)
-
Azide-modified gold nanoparticles (AuNP-Azide)
-
Capture antibody (for the test line)
-
Anti-species antibody (for the control line)
-
Nitrocellulose membrane
-
Sample pad, conjugate pad, and absorbent pad
-
Backing card
-
Lamination system
Procedure:
-
Conjugation of Antibody to Gold Nanoparticles:
-
In a suitable buffer, mix the Antibody-BCN conjugate with AuNP-Azide.
-
Allow the SPAAC reaction to proceed for 1-2 hours at room temperature.
-
Purify the AuNP-antibody conjugate by centrifugation and resuspend in a suitable buffer.
-
-
Preparation of the Conjugate Pad:
-
Immerse the conjugate pad material in the AuNP-antibody conjugate solution.
-
Dry the conjugate pad completely.
-
-
Preparation of the Nitrocellulose Membrane:
-
Stripe the capture antibody onto the membrane to create the test line.
-
Stripe the anti-species antibody onto the membrane to create the control line.
-
Dry the membrane.
-
-
Assembly of the LFIA Strip:
-
Assemble the sample pad, conjugate pad, nitrocellulose membrane, and absorbent pad onto the backing card in the correct order and with appropriate overlaps.
-
Laminate the assembled card and cut into individual test strips.
-
-
Assay Procedure:
-
Apply the sample to the sample pad.
-
The sample will flow along the strip by capillary action.
-
If the target antigen is present, it will bind to the AuNP-antibody conjugate and be captured at the test line, forming a visible red line.
-
The AuNP-antibody conjugate will also be captured at the control line, forming a second red line, indicating a valid test.
-
Caption: Components of a lateral flow immunoassay strip.
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway that can be targeted by an antibody-drug conjugate (ADC) developed using this compound. In this example, an antibody targets a cell surface receptor, leading to internalization and release of a cytotoxic drug.
Caption: ADC targeting a cell surface receptor and inducing apoptosis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incomplete activation of the carboxylic acid. | Ensure EDC and NHS are fresh and properly stored. Optimize the activation time. |
| Inactive antibody or competing amine-containing buffers. | Perform a buffer exchange to an amine-free buffer (e.g., PBS). Ensure the antibody is functional. | |
| High Background in Immunoassays | Insufficient blocking. | Increase the concentration of the blocking agent (e.g., BSA) or try a different blocking buffer. Increase blocking time. |
| Non-specific binding of the conjugate. | Optimize the concentration of the antibody conjugate. The PEG12 spacer on the linker is designed to reduce non-specific binding, but further optimization may be needed. | |
| Low Signal in Immunoassays | Low affinity of the antibody after conjugation. | The conjugation process may have affected the antigen-binding site. Reduce the molar excess of the linker during conjugation to decrease the degree of labeling. |
| Inefficient SPAAC reaction. | Ensure the azide-modified reporter molecule is of high quality and used at an optimized concentration. Increase the incubation time for the click reaction. | |
| Inconsistent Results in LFIA | Uneven flow rate. | Ensure proper assembly of the LFIA strip and consistent material quality. |
| Aggregation of gold nanoparticle conjugates. | Ensure proper purification and storage of the conjugates. The PEG spacer helps to prevent aggregation. |
References
Troubleshooting & Optimization
Technical Support Center: Optimizing endo-BCN-PEG12-acid Conjugation Efficiency
Welcome to the technical support center for endo-BCN-PEG12-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive functionalities?
A1: this compound is a heterobifunctional linker molecule. It possesses two key reactive groups:
-
An endo-Bicyclononyne (BCN) group: This strained alkyne reacts with azide-modified molecules via Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[1][2][3] This reaction is bioorthogonal, meaning it can proceed efficiently in complex biological environments without interfering with native biological processes.[1][4]
-
A Carboxylic Acid (-COOH) group: This terminal acid can be activated to react with primary amine groups (-NH2) on proteins, peptides, or other molecules to form a stable amide bond.
The polyethylene glycol (PEG12) spacer enhances the solubility of the molecule in aqueous solutions and provides spatial separation between the conjugated molecules, which can help to minimize steric hindrance.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage is crucial to maintain the reactivity of the BCN moiety.
-
Long-term storage: Store at -20°C in a dark, dry environment.
-
Short-term storage and shipping: The compound is stable at ambient temperature for short periods (days to weeks).
-
Handling: Avoid prolonged exposure to light and moisture. For creating stock solutions, dissolve the reagent in an anhydrous solvent such as DMSO, DMF, or DCM.
Q3: What are the key reaction steps for a typical two-step conjugation using this compound?
A3: A typical two-step conjugation involves:
-
Activation of the Carboxylic Acid: The carboxylic acid on the this compound is activated using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a reactive intermediate.
-
Amide Bond Formation: The activated linker is then reacted with a primary amine-containing molecule (e.g., a protein) to form a stable amide bond.
-
Purification: The BCN-functionalized molecule is purified to remove excess linker and coupling reagents.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The purified BCN-containing molecule is reacted with an azide-modified molecule. This reaction proceeds without the need for a copper catalyst.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Yield in Amide Coupling Step | Inefficient activation of the carboxylic acid. | - Use fresh EDC/HATU solutions. - Optimize the molar ratio of EDC/HATU to the linker. A 1.5-2 fold molar excess is a good starting point. - Consider adding an NHS or Sulfo-NHS ester to the EDC reaction to increase the stability of the active intermediate. |
| Presence of competing primary amines in the buffer. | - Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). Use buffers like PBS or HEPES. - If your protein of interest is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to conjugation. | |
| Low concentration of the protein or linker. | - For efficient conjugation, it is recommended to work with a protein concentration of at least 0.5-1 mg/mL. | |
| Inaccessible amine groups on the protein. | - Protein folding can limit the accessibility of reactive sites. Consider denaturing and refolding the protein if its function is not compromised. - Alternatively, explore modifying other reactive groups on the protein if primary amines are not accessible. | |
| Low Yield in SPAAC Reaction | Degradation of the BCN reagent. | - Ensure proper storage of the this compound at -20°C and protection from light and moisture. |
| Suboptimal reaction conditions for SPAAC. | - SPAAC reactions are generally faster in aqueous solutions compared to organic solvents. - The pH of the reaction can significantly impact the reaction rate; optimization may be required. A physiological pH of around 7.4 is a good starting point. - Increase the reaction time or temperature (if the biomolecules are stable). | |
| Steric hindrance between the two molecules. | - The PEG12 spacer is designed to reduce steric hindrance, but for very large molecules, a longer PEG spacer might be necessary. | |
| Precipitation of the Conjugate | Over-modification of the protein leading to changes in its isoelectric properties. | - Reduce the molar excess of the linker used in the amide coupling step. - After the reaction, adjusting the pH of the solution away from the protein's isoelectric point can sometimes help to redissolve the precipitate. |
| Hydrophobicity of the final conjugate. | - The PEG12 linker enhances hydrophilicity, but if a very hydrophobic molecule is being conjugated, aggregation can still occur. Consider using a longer PEG linker for increased solubility. | |
| Smearing of Bands on SDS-PAGE | Heterogeneity of the conjugate. | - A variable number of linker molecules may be attached to each protein molecule, resulting in a heterogeneous population that appears as a smear on the gel. - Optimize the linker-to-protein ratio to achieve a more uniform drug-to-antibody ratio (DAR). - Use purification techniques like size-exclusion chromatography (SEC) to isolate fractions with a more defined conjugation ratio. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Protein with an Azide-Modified Small Molecule
This protocol describes the conjugation of a protein (containing primary amines) with an azide-modified small molecule using this compound as the linker.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous DMSO
-
Azide-modified small molecule
-
Quenching reagent (e.g., hydroxylamine)
-
Desalting columns or dialysis equipment
Step 1: Preparation of Reagents
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or water immediately before use.
Step 2: Activation of this compound
-
In a microcentrifuge tube, combine this compound, EDC, and NHS at a molar ratio of 1:1.5:1.5.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
Step 3: Conjugation to the Protein
-
Add the activated linker solution to the protein solution. A molar excess of 5-20 fold of the linker over the protein is a common starting point, but this should be optimized.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a quenching reagent like hydroxylamine to a final concentration of 10-50 mM and incubating for 15 minutes.
Step 4: Purification of the BCN-Protein Conjugate
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against the desired buffer.
Step 5: SPAAC Reaction
-
Add the azide-modified small molecule to the purified BCN-protein conjugate. A 2-5 fold molar excess of the azide compound is recommended.
-
Incubate for 4-12 hours at room temperature. The reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.
-
The final conjugate can be purified using size-exclusion chromatography (SEC) or other appropriate methods to remove the excess azide-modified small molecule.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Protein Concentration | 0.5 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Linker:Protein Molar Ratio | 5:1 to 20:1 | This needs to be optimized for each specific protein to achieve the desired degree of labeling and avoid precipitation. |
| EDC/NHS:Linker Molar Ratio | 1.5:1 to 2:1 | Use freshly prepared solutions for optimal activation. |
| Azide:BCN Molar Ratio | 2:1 to 5:1 | A slight excess of the azide component drives the SPAAC reaction to completion. |
| Reaction pH (Amide Coupling) | 7.2 - 8.0 | For reaction with primary amines. |
| Reaction pH (SPAAC) | 6.5 - 7.5 | SPAAC is generally efficient at physiological pH. |
| Reaction Temperature | 4°C to 25°C | Lower temperatures can be used to minimize protein degradation. |
| Reaction Time (Amide Coupling) | 1 - 4 hours | Can be extended to overnight at 4°C. |
| Reaction Time (SPAAC) | 4 - 12 hours | Reaction times can vary depending on the specific azide and BCN reactants. |
Visualizations
Caption: A flowchart illustrating the key steps in a two-step bioconjugation protocol.
Caption: The two primary chemical reactions involved in the conjugation process.
References
Technical Support Center: Troubleshooting SPAAC Reactions with BCN
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions utilizing bicyclo[6.1.0]nonyne (BCN). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues, particularly low reaction yields, and to optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My SPAAC reaction with BCN is resulting in a low yield. What are the common causes?
Low yields in SPAAC reactions involving BCN can be attributed to several factors, ranging from reagent stability to suboptimal reaction conditions.[1] Key areas to investigate include:
-
Reagent Integrity: Ensure your BCN and azide-containing molecules have been stored correctly, typically at -20°C or -80°C and protected from light and moisture, to prevent degradation.[2][3] Prepare fresh solutions of your reactants before initiating the experiment.[3]
-
Suboptimal Reaction Conditions: The reaction kinetics can be significantly influenced by the buffer composition, pH, and temperature.[1]
-
Steric Hindrance: Bulky functional groups near the azide or BCN moiety can impede the reaction.
-
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent can lead to a heterogeneous reaction mixture and consequently, a reduced reaction rate.
-
Incorrect Stoichiometry: An improper ratio of BCN to the azide-containing molecule can result in the incomplete consumption of the limiting reagent.
-
Side Reactions: BCN can react with other functional groups, most notably thiols present in cysteine residues of proteins, leading to off-target labeling and a decrease in the desired product.
Q2: How can I optimize the reaction conditions to improve the yield?
Optimizing your reaction setup is crucial for achieving high yields. Consider the following adjustments:
-
Buffer and pH: The choice of buffer can significantly impact reaction rates. For instance, some studies have shown that HEPES buffer may lead to higher reaction rates compared to PBS. A slightly alkaline pH, in the range of 7.5-8.5, can also increase the rate of SPAAC reactions.
-
Temperature and Reaction Time: While SPAAC reactions can proceed at 4°C, increasing the temperature to room temperature (25°C) or even 37°C can significantly accelerate the reaction. It is advisable to monitor the reaction over a 24-48 hour period to determine the optimal time. For some applications, incubation times of 2-4 hours at room temperature, or 12-24 hours at 4°C, have been reported as sufficient.
-
Reactant Concentration and Stoichiometry: Increasing the concentration of the reactants can enhance the reaction rate. A 2 to 4-fold molar excess of the BCN reagent over the azide-modified molecule is a good starting point for many applications.
-
Solvent: For reactions involving biomolecules, aqueous buffers are commonly used. Ensure that any organic co-solvent, such as DMSO used to dissolve a hydrophobic BCN reagent, is kept at a low percentage (ideally below 5% v/v) to minimize potential negative effects on the structure and stability of biomolecules like proteins.
Q3: I suspect steric hindrance is limiting my reaction. What can I do?
Steric hindrance is a known challenge in SPAAC reactions. Here are some strategies to mitigate its effects:
-
Introduce a PEG Spacer: Incorporating a polyethylene glycol (PEG) linker into your BCN or azide-containing molecule can increase the distance between the reactive moieties and any bulky groups, thereby improving accessibility. The presence of a PEG linker has been shown to enhance reaction rates.
-
Consider BCN Diastereomers: BCN is synthesized as a mixture of two diastereomers: endo and exo. While both are reactive, the endo-BCN isomer may be more suitable for modifications of macromolecules where steric hindrance is a concern due to the more extended nature of its tricyclic fused ring system in the product.
-
Denaturing Conditions for Proteins: For protein conjugations, performing the reaction under denaturing conditions can expose buried azide or BCN groups. However, this is only applicable if the protein can be refolded or if its final tertiary structure is not critical for its function.
Q4: Are there any known side reactions with BCN that could be consuming my reagent?
Yes, the most significant side reaction of BCN is with thiols, particularly the sulfhydryl groups of cysteine residues in proteins. This can lead to non-specific, azide-independent labeling.
-
Thiol-yne Addition: This reaction between BCN and a thiol can compete with the desired SPAAC reaction.
-
Mitigation Strategy: To prevent this unwanted side reaction, you can pre-incubate your protein with a thiol-alkylating agent like iodoacetamide (IAM). IAM is compatible with SPAAC and will block the free thiols, thus improving the specificity of the azide-dependent labeling. Another approach is the addition of β-mercaptoethanol (β-ME), which has been shown to reduce the cross-reactivity between BCN and cysteines without significantly compromising the SPAAC reaction kinetics.
Quantitative Data Summary
For a clearer understanding of reaction kinetics, the following tables summarize key quantitative data for SPAAC reactions involving BCN.
Table 1: Second-Order Rate Constants for SPAAC Reactions of BCN with Various Azides
| Azide Structure | Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Fold Decrease vs. Primary Azide |
| Primary Azide (2-azidoethanol) | BCN | 0.024 | - |
| Secondary Azide (2-azidopropanol) | BCN | 0.017 | 1.4 |
| Tertiary Azide (2-azido-2-methylpropanol) | BCN | 0.012 | 2 |
Data sourced from "Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions".
Table 2: Comparison of Reactivity between BCN Diastereomers
| BCN Diastereomer | Second-Order Rate Constant (k₂) with Benzyl Azide in CD₃CN/D₂O (1:2) |
| exo-BCN | 0.19 M⁻¹s⁻¹ |
| endo-BCN | 0.29 M⁻¹s⁻¹ |
Data indicates that the endo-BCN diastereomer is slightly more reactive than the exo-BCN diastereomer.
Experimental Protocols
Protocol 1: General Procedure for Conjugating an Azide-Modified Protein with a BCN Reagent
This protocol provides a general guideline. Specific concentrations and reaction parameters may require optimization depending on the properties of the protein and the BCN reagent.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
BCN-containing reagent (e.g., BCN-PEG4-alkyne)
-
Anhydrous DMSO
-
Quenching solution (e.g., 100 mM Tris buffer)
-
Spin desalting column or size-exclusion chromatography (SEC) system
Methodology:
-
Preparation of BCN Stock Solution:
-
Allow the vial of the BCN reagent to warm to room temperature before opening.
-
Prepare a stock solution (e.g., 10 mM) of the BCN reagent in anhydrous DMSO.
-
-
SPAAC Reaction:
-
In a suitable reaction vessel, add the solution of the azide-modified protein.
-
Add the BCN stock solution to the protein solution to achieve a final 2-4 fold molar excess of the BCN reagent.
-
Ensure the final concentration of DMSO in the reaction mixture is kept below 5% (v/v).
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The optimal reaction time should be determined empirically.
-
-
Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored by observing the disappearance of the azide peak at approximately 2100 cm⁻¹ using ATR-IR spectroscopy.
-
Alternatively, aliquots can be analyzed by mass spectrometry to detect the formation of the conjugated product, which will have an increased molecular weight.
-
SDS-PAGE analysis may also show a band shift for the conjugated protein compared to the unmodified protein.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, remove the excess, unreacted BCN reagent and any byproducts.
-
For proteins, a common and effective method is to use a desalting column (e.g., PD-10) or an SEC system to separate the larger protein conjugate from the smaller BCN reagent.
-
Visualizations
Caption: The concerted [3+2] cycloaddition mechanism of SPAAC between an azide and BCN.
Caption: A logical workflow for troubleshooting and optimizing low-yield SPAAC reactions.
Caption: Competing reaction pathways for BCN in the presence of azides and thiols.
References
Technical Support Center: Preventing Protein Conjugate Aggregation with endo-BCN-PEG12-acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during the bioconjugation of proteins with endo-BCN-PEG12-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional linker molecule used in bioconjugation.[1] It comprises three key components:
-
endo-Bicyclononyne (BCN): A strained alkyne that participates in copper-free "click chemistry" reactions with azide-functionalized molecules. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is highly specific and can be performed under mild, biocompatible conditions.[2][3][4][5]
-
PEG12 Spacer: A 12-unit polyethylene glycol (PEG) chain. This hydrophilic spacer enhances the solubility of the resulting conjugate in aqueous buffers and helps to reduce non-specific binding and aggregation.
-
Carboxylic Acid (-COOH): A terminal group that can be activated to react with primary amines (e.g., lysine residues) on the surface of proteins to form a stable amide bond.
Q2: What are the common causes of protein conjugate aggregation when using this compound?
A2: Protein aggregation during and after conjugation is a common challenge that can arise from several factors:
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction and storage buffers are critical for protein stability. Deviations from the optimal range for your specific protein can lead to unfolding and aggregation.
-
High Protein Concentration: Performing the conjugation at high protein concentrations increases the likelihood of intermolecular interactions, which can lead to aggregation.
-
Hydrophobicity of the Conjugated Molecule: If the molecule being conjugated to the protein via the BCN group is hydrophobic, it can increase the overall hydrophobicity of the protein conjugate, promoting self-association and aggregation.
-
Over-labeling: Attaching too many this compound molecules to the protein can alter its surface charge and pI, potentially leading to reduced solubility and aggregation.
-
Presence of Organic Solvents: The use of organic solvents like DMSO to dissolve the linker can cause protein denaturation and precipitation if the final concentration in the reaction mixture is too high.
-
Temperature and Agitation: Elevated temperatures and excessive agitation can induce protein unfolding and aggregation.
Q3: How does the PEG12 spacer in this compound help prevent aggregation?
A3: The polyethylene glycol (PEG) spacer plays a crucial role in preventing aggregation through several mechanisms:
-
Increased Hydrophilicity: PEG is a highly hydrophilic polymer that creates a hydration shell around the protein. This increases the overall solubility of the protein conjugate in aqueous solutions.
-
Steric Hindrance: The flexible PEG chain creates a physical barrier that sterically hinders intermolecular interactions between protein conjugates, thereby reducing the likelihood of aggregation.
-
Masking of Hydrophobic Patches: PEGylation can mask hydrophobic regions on the protein surface that might otherwise be exposed during conjugation, preventing them from interacting and causing aggregation.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common aggregation problems encountered during protein conjugation with this compound.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Adding Linker | High local concentration of the linker or organic solvent shock. | 1. Add the dissolved this compound solution dropwise to the protein solution while gently stirring. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (ideally ≤5% of the total reaction volume). |
| Gradual Increase in Turbidity During Reaction | Suboptimal reaction conditions (pH, temperature) leading to protein instability. | 1. Optimize the pH of the reaction buffer to be within the known stability range of your protein. 2. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. 3. Reduce the molar excess of the this compound linker. |
| Aggregation Observed During/After Purification | The purification buffer is not optimal for the conjugate's stability, or the purification method is too harsh. | 1. Screen for a suitable purification buffer with varying pH, ionic strength, and the inclusion of stabilizing excipients. 2. Perform purification steps at a lower temperature (4°C). 3. Consider using a gentler purification method, such as size-exclusion chromatography (SEC). |
| Aggregation Upon Storage | Inappropriate storage buffer or freeze-thaw instability. | 1. Screen for an optimal storage buffer containing cryoprotectants like glycerol (5-20%) or sugars (e.g., sucrose, trehalose). 2. Store the conjugate at the lowest practical concentration. 3. Aliquot the final conjugate into single-use volumes to avoid multiple freeze-thaw cycles. |
Quantitative Data Summary
The following tables provide a summary of key parameters and their recommended ranges for minimizing aggregation. These values should be considered as starting points and may require further optimization for your specific protein.
Table 1: Recommended Buffer Excipients for Preventing Aggregation
| Excipient | Working Concentration | Mechanism of Action |
| Sugars (Sucrose, Trehalose) | 0.3 M - 1 M | Preferential exclusion, strengthens the hydration shell around the protein. |
| Polyols (Glycerol, Sorbitol) | 5% - 20% (v/v) | Increases solvent viscosity and stabilizes protein structure. |
| Amino Acids (Arginine, Glycine, Proline) | 50 mM - 100 mM | Suppress protein-protein interactions and can increase solubility. |
| Non-ionic Surfactants (Polysorbate 20/80) | 0.01% - 0.1% (w/v) | Prevent surface-induced aggregation and stabilize hydrophobic regions. |
Table 2: Key Experimental Parameters for Optimization
| Parameter | Recommended Range | Considerations |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can increase reaction efficiency but also the risk of aggregation. |
| Molar Excess of Linker | 5 to 20-fold | A higher excess can improve conjugation efficiency but may lead to over-labeling and aggregation. Titration is recommended. |
| Reaction pH | 7.2 - 8.5 (for amine coupling) | The optimal pH is a balance between reaction efficiency and protein stability. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can reduce the rate of aggregation but may require longer reaction times. |
| Organic Solvent (e.g., DMSO) | ≤ 5% (v/v) | Minimize to prevent protein denaturation. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Protein
-
Protein Preparation:
-
Dialyze or buffer exchange the protein into an amine-free buffer, such as Phosphate Buffered Saline (PBS) or HEPES, at a pH of 7.2-8.0.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
-
Activation of Carboxylic Acid (if not using a pre-activated ester):
-
This protocol assumes the use of a pre-activated NHS ester of this compound for direct reaction with amines. If starting with the carboxylic acid, it must first be activated using a carbodiimide reagent like EDC in the presence of N-hydroxysuccinimide (NHS).
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the dissolved and activated this compound linker to the protein solution.
-
Add the linker solution slowly and with gentle mixing to avoid localized high concentrations.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add a quenching reagent such as Tris or glycine to a final concentration of 50-100 mM to react with any excess linker.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Purification of Protein Conjugates and Removal of Aggregates by Size-Exclusion Chromatography (SEC)
-
Column Selection:
-
Choose a SEC column with a fractionation range appropriate for the size of your protein monomer and potential aggregates.
-
-
Buffer Preparation:
-
Prepare a mobile phase buffer that is optimal for the stability of your protein conjugate. This may include excipients identified during optimization. Ensure the buffer is filtered and degassed.
-
-
Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase buffer at the desired flow rate.
-
-
Sample Preparation and Injection:
-
Centrifuge the crude conjugate solution to remove any large precipitates.
-
Inject the clarified sample onto the equilibrated column.
-
-
Elution and Fraction Collection:
-
Elute the sample with the mobile phase buffer. Aggregates, being larger, will elute first, followed by the monomeric conjugate, and finally any smaller unreacted components.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
-
Analysis of Fractions:
-
Analyze the collected fractions corresponding to the monomer peak for purity and concentration.
-
Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Troubleshooting decision tree for protein conjugate aggregation.
References
stability of endo-BCN-PEG12-acid in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of endo-BCN-PEG12-acid in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals using this reagent in their experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no azide-alkyne cycloaddition (SPAAC) reaction efficiency. | Degradation of the BCN moiety. | The bicyclononyne (BCN) group is known to be susceptible to hydrolysis, particularly under acidic conditions. Ensure your reaction buffer is neutral or slightly basic (pH 7.0-8.5). If your protocol requires acidic conditions, minimize the exposure time of this compound to the acidic environment. Consider performing a fresh quality control check of your reagent. |
| Presence of reducing agents. | BCN can be unstable in the presence of reducing agents like TCEP and thiols such as glutathione.[1] If your experimental setup includes these reagents, consider alternative protocols or purification steps to remove them before the addition of the BCN-containing compound. | |
| Improper storage. | Store the reagent as recommended by the supplier, typically at -20°C or colder, protected from light and moisture.[2] Avoid multiple freeze-thaw cycles by preparing single-use aliquots. | |
| Inconsistent results between experimental batches. | Reagent degradation over time. | Even when stored correctly, long-term storage can lead to gradual degradation. It is advisable to use fresh batches of the reagent for critical experiments and to qualify new batches upon receipt. |
| Buffer composition variability. | Ensure consistent pH and composition of your aqueous buffers between experiments. Minor variations in pH can affect the stability of the BCN group. | |
| Appearance of unexpected peaks in analytical characterization (e.g., HPLC, MS). | Hydrolysis or oxidation of the BCN group. | The BCN moiety can undergo hydrolysis to form products with the addition of one or two water molecules (BCN+H₂O, BCN+2H₂O).[3] Oxidation of the alkyne is also a possibility. Confirm the identity of these species by mass spectrometry. To minimize degradation, prepare solutions fresh and use them promptly. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the this compound in aqueous buffers?
A1: While specific quantitative stability data for this compound is not extensively published, the stability of the BCN core is known to be influenced by pH and the presence of other reagents. Generally, the BCN group is susceptible to degradation under acidic conditions.[3] Some studies have also shown instability at neutral pH under specific conditions, such as in the presence of hypochlorite or certain reducing agents.[1] The PEG12-acid portion of the molecule is generally stable in aqueous buffers.
Q2: At what pH should I conduct my conjugation reaction?
A2: For optimal stability of the BCN group, it is recommended to perform conjugation reactions in neutral to slightly basic aqueous buffers (pH 7.0-8.5). Avoid acidic conditions (pH < 6) if possible, as this can lead to the hydrolysis of the BCN alkyne.
Q3: How should I store my stock solution of this compound?
A3: Stock solutions should be prepared in an anhydrous organic solvent like DMSO or DMF and stored at -20°C or -80°C. To minimize degradation from freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes. When preparing aqueous working solutions, they should be made fresh and used immediately.
Q4: Can I use buffers containing reducing agents like DTT or TCEP with this compound?
A4: Caution is advised when using reducing agents. BCN has been shown to be unstable in the presence of TCEP and to a lesser extent, glutathione (GSH). If your protocol requires a reducing agent, it is crucial to remove it before adding the BCN reagent, for example, by using a desalting column.
Q5: What are the likely degradation products of this compound?
A5: The primary degradation pathway for the BCN moiety in aqueous solution is hydrolysis, leading to the addition of water across the triple bond. This can result in the formation of species with an increased mass corresponding to one or two water molecules. Oxidation of the alkyne can also occur.
Summary of BCN Derivative Stability
The following table summarizes the observed stability of various BCN derivatives under different conditions, as reported in the literature. Note that this data is not specific to this compound but provides general guidance on the stability of the BCN core.
| BCN Derivative | Condition | Observed Instability/Degradation | Reference |
| BCN Carbinol | Acidic Conditions (TCA/DCA) | Prone to degradation. | |
| BCN Carbinol | On TLC silica plate (ambient) | Both oxidation and hydrolysis observed. | |
| BCN-containing Oligonucleotide | Acidic detritylation cycles | Formation of hydrolyzed BCN fragments (+H₂O, +2H₂O). | |
| BCN-conjugate | Glutathione (GSH) | Unstable over 24 hours. | |
| BCN-conjugate | TCEP | Unstable, to a greater extent than with GSH. | |
| BCN-modified beads | Intracellular (phagocytes, neutral pH) | Degradation observed, potentially mediated by hypochlorite. | |
| BCN derivatives with amide linkage | General | Showed superior in vitro stability compared to carbamate analogues. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in an Aqueous Buffer
This protocol outlines a general method to evaluate the stability of this compound in a specific aqueous buffer over time using HPLC or LC-MS analysis.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system with a suitable C18 column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
Procedure:
-
Prepare a Stock Solution: Dissolve a known amount of this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare the Test Solution: Dilute the stock solution into the aqueous buffer of interest to a final concentration of 1 mM.
-
Incubation: Incubate the test solution at a controlled temperature (e.g., 4°C, 25°C, or 37°C).
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the test solution for analysis.
-
Analysis: Analyze the aliquots by HPLC or LC-MS.
-
Monitor the peak area of the intact this compound.
-
Look for the appearance of new peaks that could correspond to degradation products.
-
-
Data Analysis: Plot the percentage of remaining intact this compound against time to determine its stability profile under the tested conditions.
Visualizations
Caption: Potential degradation pathways of the BCN moiety in this compound.
References
Technical Support Center: EDC/NHS Coupling with endo-BCN-PEG12-acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using EDC/NHS chemistry to couple endo-BCN-PEG12-acid with amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of EDC/NHS chemistry with this compound?
A1: The coupling reaction is a two-step process. First, the carboxylic acid group on the this compound is activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[1][2] To improve efficiency and stability, N-hydroxysuccinimide (NHS) is added to convert this intermediate into a more stable NHS ester.[2][3] This amine-reactive NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing an isourea by-product.[4]
Q2: Are there any known side reactions involving the endo-BCN group under EDC/NHS coupling conditions?
A2: The bicyclononyne (BCN) group is a strained alkyne designed for copper-free click chemistry with azides. Standard EDC/NHS coupling conditions are generally mild and conducted in aqueous buffers, which are not expected to directly induce side reactions with the stable BCN moiety. However, it is crucial to ensure that no azide-containing contaminants are present in the reaction mixture, as this would lead to unintended click reactions.
Q3: What are the most common side reactions associated with the EDC/NHS chemistry itself?
A3: The most prevalent side reactions stem from the instability of the activated intermediates in aqueous environments. These include:
-
Hydrolysis: The O-acylisourea intermediate and the NHS ester are both susceptible to hydrolysis, which regenerates the original carboxylic acid and reduces coupling efficiency.
-
N-acylurea Formation: An intramolecular rearrangement of the O-acylisourea intermediate can form a stable N-acylurea by-product. This is an irreversible side reaction that caps the carboxylic acid, preventing it from reacting with the intended amine. This is more common for carboxyl groups in hydrophobic environments.
-
Anhydride Formation: Two activated carboxylic acid groups can react to form an anhydride. This is more likely to occur with molecules that have neighboring carboxylic acids.
Q4: What are the optimal pH conditions for the two steps of the reaction?
A4: The two steps of the reaction have different optimal pH ranges.
-
Activation Step: The activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.
-
Coupling Step: The reaction of the NHS-activated molecule with a primary amine is most efficient at a pH range of 7.0 to 8.5. For a two-step protocol, it is recommended to perform the activation in a buffer like MES at pH 5-6, and then adjust the pH to 7.2-7.5 for the coupling step with the amine-containing molecule.
Q5: What buffers should I use for this reaction?
A5: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete in the reaction.
-
Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a good choice.
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) or borate buffer are commonly used. Avoid buffers such as Tris, glycine, or acetate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action | References |
| Low or No Coupling Yield | Inactive Reagents | EDC and NHS are moisture-sensitive. Use fresh reagents and allow them to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. | |
| Suboptimal pH | Verify the pH of your reaction buffers for both the activation and coupling steps. | ||
| Hydrolysis of Intermediates | Minimize the time between the activation and coupling steps. Perform the reaction at room temperature or on ice to slow down hydrolysis. | ||
| Competing Nucleophiles in Buffer | Ensure your buffers do not contain primary amines (e.g., Tris, glycine). | ||
| Insufficient Reagent Concentration | Optimize the molar ratio of EDC and NHS to the carboxylic acid. A slight excess of EDC and NHS is often beneficial. | ||
| Precipitation During Reaction | High EDC Concentration | While an excess is often used, very high concentrations of EDC can sometimes cause precipitation. Try reducing the EDC concentration if this occurs. | |
| Protein Aggregation | The addition of reagents or a change in pH can cause protein aggregation. Ensure your amine-containing molecule is soluble and stable in the chosen reaction buffers. | ||
| Non-Specific Binding | Unquenched NHS Esters | After the coupling reaction, quench any unreacted NHS esters to prevent them from reacting non-specifically. This can be done by adding a small molecule with a primary amine, such as Tris or hydroxylamine. |
Experimental Protocols
Two-Step Protocol for Coupling this compound to an Amine-Containing Protein
This protocol is designed to maximize coupling efficiency while minimizing side reactions.
Materials:
-
This compound
-
Amine-containing protein
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Reagent Preparation: Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 5-10 fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Reagents (Optional but Recommended):
-
To prevent EDC/NHS from reacting with your protein, remove excess activation reagents using a desalting column equilibrated with Coupling Buffer.
-
-
Coupling to the Amine-Containing Protein:
-
Immediately add the activated this compound (or the desalted product) to your protein solution in Coupling Buffer. A 10-20 fold molar excess of the activated linker over the protein is a good starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM Tris.
-
Incubate for 15 minutes to quench any unreacted NHS esters.
-
-
Purification:
-
Purify the final conjugate using a desalting column or size-exclusion chromatography to remove unreacted linker and by-products.
-
Visualizations
Caption: EDC/NHS reaction pathway and common side reactions.
Caption: Troubleshooting workflow for low coupling yield.
References
- 1. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
storage and handling of endo-BCN-PEG12-acid to prevent degradation
Welcome to the technical support center for endo-BCN-PEG12-acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of this reagent to ensure experimental success and prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for lyophilized this compound?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or colder, protected from light and moisture. When stored properly, the lyophilized powder is stable for months to years.
Q2: How should I handle the lyophilized powder before use?
A2: Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can hydrolyze the compound and reduce its stability. Weigh out the desired amount quickly and tightly reseal the vial for storage.
Q3: What solvents are recommended for reconstituting this compound?
A3: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents for reconstitution. Ensure the solvent is high-purity and anhydrous to prevent hydrolysis.
Q4: How should I store this compound in solution?
A4: Stock solutions should be prepared fresh for each experiment if possible. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation.
Q5: What are the main degradation pathways for this compound?
A5: The primary degradation pathways include:
-
Hydrolysis: The strained BCN ring and the carboxylic acid can be susceptible to hydrolysis, especially in aqueous solutions and at non-neutral pH.
-
Oxidation: The BCN group can be prone to oxidation. It is advisable to handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) for long-term storage or sensitive reactions.
Q6: At what pH range is the this compound most stable in solution?
A6: While specific data for this molecule is limited, for similar PEGylated compounds and peptides, a pH range of 5.0-6.0 is often recommended for storage in solution to minimize hydrolysis. For conjugation reactions involving the carboxylic acid, the pH will need to be adjusted based on the specific coupling chemistry.
Stability Data Summary
While specific quantitative stability data for this compound is not extensively published, the following table summarizes the known stability of its key functional components. This information can be used to infer the overall stability of the molecule under different conditions.
| Functional Group | Condition | Stability Concern | Recommendation |
| endo-BCN | Acidic pH | Potential for degradation[1] | Use in neutral or near-neutral pH buffers for conjugation. |
| Thiols (e.g., DTT) | Can react with the BCN group | Avoid high concentrations of thiol-containing reagents during BCN-azide reactions. | |
| Oxidizing agents | Susceptible to oxidation | Degas solutions and consider using an inert atmosphere for sensitive applications. | |
| PEG12 | High temperatures | Thermal degradation can occur, though generally stable under typical lab conditions.[2][3] | Avoid prolonged exposure to high temperatures. |
| Carboxylic Acid | - | Generally stable | Activation is required for reaction with primary amines. |
Experimental Protocols and Troubleshooting
Protocol 1: Activation of Carboxylic Acid and Conjugation to a Primary Amine
This protocol describes the activation of the terminal carboxylic acid of this compound using EDC and NHS for subsequent conjugation to a primary amine-containing molecule (e.g., an antibody).
Materials:
-
This compound
-
Amine-containing molecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Prepare Reagents:
-
Allow all reagents to warm to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO.
-
Prepare a 10 mg/mL stock solution of NHS in anhydrous DMSO.
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Activate this compound:
-
In a microcentrifuge tube, add the desired amount of this compound solution.
-
Add a 1.5-fold molar excess of both EDC and NHS stock solutions.
-
Incubate at room temperature for 15-30 minutes.
-
-
Conjugation:
-
Immediately add the activated this compound mixture to your amine-containing molecule solution. A 10-20 fold molar excess of the linker over the amine is a good starting point. The final DMSO concentration should be below 10% to avoid protein denaturation.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-activated linker.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Caption: Workflow for EDC/NHS activation and conjugation.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the copper-free click chemistry reaction between the BCN-functionalized molecule from Protocol 1 and an azide-containing molecule.
Materials:
-
BCN-functionalized molecule (from Protocol 1)
-
Azide-containing molecule
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare Solutions:
-
Dissolve the azide-containing molecule in the Reaction Buffer.
-
-
Click Reaction:
-
Mix the BCN-functionalized molecule with the azide-containing molecule in the Reaction Buffer. A 1.5 to 5-fold molar excess of the azide molecule is recommended.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Purify the resulting conjugate to remove unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
-
References
Quenching Unreacted endo-BCN-PEG12-acid: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the quenching of unreacted endo-BCN-PEG12-acid after its conjugation to a target molecule.
Frequently Asked Questions (FAQs)
Q1: Why do I need to quench unreacted this compound?
After conjugating the carboxylic acid end of this compound to your molecule of interest (e.g., a protein or antibody), the bicyclononyne (BCN) group remains available for strain-promoted azide-alkyne cycloaddition (SPAAC). If your experimental workflow involves subsequent steps where other azide-containing molecules are present, any unreacted BCN groups on your conjugate could lead to unintended side reactions, resulting in undesired products and heterogeneity. Quenching, or "capping," the unreacted BCN groups ensures that they are no longer reactive.
Q2: What is the recommended method for quenching unreacted BCN groups?
The most effective and specific method to quench unreacted BCN groups is to react them with a small, water-soluble azide-containing molecule. This reaction consumes the BCN moiety in the same manner as the intended SPAAC reaction, rendering it inert to other azides. A common choice is a simple, low molecular weight azide like sodium azide or a small azide-containing PEG molecule.
Q3: Can I use a thiol-containing compound to quench BCN?
While BCN has been reported to react with thiols, such as cysteine residues or glutathione, this is generally considered an undesirable side reaction.[1][2] Using a thiol as a primary quenching agent is not the preferred method due to slower reaction kinetics compared to SPAAC and the potential for unintended reactions with disulfide bonds in proteins. However, in some contexts, β-mercaptoethanol (βME) has been used to suppress the side reaction between BCN and cysteine.[2]
Q4: I am using the NHS ester version of BCN-PEG12 to label an antibody. What should I quench in that case?
When using an NHS ester derivative (e.g., endo-BCN-PEG12-NHS ester), you have two potential quenching steps. First, after reacting the NHS ester with your antibody, you should quench any unreacted NHS ester groups to prevent them from reacting with other primary amines. This is typically done using a small molecule with a primary amine, such as Tris or glycine.[3] Subsequently, if you need to prevent the BCN group from reacting further, you would then proceed with quenching the BCN group as described in Q2.
Q5: How can I confirm that the quenching reaction was successful?
Confirming the completion of the quenching reaction can be challenging directly on the final conjugate. An indirect method is to perform a control experiment where the quenched conjugate is exposed to a fluorescently labeled azide. If the quenching was successful, you should observe no significant increase in fluorescence associated with your conjugate, as determined by techniques like SDS-PAGE with fluorescence imaging, flow cytometry, or spectrophotometry.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Quenching | Insufficient molar excess of the quenching agent. | Increase the molar excess of the small molecule azide quencher (e.g., 50- to 100-fold excess). |
| Too short of an incubation time. | Extend the quenching reaction time (e.g., incubate for 2-4 hours at room temperature or overnight at 4°C). | |
| Degradation of the quenching agent. | Use a freshly prepared solution of the azide quenching agent. | |
| Loss of Conjugate Activity | The quenching agent is affecting the stability or function of the conjugated molecule (e.g., protein denaturation). | Ensure the quenching reaction is performed in a buffer that is optimal for the stability of your conjugate. If using a high concentration of an organic-soluble quencher, ensure the final solvent concentration is not detrimental to your molecule. |
| pH of the quenching buffer is not optimal. | Maintain a physiological pH (e.g., pH 7.4) during the quenching reaction. | |
| Unintended Side Reactions | The BCN group is reacting with thiols (e.g., cysteine residues) on the conjugated protein. | To minimize this, perform the BCN quenching step as soon as possible after the initial conjugation. Consider using β-mercaptoethanol at a low concentration to suppress BCN-thiol reactions if this is a concern.[2] |
Experimental Protocols
Protocol 1: Quenching Unreacted BCN with a Small Molecule Azide
This protocol describes the quenching of unreacted BCN groups on a purified biomolecule-BCN conjugate.
Materials:
-
Purified biomolecule-BCN conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Quenching Agent: 1 M stock solution of sodium azide in water, or a 100 mM stock solution of a small, water-soluble azide-PEG in water or DMSO.
-
Purification device (e.g., desalting column or dialysis cassette) appropriate for the biomolecule conjugate.
Methodology:
-
Determine the Concentration: Calculate the molar concentration of the BCN groups on your conjugate. If the degree of labeling (DOL) is known, this will be the biomolecule concentration multiplied by the DOL. If the DOL is unknown, assume a 1:1 conjugation for initial estimates.
-
Add Quenching Agent: Add a 50- to 100-fold molar excess of the small molecule azide to the conjugate solution. For example, if you have 1 nmol of BCN groups, add 50-100 nmol of the azide quencher.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing, or overnight at 4°C.
-
Purification: Remove the excess quenching agent and the triazole byproduct from the quenched conjugate using a desalting column, dialysis, or another suitable purification method.
-
Storage: Store the purified, BCN-quenched conjugate under appropriate conditions.
Visualizations
Experimental Workflow for BCN Conjugation and Quenching
References
Technical Support Center: Optimizing endo-BCN-PEG12-acid Reactions
Welcome to the technical support center for endo-BCN-PEG12-acid and related copper-free click chemistry applications. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule designed for bioconjugation.[1][2] It features three key components:
-
endo-BCN (Bicyclo[6.1.0]nonyne): A strained cyclooctyne that enables rapid and specific covalent bond formation with azide-tagged molecules through a copper-free reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]
-
PEG12: A 12-unit polyethylene glycol spacer that enhances the molecule's hydrophilicity, improving solubility in aqueous buffers and reducing non-specific interactions or aggregation.[5]
-
Carboxylic Acid (-COOH): A terminal functional group that can be activated to form a stable amide bond with primary amines found on proteins, peptides, or other molecules.
This dual functionality makes it a versatile tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) or PROTACs, and for labeling biomolecules for imaging and diagnostics.
Q2: How does buffer choice impact the SPAAC reaction with the BCN group?
A2: Buffer composition and pH are critical parameters that significantly influence the rate and efficiency of SPAAC reactions. Studies on similar cyclooctynes show that both buffer type and pH can dramatically affect reaction kinetics. Generally, a pH range of 7-9 is recommended for reactions involving biomolecules.
Q3: Which buffer system is optimal for the SPAAC reaction?
A3: The optimal buffer can be system-dependent, and screening different options is advisable. However, research comparing various buffers for SPAAC reactions has revealed clear trends. HEPES buffer at pH 7 has been shown to facilitate significantly higher reaction rates compared to PBS at the same pH. Reactions in borate buffer and cell culture media like DMEM have also been shown to be efficient. PBS often exhibits some of the lowest reaction rates.
Q4: What is the effect of pH on the SPAAC reaction rate?
A4: Higher pH values within the physiological range (pH 7 to 8.5) generally increase the rate of SPAAC reactions. However, this trend may not apply to all buffer systems; for instance, the reaction rate in HEPES buffer can be less dependent on pH changes compared to others. It is crucial to balance reaction rate with the stability of the biomolecules involved, as very high pH can lead to degradation or hydrolysis.
Q5: How do I use the carboxylic acid function of this compound?
A5: The terminal carboxylic acid must be activated to react with primary amines. This is typically achieved using carbodiimide chemistry, for example, with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or a more soluble equivalent like Sulfo-NHS. This two-step process first creates a more reactive ester intermediate, which then readily couples with an amine-containing molecule to form a stable amide bond. This reaction is typically performed in amine-free buffers, such as MES buffer at pH 4.5-6.0 for the activation step, followed by an adjustment to pH 7.2-8.5 for the amine coupling step.
Data Presentation
Table 1: Impact of Buffer and pH on SPAAC Reaction Rates
The following table summarizes second-order rate constants for the reaction of a strained cyclooctyne (sulfo-DBCO, a close analog to BCN) with an azide, illustrating the significant impact of buffer choice and pH. This data provides a strong directional guide for optimizing your BCN-based reactions.
| Buffer System | pH | Temperature (°C) | Rate Constant (k₂) M⁻¹s⁻¹ | Citation(s) |
| PBS | 7 | 37 | 0.32 - 0.85 | |
| HEPES | 7 | 37 | 0.55 - 1.22 | |
| MES | 5 | 37 | ~0.50 | |
| Borate | 10 | 37 | up to 1.18 | |
| DMEM | 7.4 | 37 | 0.59 - 0.97 | |
| RPMI | 7.4 | 37 | 0.27 - 0.77 |
Data is derived from studies on sulfo-DBCO and provides a relative comparison of buffer performance.
Table 2: Recommended Starting Buffer Conditions for SPAAC Reactions
| Parameter | Recommendation | Rationale |
| Buffer | HEPES, Borate | Demonstrated to yield higher reaction rates compared to PBS. |
| pH | 7.0 - 8.5 | Balances reaction efficiency with biomolecule stability. Higher pH in this range often accelerates the reaction. |
| Additives | Avoid Thiols (DTT, TCEP) | Thiols can react with and consume the BCN group, reducing conjugation efficiency. |
| Additives | Avoid Sodium Azide | Sodium azide is a potent inhibitor as it will react with the BCN group. |
Troubleshooting Guide
Problem: Low or no conjugation yield.
This is a common issue that can often be resolved by systematically checking reaction components and conditions.
Caption: A decision tree for troubleshooting low-yield SPAAC reactions.
Problem: Non-specific labeling or side reactions.
Cause: The BCN group, while highly specific to azides, can exhibit reactivity towards other nucleophiles, particularly thiols.
Solution:
-
Avoid Thiol-Containing Reagents: If possible, avoid using reducing agents like DTT or TCEP in the same buffer as the BCN reagent. BCN has shown instability in the presence of TCEP. If a reducing agent is necessary for your protein, perform the reduction and subsequent removal of the agent (e.g., via a desalting column) before adding the this compound.
-
Cysteine Reactivity: Be aware that BCN can react with free cysteine residues in proteins. If your protein of interest has highly accessible and reactive cysteines, this may be a source of off-target labeling. Consider using a cysteine-blocking reagent prior to the SPAAC reaction if this is a concern.
Experimental Protocols
Protocol 1: General SPAAC Reaction with this compound
This protocol outlines the conjugation of an azide-modified protein with this compound.
Caption: A typical experimental workflow for a SPAAC conjugation reaction.
Methodology:
-
Reagent Preparation:
-
Azide-Modified Molecule: Ensure your azide-containing molecule (e.g., protein) is purified and buffer-exchanged into a suitable reaction buffer (e.g., 1x HEPES buffer, pH 7.5). The buffer must be free of sodium azide and primary amines (like Tris) if a subsequent amine-coupling reaction is planned.
-
This compound Stock: Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO. Warm the vial to room temperature before opening to prevent condensation. Store any unused stock solution at -20°C.
-
-
Reaction Setup:
-
In a reaction tube, add your azide-modified molecule.
-
Slowly add the calculated amount of the 10 mM this compound stock solution to achieve a 2- to 4-fold molar excess over the azide molecule.
-
Gently mix the solution. Ensure the final concentration of DMSO in the reaction is below 5% (v/v) to avoid negative impacts on protein stability.
-
-
Incubation:
-
Incubate the reaction mixture. Typical incubation times are 4-12 hours at room temperature or 12-24 hours at 4°C. Reaction times may need to be optimized depending on the specific reactants.
-
-
Purification and Analysis:
-
Remove unreacted this compound using a suitable method such as dialysis, a desalting column appropriate for your molecule's molecular weight, or size-exclusion chromatography.
-
Analyze the final conjugate using methods like SDS-PAGE (which may show a mobility shift), mass spectrometry (to confirm the mass addition), or HPLC.
-
Protocol 2: Two-Step Conjugation (Amine Coupling followed by SPAAC)
This protocol describes activating the carboxylic acid of this compound to label a protein's primary amines, followed by a SPAAC reaction with an azide-tagged molecule.
Caption: Logical flow for a two-step conjugation using both functional ends.
Methodology:
-
Amine Coupling (Step 1):
-
Activation: In an amine-free buffer such as 0.1 M MES, 0.5 M NaCl, pH 6.0, dissolve the this compound. Add a 5- to 10-fold molar excess of EDC and NHS. Incubate for 15 minutes at room temperature to generate the active NHS ester.
-
Conjugation: Add the activated BCN-linker solution to your protein (dissolved in a buffer at pH 7.2-8.0, like HEPES or Borate). The protein should be at a concentration of 2-10 mg/mL.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.
-
Purification: Remove excess linker and reaction byproducts by buffer exchanging the newly formed BCN-protein conjugate into a storage or SPAAC-compatible buffer (e.g., HEPES at pH 7.5) using a desalting column.
-
-
SPAAC Reaction (Step 2):
-
Follow the steps outlined in Protocol 1 , using your purified BCN-protein conjugate as the starting material and reacting it with your azide-tagged molecule of interest.
-
References
Technical Support Center: Controlling the Degree of Labeling with endo-BCN-PEG12-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing endo-BCN-PEG12-acid for controlled bioconjugation. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the successful and reproducible labeling of your biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: this compound is a heterobifunctional linker molecule. It comprises three key components:
-
An endo-Bicyclononyne (BCN) group: This strained alkyne facilitates covalent bond formation with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2]
-
A PEG12 spacer : A 12-unit polyethylene glycol chain that enhances the solubility and bioavailability of the conjugate while minimizing non-specific binding.[3][4]
-
A carboxylic acid (-COOH) group: This functional group can be activated to react with primary amines (e.g., lysine residues on proteins) to form a stable amide bond.[4]
Its primary applications include the development of antibody-drug conjugates (ADCs), fluorescent labeling of proteins and other biomolecules, and surface modification for diagnostic and therapeutic purposes.
Q2: How can I control the degree of labeling (DoL) when using this compound?
A: The degree of labeling (DoL), or the average number of this compound molecules conjugated to a single biomolecule, can be controlled through a two-step labeling strategy:
-
Activation of the target biomolecule: Introduce a controlled number of azide groups onto your biomolecule (e.g., a protein). This is typically achieved by reacting the protein with an azide-NHS ester, which targets primary amines. By varying the molar ratio of the azide-NHS ester to the protein, you can influence the average number of azides incorporated.
-
Reaction with this compound: In the second step, you react the azide-modified biomolecule with this compound. To control the final DoL, you can use a limiting amount of the this compound reagent relative to the number of incorporated azide groups.
This two-step approach offers more precise control over the DoL compared to a direct one-step conjugation.
Q3: What are the recommended storage and handling conditions for this compound?
A: For long-term stability, this compound should be stored at -20°C in a dry, dark, and moisture-free environment. When preparing stock solutions, it is advisable to use anhydrous solvents such as DMSO or DMF. For short-term storage of a few days to weeks, the reagent can be kept at 0-4°C.
Q4: In what solvents is this compound soluble?
A: this compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM). The hydrophilic PEG spacer also increases its solubility in aqueous media.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | 1. Inactive Reagents: The carboxylic acid on the this compound was not properly activated, or the azide on the target molecule is not accessible. 2. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time. 3. Competing Amines: Presence of primary amine-containing buffers (e.g., Tris, glycine). | 1. Verify Reagent Activity: Use fresh EDC and NHS for carboxylic acid activation. Ensure the azide on the target biomolecule was successfully incorporated. 2. Optimize Reaction Conditions: For the reaction of activated this compound with amines, maintain a pH of 7.2-8.5. For the SPAAC reaction, ensure sufficient incubation time (4-12 hours at room temperature, or overnight at 4°C). 3. Use Amine-Free Buffers: Employ buffers such as PBS, HEPES, or borate buffer during the conjugation step. |
| Protein Aggregation/Precipitation | 1. High Degree of Labeling: Excessive modification of the protein surface can lead to changes in protein folding and solubility. 2. Solvent Incompatibility: The addition of organic solvent (e.g., DMSO) to dissolve the labeling reagent may cause the protein to precipitate. | 1. Reduce Molar Excess: Lower the molar ratio of the labeling reagent to the protein to achieve a lower DoL. 2. Minimize Organic Solvent: Add the labeling reagent stock solution to the protein solution dropwise while gently vortexing. The final concentration of the organic solvent should ideally be kept below 10% (v/v). |
| Difficulty in Removing Excess Reagent | 1. Inappropriate Purification Method: The chosen purification method may not be suitable for separating the labeled protein from the unreacted labeling reagent. | 1. Select an Appropriate Purification Method: For proteins, size exclusion chromatography (e.g., desalting columns) or dialysis are effective for removing small molecule reagents. |
| Inconsistent Degree of Labeling | 1. Inaccurate Reagent Concentration: The concentration of the labeling reagent or the biomolecule may not be accurately determined. 2. Variability in Reaction Time or Temperature: Inconsistent incubation times or temperature fluctuations can affect the reaction kinetics. | 1. Accurate Quantification: Precisely determine the concentration of your biomolecule and prepare fresh stock solutions of the labeling reagent. 2. Standardize Reaction Conditions: Ensure consistent reaction times and maintain a constant temperature for all experiments. |
Experimental Protocols
Protocol 1: Two-Step Protein Labeling with Controlled Degree of Labeling
This protocol describes the labeling of a protein with this compound via a two-step process to control the degree of labeling.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-NHS ester (e.g., Azidoacetic acid NHS ester)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMSO
-
Desalting columns
Step 1: Introduction of Azide Groups onto the Protein
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in PBS, pH 7.4.
-
Azide-NHS Ester Stock Solution: Prepare a 10 mg/mL stock solution of Azide-NHS ester in anhydrous DMSO.
-
Labeling Reaction: Add a 10-20 fold molar excess of the Azide-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for your specific protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
Purification: Remove the excess Azide-NHS ester using a desalting column, exchanging the buffer to PBS, pH 7.4.
Step 2: Conjugation with this compound
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in anhydrous DMSO to prepare stock solutions (e.g., 10 mM).
-
In a separate tube, mix this compound, EDC, and NHS at a molar ratio of 1:1.2:1.2.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation Reaction: Add the activated this compound solution to the azide-modified protein. The molar ratio of the BCN reagent to the protein will determine the final degree of labeling. Start with a molar ratio that is slightly lower than the desired DoL.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
Purification: Remove the excess unreacted this compound using a desalting column.
Protocol 2: Determination of the Degree of Labeling (DoL)
The DoL can be determined using various methods, including:
-
UV-Vis Spectroscopy: If the BCN-containing molecule has a distinct absorbance, the DoL can be calculated using the Beer-Lambert law. However, this compound itself does not have a strong UV absorbance. This method is more suitable if the BCN reagent is conjugated to a dye.
-
Mass Spectrometry: This is a highly accurate method to determine the DoL. By comparing the mass of the unlabeled protein with the labeled protein, the number of attached BCN-PEG12-acid molecules can be determined. The mass increase per modification is equal to the molecular weight of this compound (794.0 g/mol ) minus the mass of water (18.02 g/mol ) for the amide bond formation.
-
HABA Assay: If the BCN reagent is conjugated to biotin, the DoL can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Data Presentation
Table 1: Properties of this compound and Related Reagents
| Compound | Molecular Weight ( g/mol ) | CAS Number | Solubility | Storage |
| This compound | 794.0 | 2183440-27-7 | DMSO, DMF, DCM | -20°C |
| endo-BCN-PEG12-NHS ester | 891.02 | 2183440-26-6 | DMSO, DMF, DCM | -20°C |
Table 2: Recommended Molar Ratios for a Target DoL of 2-4 on a Typical IgG Antibody
| Step | Reagent | Molar Excess (Reagent:Protein) | Expected Outcome |
| 1. Azide Introduction | Azide-NHS ester | 15x | Incorporation of ~5 azide groups per antibody |
| 2. BCN Conjugation | Activated this compound | 2x - 4x | Final DoL of 2-4 |
Note: These ratios are starting points and should be optimized for each specific protein and application.
Visualizations
Caption: Workflow for two-step protein labeling.
Caption: Key factors influencing the degree of labeling.
References
Technical Support Center: Characterization of endo-BCN-PEG12-acid Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in characterizing endo-BCN-PEG12-acid conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a discrete PEG (dPEG®) linker containing a bicyclo[6.1.0]nonyne (BCN) group and a terminal carboxylic acid.[1] The BCN group is a strained alkyne that reacts with azide-tagged molecules via copper-free click chemistry, also known as strain-promoted alkyne-azide cycloaddition (SPAAC).[2][3] The carboxylic acid allows for conjugation to primary amine groups on biomolecules, such as proteins or peptides, through the formation of a stable amide bond.[4] The hydrophilic 12-unit polyethylene glycol (PEG) spacer enhances solubility in aqueous media and reduces non-specific binding.[5] Its primary applications are in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).
Q2: What are the main challenges in characterizing this compound conjugates?
A2: The primary challenges in characterizing these conjugates stem from the properties of both the PEG and BCN moieties. These include:
-
Heterogeneity of the conjugate: Even with a discrete PEG linker, conjugation reactions can result in a mixture of products with varying drug-to-antibody ratios (DARs) and different conjugation sites.
-
Altered Physicochemical Properties: The PEG chain can mask the properties of the parent molecule, posing challenges for chromatographic separation and mass spectrometric analysis.
-
Lack of a Strong Chromophore: The PEG linker does not have a strong UV chromophore, making detection and quantification by standard HPLC-UV methods difficult.
-
Complex Mass Spectra: The large size of the conjugate and the potential for multiple charge states can lead to complex and difficult-to-interpret mass spectra.
-
Stability of the BCN group: The strained BCN ring can be susceptible to degradation, particularly under acidic conditions, which can lead to hydrolysis and oxidation products.
Q3: Which analytical techniques are most suitable for characterizing this compound conjugates?
A3: A combination of techniques is typically required for comprehensive characterization. The most common methods include:
-
Chromatography: Size-Exclusion Chromatography (SEC) to assess purity and aggregation, and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate different conjugate species.
-
Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are crucial for determining the molecular weight of the conjugate and confirming its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for confirming the presence of the BCN and PEG moieties and for quantifying the degree of PEGylation.
Troubleshooting Guides
Mass Spectrometry (MS) Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Low signal intensity or poor ionization | The large, hydrophilic PEG chain can suppress the ionization of the analyte. | Optimize MS source parameters (e.g., capillary voltage, desolvation temperature). Use a mobile phase that promotes efficient ionization (e.g., with a low percentage of formic acid). |
| Inaccurate mass determination | Poor instrument calibration. Incomplete deconvolution of the mass spectrum. | Calibrate the mass spectrometer across the mass range of interest. Manually inspect the deconvoluted spectrum to ensure the algorithm has correctly identified the charge states. |
| Complex and difficult-to-interpret spectra | Presence of multiple charge states and a heterogeneous mixture of conjugated species. | Use deconvolution software to simplify the spectrum to a zero-charge state. Employ high-resolution mass spectrometry to resolve different species. |
| Observation of unexpected low molecular weight species | Degradation of the BCN moiety (e.g., hydrolysis or oxidation) during sample preparation or analysis. | Avoid acidic conditions during sample preparation and analysis. Use freshly prepared samples. |
NMR Spectroscopy Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty in quantifying the degree of conjugation | Overlapping signals from the biomolecule and the PEG chain. Incorrect integration of peaks. | Use the characteristic strong, sharp singlet from the PEG methylene protons (around 3.6 ppm) for quantification. Compare the integration of the PEG signal to a well-resolved, unique signal from the parent molecule. Ensure a sufficient relaxation delay (D1) in the NMR experiment for accurate quantification. |
| Broad peaks and poor resolution | Aggregation of the conjugate. High viscosity of the sample. | Optimize sample concentration and buffer conditions to minimize aggregation. Acquire the spectrum at a higher temperature to reduce viscosity and improve resolution. |
| Absence or unexpected chemical shifts of BCN protons | Degradation of the BCN ring. | Confirm the integrity of the starting material. Analyze the sample by MS to check for degradation products. |
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape or resolution | Inappropriate column chemistry or mobile phase. | Use a column with appropriate hydrophobicity for the conjugate. Optimize the gradient and mobile phase composition (e.g., acetonitrile or methanol with water and an appropriate additive like TFA or formic acid). |
| Low UV signal for the conjugate | The PEG linker lacks a strong UV chromophore. | If the conjugated molecule has a chromophore, monitor at its maximum absorbance wavelength. Consider using a different detector, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. |
| Multiple peaks for a supposedly pure conjugate | Presence of isomers, aggregates, or degradation products. | Use SEC to check for aggregation. Employ MS to identify the different species. Optimize the conjugation reaction to improve homogeneity. |
Quantitative Data Summary
Table 1: Expected Mass Spectrometry Data for this compound and its Common Adducts.
| Species | Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |
| This compound | C₃₈H₆₇NO₁₆ | 793.94 | 794.95 | 816.93 |
| Hydrolyzed BCN | C₃₈H₆₉NO₁₇ | 811.95 | 812.96 | 834.94 |
| Oxidized BCN | C₃₈H₆₇NO₁₇ | 809.94 | 810.95 | 832.93 |
Note: The exact mass and m/z values may vary slightly depending on the isotopic distribution.
Experimental Protocols
General Protocol for Characterization of a Protein-endo-BCN-PEG12-acid Conjugate
-
Size-Exclusion Chromatography (SEC):
-
Purpose: To assess the purity of the conjugate and detect any aggregation.
-
Column: A suitable SEC column for separating proteins in the expected molecular weight range.
-
Mobile Phase: Phosphate-buffered saline (PBS) or another appropriate physiological buffer.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
Analysis: Compare the chromatogram of the conjugate to the unconjugated protein to identify the shifted peak corresponding to the conjugate and to quantify the percentage of monomer.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Purpose: To separate different species within the conjugate sample, such as species with different drug-to-antibody ratios (DARs).
-
Column: A C4 or C8 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in water.
-
Mobile Phase B: 0.1% TFA or FA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B. The exact gradient will need to be optimized based on the hydrophobicity of the conjugate.
-
Detection: UV at 280 nm (for the protein) and/or coupled to a mass spectrometer.
-
-
Mass Spectrometry (ESI-MS):
-
Purpose: To determine the molecular weight of the conjugate and confirm successful conjugation.
-
Sample Preparation: Desalt the sample using a suitable method (e.g., spin desalting column).
-
Instrumentation: An electrospray ionization mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate. Compare this to the theoretical mass to confirm the identity and determine the DAR.
-
-
¹H NMR Spectroscopy:
-
Purpose: To confirm the presence of the PEG and BCN moieties.
-
Sample Preparation: Dissolve the conjugate in a suitable deuterated solvent (e.g., D₂O).
-
Analysis: Look for the characteristic large singlet of the PEG methylene protons around 3.6 ppm. The protons of the BCN moiety will appear in the aliphatic region and may be broad depending on the size of the conjugate.
-
Visualizations
Caption: A logical workflow for the synthesis, purification, and characterization of this compound conjugates.
References
Technical Support Center: Enhancing Hydrophobic Molecule Solubility with endo-BCN-PEG12-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing endo-BCN-PEG12-acid to improve the aqueous solubility of hydrophobic molecules. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve the solubility of hydrophobic molecules?
A1: this compound is a heterobifunctional linker molecule. It contains two key components:
-
A bicyclononyne (BCN) group: This allows for copper-free "click chemistry," a highly efficient and bio-orthogonal reaction, for attaching the molecule to other entities.
-
A PEG12-acid chain: This consists of a 12-unit polyethylene glycol (PEG) spacer terminated with a carboxylic acid. The PEG chain is highly hydrophilic and, when conjugated to a hydrophobic molecule, can significantly increase its aqueous solubility.[][2] The carboxylic acid enables covalent attachment to amine-containing molecules.[3]
The principle of solubility enhancement is based on the covalent attachment of the hydrophilic PEG chain to the hydrophobic molecule. The PEG chain effectively creates a hydrophilic "shell" around the hydrophobic core, which favorably interacts with water molecules, leading to an overall increase in the conjugate's solubility in aqueous solutions.[4][5]
Q2: To what types of hydrophobic molecules can I conjugate this compound?
A2: The carboxylic acid group on this compound can be readily conjugated to primary or secondary amines on your hydrophobic molecule of interest. This is typically achieved through amide bond formation using carbodiimide coupling chemistry, for example, with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS). Therefore, any hydrophobic molecule that possesses an available amine group is a suitable candidate for conjugation.
Q3: What are the main advantages of using a PEG linker like this compound?
A3: Besides improving solubility, PEGylation offers several other advantages in drug development and bioconjugation:
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system, reducing its immunogenic potential.
-
Increased Stability: PEGylation can protect the attached molecule from enzymatic degradation, leading to a longer circulation half-life in vivo.
-
Improved Pharmacokinetics: By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, prolonging its time in circulation.
-
Biocompatibility: PEG is a well-established biocompatible and non-toxic polymer widely used in pharmaceutical applications.
Q4: How do I remove unreacted this compound and other reagents after the conjugation reaction?
A4: Purification of the PEGylated product is crucial. Several methods can be employed depending on the size and properties of your target molecule:
-
Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEGylated conjugate from smaller, unreacted molecules and reagents.
-
Reverse Phase Chromatography (RP-HPLC): This technique can be used for the purification of PEGylated peptides and small molecules.
-
Dialysis or Ultrafiltration: For larger molecules like proteins, these membrane-based techniques can effectively remove small molecular weight impurities.
-
Complexation with Magnesium Chloride: For PEG-containing small molecules that are oily and difficult to handle, complexation with MgCl₂ can induce precipitation, allowing for easier isolation and purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conjugation yield | 1. Inactive reagents: EDC and NHS are moisture-sensitive. 2. Incorrect pH: The pH for EDC/NHS coupling is critical. 3. Presence of primary amines in the buffer: Buffers like Tris or glycine will compete for reaction with the activated carboxylic acid. 4. Insufficient mixing or reaction time. | 1. Use fresh, anhydrous solvents and allow EDC and NHS to warm to room temperature before opening to prevent condensation. 2. Perform the EDC activation step at a pH of 4.5-6.0 and the amine coupling step at a pH of 7.2-7.5. 3. Use amine-free buffers such as MES for the activation step and PBS for the coupling step. 4. Ensure adequate mixing of reactants and consider extending the reaction time or performing the reaction overnight at 4°C. |
| Precipitation of the hydrophobic molecule during the reaction | 1. Poor solubility of the starting material in the reaction buffer. 2. Change in solvent composition upon addition of reagents. | 1. Dissolve the hydrophobic molecule in a minimal amount of a compatible organic co-solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction buffer. 2. Add reagents dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations. |
| Difficulty in purifying the PEGylated product | 1. Product is an oil or sticky solid. 2. Inefficient separation from starting materials. | 1. For small molecules, consider the MgCl₂ precipitation method for easier handling. 2. Optimize your chromatography method. For SEC, ensure the column has the appropriate fractionation range. For RP-HPLC, adjust the gradient to achieve better separation. |
| Hydrolysis of the activated carboxylic acid | 1. Presence of water in the reaction. 2. Instability of the O-acylisourea intermediate. | 1. Use anhydrous solvents for preparing stock solutions of the linker and coupling agents. 2. The addition of NHS or Sulfo-NHS stabilizes the activated intermediate, converting it to a more stable NHS ester, thus reducing hydrolysis and increasing reaction efficiency with the amine. |
Quantitative Data Presentation
The following table provides an example of the significant solubility enhancement that can be achieved by PEGylating a hydrophobic molecule. Paclitaxel, a widely used anti-cancer drug, has very low aqueous solubility.
| Compound | Aqueous Solubility | Fold Increase |
| Paclitaxel | < 1 µg/mL | - |
| PEG-Paclitaxel Conjugate | > 20 mg/mL (equivalent paclitaxel) | > 20,000 |
Note: The specific fold increase in solubility for your molecule will depend on its intrinsic properties and the nature of the PEGylation.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Hydrophobic Molecule via EDC/NHS Coupling
Objective: To covalently attach this compound to a hydrophobic molecule containing a primary amine.
Materials:
-
This compound
-
Amine-containing hydrophobic molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., Size Exclusion Chromatography)
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS to equilibrate to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 10 mg/mL stock solution of EDC in Activation Buffer.
-
Prepare a 10 mg/mL stock solution of NHS in Activation Buffer.
-
Dissolve the amine-containing hydrophobic molecule in a minimal amount of anhydrous DMF or DMSO, then dilute to the desired concentration in Coupling Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound solution with a 1.5 to 5-fold molar excess of both EDC and NHS stock solutions.
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS-activated PEG linker.
-
-
Conjugation Reaction:
-
Add a 10 to 20-fold molar excess of the activated this compound solution to the solution of the amine-containing hydrophobic molecule.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated conjugate from excess reagents and byproducts using an appropriate method such as size exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product using techniques such as LC-MS, NMR, or HPLC.
-
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
Objective: To measure and compare the aqueous solubility of the parent hydrophobic molecule and its PEGylated conjugate.
Materials:
-
Parent hydrophobic molecule (solid)
-
PEGylated conjugate (lyophilized solid)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vials with screw caps
-
Orbital shaker/agitator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Sample Preparation:
-
Add an excess amount of the solid compound (either the parent molecule or the PEGylated conjugate) to a known volume of PBS (e.g., 1 mL) in a vial. The solid should be in excess to ensure a saturated solution is formed.
-
-
Equilibration:
-
Tightly cap the vials and place them on an orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
After incubation, allow the vials to stand undisturbed for a short period to allow larger particles to settle.
-
Centrifuge the vials at a high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent if necessary.
-
Quantify the concentration of the dissolved compound in the supernatant using a pre-validated analytical method (e.g., HPLC with a standard curve or UV-Vis spectrophotometry at the molecule's λmax).
-
-
Calculation:
-
The determined concentration represents the aqueous solubility of the compound under the tested conditions.
-
Visualizations
Caption: Experimental workflow for solubility enhancement.
Caption: Mechanism of solubility enhancement by PEGylation.
References
Validation & Comparative
Validating endo-BCN-PEG12-acid Conjugation: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is paramount to ensure the efficacy and safety of novel therapeutics such as antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of mass spectrometry-based methods for validating the conjugation of endo-BCN-PEG12-acid, a popular linker used in copper-free click chemistry. We present supporting experimental data and detailed protocols to facilitate the accurate characterization of your bioconjugates.
The this compound linker facilitates the covalent attachment of molecules to biomolecules, such as antibodies, through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The bicyclo[6.1.0]nonyne (BCN) group reacts with an azide-modified molecule, while the terminal carboxylic acid can be coupled to primary amines on a biomolecule. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. Validating the successful conjugation and characterizing the resulting product is a critical step, for which mass spectrometry stands as a primary analytical tool.
Performance Comparison: this compound vs. Alternatives
While direct head-to-head quantitative comparisons for this compound against a wide array of linkers in publicly available literature are limited, we can infer its performance based on the characteristics of its reactive groups and compare it to other common linkers like those based on dibenzocyclooctyne (DBCO).
| Feature | This compound | DBCO-based Linkers (e.g., DBCO-PEG12-acid) |
| Reaction Kinetics (SPAAC) | Generally considered to have good reaction kinetics. | Often exhibit faster reaction kinetics with azides compared to BCN due to greater ring strain. |
| Stability | The resulting triazole linkage is highly stable. The BCN group itself shows good stability under common bioconjugation conditions. | The triazole linkage is also very stable. DBCO can be less stable in the presence of strong reducing agents like thiols. |
| Hydrophilicity | The PEG12 spacer significantly increases the hydrophilicity of the conjugate. | Also possess a hydrophilic PEG12 spacer, providing similar solubility benefits. |
| Size | The BCN group is relatively compact. | The DBCO group is bulkier than BCN. |
| Mass Spectrometry Profile | The discrete mass of the PEG12 linker (528.6 Da for the PEG portion) allows for clear mass shift identification upon conjugation. | Similar to BCN-PEG12, the defined mass of the DBCO-PEG linker allows for straightforward analysis. |
Experimental Protocols for Mass Spectrometry Validation
The validation of this compound conjugation typically involves a multi-faceted approach using liquid chromatography-mass spectrometry (LC-MS).
Intact Mass Analysis to Confirm Conjugation
This experiment aims to determine the molecular weight of the intact bioconjugate to confirm the successful attachment of the linker and any payload.
Protocol:
-
Sample Preparation:
-
Prepare the conjugated biomolecule (e.g., antibody) at a concentration of approximately 1 mg/mL in a suitable buffer, such as 10 mM ammonium acetate.
-
If necessary, remove excess unconjugated linker and payload using a desalting column or size-exclusion chromatography (SEC).
-
-
LC-MS Parameters:
-
LC Column: A reversed-phase column suitable for large proteins (e.g., C4 or C8).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the unconjugated and conjugated biomolecule.
-
The mass difference should correspond to the mass of the attached this compound linker and any conjugated payload. The mass of the this compound linker itself is approximately 793.9 g/mol .
-
Peptide Mapping to Identify Conjugation Sites
This method is used to pinpoint the specific amino acid residues on the protein where the linker has been attached.
Protocol:
-
Sample Preparation:
-
Denature the conjugated protein using a solution of urea or guanidinium chloride.
-
Reduce the disulfide bonds with a reducing agent like dithiothreitol (DTT).
-
Alkylate the free cysteines with an alkylating agent such as iodoacetamide.
-
Digest the protein into smaller peptides using a protease like trypsin.
-
-
LC-MS/MS Parameters:
-
LC Column: A reversed-phase C18 column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient suitable for separating a complex peptide mixture.
-
Mass Spectrometer: A high-resolution tandem mass spectrometer.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to acquire both MS and MS/MS spectra.
-
-
Data Analysis:
-
Use a proteomics software suite to search the MS/MS data against the protein sequence.
-
Include the mass of the this compound linker (and payload, if applicable) as a variable modification on potential conjugation sites (e.g., lysine residues for NHS ester coupling).
-
The software will identify the peptides that have been modified and pinpoint the exact amino acid residue.
-
Quantification of Conjugation Efficiency (Degree of Labeling)
This analysis determines the average number of linkers attached per biomolecule, often referred to as the drug-to-antibody ratio (DAR) in the context of ADCs.
Protocol:
-
Sample Preparation and LC-MS Analysis: Follow the protocol for Intact Mass Analysis.
-
Data Analysis:
-
After deconvolution of the mass spectrum, a distribution of peaks corresponding to the biomolecule with different numbers of attached linkers (e.g., 0, 1, 2, 3...) will be observed.
-
The relative abundance of each peak is used to calculate the weighted average degree of labeling.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows for validating the conjugation of this compound.
By employing these mass spectrometry-based techniques, researchers can rigorously validate the conjugation of this compound and other linkers, ensuring the production of well-characterized and consistent bioconjugates for therapeutic and research applications.
A Comparative Analysis of Endo-BCN-PEG12-acid and Exo-BCN-PEG12-acid for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable tool in bioconjugation, enabling the efficient and specific labeling of biomolecules in complex biological systems without the need for cytotoxic copper catalysts. At the heart of this chemistry are strained alkynes, with bicyclo[6.1.0]nonyne (BCN) derivatives being prominent due to their favorable balance of reactivity and stability. BCN is synthesized as a mixture of two diastereomers: endo and exo. This guide provides a detailed comparison of endo-BCN-PEG12-acid and exo-BCN-PEG12-acid, offering experimental data and protocols to inform the selection of the optimal reagent for your research needs.
Performance Comparison: Reactivity, Stability, and Isomeric Effects
The choice between the endo and exo isomers of BCN can influence the kinetics and outcomes of SPAAC reactions. While both are reactive, subtle differences in their steric and electronic properties can be significant.
Reaction Kinetics
Experimental data on the core BCN structures indicate that the endo isomer exhibits slightly faster reaction kinetics in SPAAC compared to the exo isomer. This is attributed to the stereochemistry of the cyclopropane ring fusion, which can affect the accessibility of the alkyne for cycloaddition. A study comparing the reaction of the parent endo-BCN and exo-BCN with benzyl azide revealed a discernible difference in their second-order rate constants.[1][2]
| Parameter | endo-BCN | exo-BCN | Reference |
| Second-Order Rate Constant (k₂) vs. Benzyl Azide (M⁻¹s⁻¹) | 0.29 | 0.19 | [1] |
Note: The data above is for the parent BCN isomers. The PEG12-acid chain is expected to have a minimal direct effect on the intrinsic reactivity of the BCN core, but it enhances aqueous solubility and can reduce steric hindrance, potentially leading to improved overall reaction efficiency in biological media.[3][4]
Stability
The stability of the BCN moiety is a critical consideration for its application in biological systems. Both endo and exo isomers are generally stable under physiological conditions. However, BCN derivatives can exhibit reactivity towards thiols, which are present in biomolecules such as cysteine residues. While direct comparative stability studies between the PEGylated isomers are limited, research on BCN-acid derivatives indicates that the formation of an amide bond, as would be typical for the acid functional group, results in conjugates with greater stability compared to carbamate linkages. BCN compounds have also been noted to have limited stability under acidic conditions.
| Condition | This compound (Expected) | exo-BCN-PEG12-acid (Expected) | Considerations |
| Physiological pH (7.4) | Generally Stable | Generally Stable | Amide linkage enhances stability. |
| Acidic Conditions | Potential for degradation | Potential for degradation | Avoid prolonged exposure to low pH. |
| Presence of Thiols (e.g., Cysteine, GSH) | Potential for side reactions | Potential for side reactions | BCN is reported to be more stable than DBCO in the presence of GSH. |
Structural and Mechanistic Overview
The fundamental difference between the two isomers lies in the orientation of the cyclopropane ring relative to the eight-membered ring. This structural variance is visualized below.
Figure 1: Structural difference between endo- and exo-BCN isomers.
The SPAAC reaction proceeds via a [3+2] dipolar cycloaddition mechanism between the strained alkyne of the BCN ring and an azide, resulting in a stable triazole linkage.
Figure 2: General mechanism of the SPAAC reaction.
Experimental Protocols
The following is a generalized protocol for the conjugation of an azide-modified protein with either endo- or exo-BCN-PEG12-acid. Optimization may be required depending on the specific biomolecule.
Reagent Preparation
-
BCN-PEG12-acid Stock Solution: Dissolve the BCN-PEG12-acid in a compatible organic solvent such as DMSO to a stock concentration of 10-50 mM. Store at -20°C or -80°C.
-
Azide-Modified Protein: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4) and its concentration is accurately determined.
Activation of BCN-PEG12-acid (for Amine Coupling)
-
If conjugating the acid to a primary amine on a different molecule prior to the SPAAC reaction, activate the carboxylic acid using standard coupling reagents like EDC and NHS in an appropriate anhydrous solvent.
SPAAC Reaction
-
To the azide-modified protein solution, add the BCN-PEG12-acid stock solution. A 2- to 10-fold molar excess of the BCN reagent over the azide-modified protein is a common starting point.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (ideally <10%) to maintain protein stability.
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
Purification
-
Remove excess, unreacted BCN reagent and byproducts using size-exclusion chromatography, dialysis, or spin filtration.
Figure 3: A generalized workflow for a SPAAC bioconjugation experiment.
Conclusion and Recommendations
Both this compound and exo-BCN-PEG12-acid are effective reagents for SPAAC. The choice between them may be guided by the specific requirements of the application.
-
For applications where reaction speed is paramount, this compound is the preferred choice due to its slightly higher intrinsic reactivity.
-
The PEG12 linker in both molecules enhances aqueous solubility and reduces the potential for aggregation, making them well-suited for bioconjugation in aqueous buffers.
-
The terminal carboxylic acid provides a versatile handle for subsequent or prior conjugation to other molecules via stable amide bond formation.
For most applications, the performance difference between the two isomers may be subtle. However, for kinetically challenging conjugations or in systems where reaction time is limited, the endo isomer may provide a tangible advantage. It is always recommended to empirically test both reagents in your specific system to determine the optimal choice.
References
A Head-to-Head Comparison of endo-BCN and DBCO Linkers for Bioconjugation
In the rapidly evolving field of bioconjugation, the choice of linker is a critical determinant for the success of applications ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs). Among the premier tools for copper-free click chemistry, bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) linkers have emerged as leading options for strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an objective, data-driven comparison of their performance, focusing on the reactive cores of endo-BCN-PEG12-acid and comparable DBCO linkers to inform researchers, scientists, and drug development professionals.
The primary advantage of SPAAC lies in its bioorthogonality, allowing for efficient conjugation under physiological conditions without the need for cytotoxic copper catalysts.[1] While both BCN and DBCO react readily with azides to form a stable triazole linkage, they possess distinct structural and electronic properties that significantly influence their reaction kinetics, stability, and suitability for different experimental designs.[1][2]
Performance Deep Dive: Reaction Kinetics
The speed of the SPAAC reaction is a crucial parameter, especially in dynamic biological systems or when working with low concentrations of reactants. Generally, DBCO exhibits faster reaction kinetics with azides compared to BCN, a difference attributed to its greater ring strain.[1][2] However, the specific reaction rate is also influenced by the steric and electronic nature of the azide partner.
For instance, while DBCO reacts faster with aliphatic azides, BCN can show a significantly higher reaction rate with certain aromatic azides. Furthermore, the steric environment of the azide plays a key role; DBCO's reactivity can drop dramatically with sterically hindered tertiary azides, whereas BCN maintains a more consistent, albeit slower, rate.
Table 1: Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne | Azide Partner | Rate Constant (M⁻¹s⁻¹) | Key Observation |
| DBCO (or ADIBO) | Benzyl Azide (aliphatic, primary) | 0.24 - 1.22 | DBCO is generally 3-4 times faster than BCN with simple aliphatic azides. |
| BCN | Benzyl Azide (aliphatic, primary) | 0.07 - 0.18 | Slower than DBCO with primary azides. |
| DBCO (or ADIBO) | Phenyl Azide (aromatic) | ~0.3 | Reactivity is influenced by the electronic properties of the azide. |
| BCN | Phenyl Azide (aromatic) | ~0.8 | BCN can be significantly faster than DBCO with certain aromatic azides. |
| DBCO (or ADIBO*) | Tertiary Azide (sterically hindered) | ~0.003 | Reactivity is severely diminished by steric hindrance. |
| BCN | Tertiary Azide (sterically hindered) | ~0.03 | BCN is less affected by steric hindrance, making it a better choice for crowded environments. |
*Note: ADIBO (azadibenzocyclooctyne) is a commonly used and representative DBCO derivative. Rate constants can vary depending on the specific derivatives, solvent, and temperature.
Stability in Biological Milieus
The stability of a linker within the complex chemical environment of a cell or in plasma is paramount for the success and reproducibility of bioconjugation experiments. The cytoplasm is a reducing environment, rich in thiols like glutathione (GSH), which can react with and degrade strained alkynes.
Experimental data indicates a significant difference in the stability of BCN and DBCO in the presence of thiols. BCN is considerably more stable than DBCO when exposed to GSH. This makes BCN a superior choice for intracellular applications or when the bioconjugate will be exposed to reducing agents.
Table 2: Stability of BCN and DBCO in the Presence of Glutathione (GSH)
| Linker | Condition | Half-life | Reference |
| BCN | GSH | ~6 hours | |
| DBCO | GSH | ~71 minutes |
Physicochemical Properties: The Role of the PEG Spacer
Both this compound and many commercial DBCO linkers incorporate polyethylene glycol (PEG) spacers. The PEG12 chain in this compound is a hydrophilic spacer that serves several important functions:
-
Increases Solubility: It enhances the water solubility of the linker and the resulting conjugate, which is crucial for biological applications.
-
Reduces Steric Hindrance: The flexible PEG chain provides distance between the reactive moiety and the molecule it is attached to, which can improve reaction efficiency.
-
Minimizes Aggregation: For complex bioconjugates like ADCs, hydrophilic linkers can help prevent aggregation.
The terminal carboxylic acid on this compound provides a convenient handle for conjugation to primary amines (e.g., lysine residues on proteins) through the formation of a stable amide bond, typically using activators like EDC or HATU.
Choosing the Right Linker: A Summary
The decision between BCN and DBCO is a nuanced one that depends on the specific experimental requirements.
Choose DBCO when:
-
Speed is critical: For rapid labeling in dynamic systems, the superior kinetics of DBCO with primary azides are a clear advantage.
-
Steric hindrance is not a concern: For labeling accessible primary and secondary azides, DBCO offers high efficiency.
Choose BCN when:
-
Enhanced stability is required: For intracellular applications or in the presence of reducing agents like TCEP or GSH, BCN's superior stability is crucial.
-
Working with sterically hindered azides: BCN's smaller size and lower sensitivity to steric bulk make it more effective for conjugating to crowded sites.
-
Lower hydrophobicity is desired: The core BCN structure is less hydrophobic than the aromatic DBCO structure, which can be advantageous in certain contexts.
Experimental Protocols
To aid researchers in designing their own comparative studies, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Second-Order Rate Constants by UV-Vis Spectroscopy
This protocol allows for the kinetic comparison of BCN and DBCO reacting with an azide by monitoring the disappearance of the DBCO absorbance peak.
Principle: The consumption of the DBCO group during the SPAAC reaction can be monitored by the decrease in its characteristic absorbance at approximately 309-310 nm. A similar spectrophotometric approach can be adapted for BCN, though the specific wavelength may differ.
Materials:
-
DBCO-functionalized molecule (e.g., DBCO-PEG-NHS ester)
-
BCN-functionalized molecule (e.g., endo-BCN-PEG-NHS ester)
-
Azide-containing molecule (e.g., benzyl-azide)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the cyclooctyne and azide reagents in a suitable solvent (e.g., DMSO).
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at the characteristic wavelength for the cyclooctyne (e.g., ~310 nm for DBCO).
-
Reaction Initiation: In a cuvette, mix the azide-containing molecule in the reaction buffer. Initiate the reaction by adding a known concentration of the cyclooctyne-functionalized molecule.
-
Data Acquisition: Immediately begin monitoring the absorbance at regular time intervals until the signal stabilizes, indicating reaction completion.
-
Data Analysis: For a pseudo-first-order reaction (where the azide is in large excess), plot the natural logarithm of the absorbance versus time. The negative of the slope of the resulting line gives the pseudo-first-order rate constant. The second-order rate constant can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the azide.
Protocol 2: General Procedure for SPAAC Bioconjugation
This protocol provides a general workflow for conjugating a cyclooctyne-functionalized molecule (e.g., an antibody labeled with DBCO-NHS ester) to an azide-modified molecule.
Materials:
-
Biomolecule 1 (e.g., antibody)
-
Cyclooctyne-NHS ester (e.g., DBCO-PEG4-NHS or endo-BCN-PEG12-NHS) dissolved in anhydrous DMSO or DMF.
-
Biomolecule 2 containing an azide group.
-
Reaction Buffer (e.g., PBS, pH 7.0-9.0).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., size-exclusion chromatography, dialysis).
Procedure:
-
Activation of Biomolecule 1:
-
Dissolve the antibody or other amine-containing biomolecule in the reaction buffer.
-
Add a 5- to 30-fold molar excess of the freshly prepared cyclooctyne-NHS ester solution. The final DMSO/DMF concentration should be kept below 20%.
-
Incubate for 30-60 minutes at room temperature.
-
Quench the reaction by adding the quenching solution.
-
Purify the cyclooctyne-labeled biomolecule to remove excess reagents.
-
-
Copper-Free Click Reaction:
-
Mix the purified cyclooctyne-labeled biomolecule with a 1.5- to 4-fold molar excess of the azide-modified biomolecule.
-
Incubate the reaction mixture. Reaction times can vary from minutes to overnight, depending on the reactants and their concentrations. Incubation can be done at 4°C to 37°C.
-
-
Purification and Analysis:
-
Purify the final conjugate to remove unreacted components.
-
Analyze the conjugate using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.
-
Visualizing the Workflow
Diagrams illustrating the experimental workflows provide a clear overview of the processes involved.
Caption: Workflow for determining SPAAC reaction kinetics using UV-Vis spectroscopy.
Caption: General workflow for a two-step SPAAC bioconjugation experiment.
References
The Balancing Act: How PEG Linker Length Dictates the Efficacy and Pharmacokinetics of Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on a delicate equilibrium between potent cytotoxicity and favorable pharmacological properties. A critical determinant in this balance is the linker that connects the monoclonal antibody to the cytotoxic payload. Among the various linker technologies, polyethylene glycol (PEG) has emerged as a versatile tool to modulate the therapeutic index of ADCs. This guide provides an objective comparison of how different PEG linker lengths impact ADC efficacy and pharmacokinetics, supported by experimental data, to inform the design of next-generation targeted cancer therapies.
The inclusion of a PEG linker in an ADC can profoundly influence its solubility, stability, and in vivo behavior.[1] Hydrophobic payloads, while often potent, can induce ADC aggregation, leading to rapid clearance from circulation and potential off-target toxicity.[2] Hydrophilic PEG linkers can counteract this, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's biophysical properties.[3] However, the length of the PEG chain is a crucial parameter that must be optimized, as it presents a trade-off between enhanced pharmacokinetics and potential impacts on in vitro potency.[1][3]
Comparative Analysis of PEG Linker Length on ADC Performance
The selection of an optimal PEG linker length is often specific to the antibody, payload, and target antigen. However, general trends can be observed across different studies. The following tables summarize quantitative data from various preclinical studies, comparing key performance metrics of ADCs with varying PEG linker lengths.
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (% Tumor Growth Inhibition) | Plasma Clearance | Key Findings & References |
| Non-PEGylated | Potent | 11% | High | Prone to aggregation and rapid clearance, leading to reduced efficacy. |
| Short (PEG2, PEG4) | Generally Potent | 35-45% | Moderate | Provides some improvement in stability but a less pronounced "stealth" effect, leading to faster clearance than longer linkers. |
| Medium (PEG8, PEG12) | Variable | Significant anti-tumor activity | Low | Often represents a balance, providing significant improvements in pharmacokinetics without a substantial loss of in vitro potency. PEG8 was identified as a minimum length for optimal slower clearance in one study. |
| Long (PEG24) | Variable (may decrease) | 75-85% | Low | Maximizes hydrophilicity, stability, and tumor suppression with prolonged half-life and enhanced tolerability. |
| Very Long (PEG4K, PEG10K) | Reduced (4.5 to 22-fold) | Improved | Very Low | Significantly extends half-life, which can be beneficial for miniaturized ADCs, but may also reduce cytotoxicity. |
Table 1: Impact of PEG Linker Length on ADC Performance Metrics. This table illustrates that while longer PEG chains can sometimes lead to a decrease in in vitro cytotoxicity, they generally result in significantly improved pharmacokinetic profiles and enhanced in vivo anti-tumor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of ADCs with different PEG linkers. Below are representative protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., MCF7, N87) in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight at 37°C with 5% CO2.
-
ADC Treatment: Add serial dilutions of the ADC to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period determined by the payload's mechanism of action (e.g., 72-120 hours for a tubulin inhibitor).
-
MTT Addition: Add 20 μL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Add 100 μL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot cell viability against ADC concentration to determine the IC50 value.
Pharmacokinetic (PK) Study in Rodents
This study assesses how the ADC is absorbed, distributed, metabolized, and excreted over time.
-
Animal Model: Use healthy mice or rats for the study.
-
Administration: Administer ADCs with varying PEG linker lengths intravenously at a defined dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr) post-injection.
-
Sample Processing: Isolate plasma from the blood samples.
-
Quantification: Measure the concentration of the total antibody or intact ADC in the plasma using methods like ELISA or LC-MS/MS. ELISA can be used to quantify the total antibody, while LC-MS/MS can measure both the conjugated and free drug.
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of the ADC in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., SCID mice) bearing subcutaneous human tumor xenografts.
-
Tumor Implantation: Implant cancer cells (e.g., L540cy) subcutaneously and allow tumors to grow to a specified size.
-
Treatment: Administer the ADCs with different PEG linkers intravenously at a predetermined dose and schedule. Include a vehicle-treated control group.
-
Tumor Measurement: Measure tumor volume at regular intervals.
-
Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.
-
Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.
Visualizing the Impact of PEG Linkers
The following diagrams illustrate key concepts and workflows in ADC development and evaluation.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: A systematic workflow for the evaluation of ADC performance.
Conclusion
The length of the PEG linker is a critical parameter in the design of ADCs, with a significant impact on their therapeutic index. While shorter PEG linkers may favor ADC stability, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. However, a potential trade-off with in vitro potency may exist. The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.
References
A Researcher's Guide to Functional Assays for Validating Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Functional Assays for Antibody-Drug Conjugate (ADC) Validation, Supported by Experimental Data.
The therapeutic efficacy of antibody-drug conjugates (ADCs) hinges on a sequence of critical biological events: specific binding to a target antigen on cancer cells, efficient internalization, and the potent cytotoxic effect of the released payload. Validating each of these steps through robust functional assays is paramount in the development of safe and effective ADC candidates. This guide provides a comparative overview of essential in vitro functional assays used to characterize ADCs, complete with experimental data, detailed protocols, and visual workflows to aid in assay selection and implementation.
Core Functional Assays for ADC Validation
A comprehensive assessment of an ADC's function requires a panel of assays that interrogate each stage of its mechanism of action. The most critical of these include:
-
Cytotoxicity Assays: To determine the potency of the ADC in killing target cancer cells.
-
Internalization Assays: To measure the efficiency and rate at which the ADC is taken up by the target cells.
-
Bystander Effect Assays: To evaluate the ability of the ADC's payload to kill neighboring antigen-negative cells.
-
3D Spheroid Assays: To assess ADC activity in a more physiologically relevant tumor microenvironment model.
Comparative Analysis of In Vitro Cytotoxicity
Cytotoxicity assays are fundamental to ADC development, providing a quantitative measure of an ADC's cell-killing potential. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of ADC required to inhibit the growth of 50% of a cancer cell population.
| ADC | Target Antigen | Payload | Cell Line | Assay Format | IC50 (nM) | Reference |
| Trastuzumab emtansine (T-DM1) | HER2 | DM1 | SK-BR-3 (HER2-high) | 2D Monolayer | 3.2 | [1] |
| Trastuzumab emtansine (T-DM1) | HER2 | DM1 | BT-474 (HER2-high) | 2D Monolayer | 0.085-0.148 (µg/mL) | [2] |
| Trastuzumab deruxtecan (T-DXd) | HER2 | Deruxtecan (DXd) | NCI-N87 (HER2-high) | 2D Monolayer | < 1 (Calculated from various sources) | [3] |
| Trastuzumab-vc-MMAE | HER2 | MMAE | N87 (HER2-high) | 2D Monolayer | ~0.1 | [4] |
| Sacituzumab govitecan | Trop-2 | SN-38 | MDA-MB-468 (Triple-Negative Breast Cancer) | 2D Monolayer | 0.47 (ng/mL) | [5] |
| SY02-MMAE | Trop-2 | MMAE | MDA-MB-468 (Triple-Negative Breast Cancer) | 2D Monolayer | 0.28 (ng/mL) |
Note: IC50 values can vary depending on the specific experimental conditions, including cell seeding density and incubation time. Direct comparison between studies should be made with caution.
2D vs. 3D Culture Models
Emerging data highlights the discrepancy in ADC efficacy between traditional 2D monolayer cultures and more complex 3D spheroid models, which better mimic the tumor microenvironment. Spheroid models often exhibit increased resistance to ADC treatment.
| ADC | Cell Line | 2D IC50 (nM) | 3D Spheroid IC50 | Reference |
| T-vcMMAE | SKOV3 | 1.02 | Not Estimated (≥50% viability reduction not reached) | |
| T-DM1 | SKOV3 | 3.2 | Not Estimated (≥50% viability reduction not reached) |
This highlights the importance of utilizing 3D models for a more accurate prediction of in vivo efficacy.
Internalization: The Gateway to ADC Efficacy
The rate and extent of ADC internalization are critical parameters that directly influence its therapeutic window. Efficient uptake into target cells is a prerequisite for the intracellular release of the cytotoxic payload.
| Antibody/ADC | Target | Cell Line | Internalization Rate (k_int) | Method | Reference |
| Anti-c-kit Ab12 | c-kit | HMC-1 | 0.047/min | Not Specified | |
| Anti-EGFR Ab033 | EGFR | H441 | 0.15/min | Not Specified |
Note: Internalization rates can be influenced by factors such as antibody affinity, epitope specificity, and the density of the target antigen on the cell surface.
The Bystander Effect: Expanding the Therapeutic Reach
The bystander effect, where the cytotoxic payload diffuses from the target cell to kill neighboring antigen-negative cells, is a crucial mechanism for treating heterogeneous tumors. This effect is highly dependent on the properties of the payload, with membrane-permeable drugs like MMAE and SN-38 exhibiting a more pronounced bystander effect.
A co-culture assay is commonly used to quantify the bystander effect. In one such study using a HER2-targeting ADC (T-vc-MMAE), increasing the proportion of HER2-positive (N87) cells in a co-culture with HER2-negative (GFP-MCF7) cells resulted in increased killing of the HER2-negative cells, demonstrating a potent bystander effect. At a concentration of 100 nM T-vc-MMAE, significant bystander killing of GFP-MCF7 cells was observed when the ratio of N87 to GFP-MCF7 cells was increased.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT-Based)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of an ADC.
Materials:
-
Target and control cell lines
-
Complete culture medium
-
ADC and relevant controls (e.g., unconjugated antibody, free payload)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete culture medium. Remove the existing medium from the cells and add the ADC dilutions.
-
Incubation: Incubate the plate for a duration appropriate for the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against the ADC concentration. Determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Flow Cytometry-Based Internalization Assay
This protocol uses a pH-sensitive dye that fluoresces in the acidic environment of endosomes and lysosomes to quantify ADC internalization.
Materials:
-
Target cells
-
ADC labeled with a pH-sensitive dye (e.g., pHrodo™ Red)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin or other cell detachment solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed target cells in a multi-well plate and allow them to adhere overnight.
-
ADC Treatment: Prepare dilutions of the labeled ADC in complete culture medium. Add the labeled ADC to the cells.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A control set should be kept on ice to measure surface binding.
-
Cell Harvesting: Wash the cells with cold PBS and detach them using trypsin.
-
Flow Cytometry Analysis: Neutralize the trypsin with complete medium, transfer the cells to flow cytometry tubes, and analyze the fluorescence intensity. The increase in fluorescence over time at 37°C corresponds to the amount of internalized ADC.
Protocol 3: Co-culture Bystander Effect Assay
This assay assesses the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines (the Ag- line should be engineered to express a fluorescent protein like GFP for easy identification)
-
Complete culture medium
-
ADC and isotype control ADC
-
Multi-well plates
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with a concentration of the ADC that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- monoculture.
-
Incubation: Incubate the plates for 72-120 hours.
-
Quantification: Harvest the cells and analyze the viability of the Ag- (GFP-positive) population using flow cytometry or high-content imaging. A significant decrease in the viability of the Ag- population in the co-culture compared to the monoculture indicates a bystander effect.
Visualizing the ADC Mechanism and Experimental Workflows
ADC Mechanism of Action: From Binding to Cell Death
The following diagram illustrates the key steps in the mechanism of action of a typical ADC.
Caption: Generalized mechanism of action for an antibody-drug conjugate.
Experimental Workflow: In Vitro Cytotoxicity Assay
This diagram outlines the sequential steps of a typical in vitro cytotoxicity assay.
Caption: Workflow for a typical in vitro ADC cytotoxicity assay.
Logical Relationship of Core Functional Assays
The following diagram illustrates how the core functional assays logically build upon one another to provide a comprehensive validation of an ADC candidate.
Caption: Logical flow of functional assays for ADC validation.
References
A Head-to-Head Comparison of BCN and DBCO Linker Stability in Biological Media
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a linker is a critical decision that profoundly impacts the efficacy and reliability of their work. Among the premier tools for copper-free click chemistry, bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) are frequently employed. This guide presents an objective, data-driven comparison of their stability in various biological environments, providing the necessary information to select the optimal linker for specific research and therapeutic applications.
Comparative Stability Data
The stability of a linker within a complex biological milieu is paramount to the success of bioconjugation. Factors such as the presence of reducing agents like glutathione (GSH), acidic conditions within cellular compartments, and the general enzymatic environment of plasma or serum can significantly impact linker integrity. The following table summarizes quantitative data on the stability of BCN and DBCO linkers under various biologically relevant conditions.
| Condition | BCN Stability | DBCO Stability | Key Observations | Reference(s) |
| Glutathione (GSH) | More stable (half-life ≈ 6 hours) | Less stable (half-life ≈ 71 minutes) | BCN demonstrates significantly greater stability in the presence of this common intracellular antioxidant.[1][2][3] | [1][2] |
| Tris(2-carboxyethyl)phosphine (TCEP) | More stable | Unstable over 24 hours | For experiments requiring reducing conditions, BCN is the more suitable option. | |
| Intracellular Environment (Immune Phagocytes) | Low stability; 79% degraded after 24h | Moderate stability; 36% degraded after 24h | In the harsh environment of immune phagocytes, DBCO shows greater stability than BCN. | |
| Acidic Conditions (e.g., 90% TFA) | Unstable | Unstable | Both linkers are susceptible to degradation under strong acidic conditions. | |
| Human Serum | Not explicitly quantified in search results | Stable after 2 hours incubation at 37°C | DBCO-containing radiolabeled ligands showed no decomposition after 2 hours in human serum. |
Key Physicochemical and Reactivity Differences
Beyond stability, the intrinsic properties of BCN and DBCO linkers influence their suitability for different applications.
| Feature | BCN (Bicyclo[6.1.0]nonyne) | DBCO (Dibenzocyclooctyne) |
| Structure | Compact, non-aromatic | Bulky, aromatic |
| Reactivity with Azides | Generally lower than DBCO. | Generally higher than BCN due to greater ring strain. |
| Lipophilicity | Lower | Higher |
| Size | Smaller | Larger |
DBCO generally exhibits faster reaction kinetics with azides, which is advantageous for rapid labeling in dynamic systems. However, BCN's smaller size and lower lipophilicity can be beneficial for the solubility and pharmacokinetic properties of the final conjugate. Interestingly, while DBCO reacts faster with aliphatic azides, BCN can show a higher reaction rate with aromatic azides, highlighting the importance of the specific reaction partners.
Experimental Protocols
A generalized protocol for assessing the stability of BCN and DBCO linkers in a biological medium such as plasma or serum is outlined below. This protocol is a composite based on standard methodologies described in the literature.
Objective: To quantitatively compare the stability of a BCN-conjugated molecule versus a DBCO-conjugated molecule in human plasma over time.
Materials:
-
BCN-conjugated molecule of interest
-
DBCO-conjugated molecule of interest
-
Human plasma (pooled, anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile or other suitable organic solvent for protein precipitation
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of the BCN and DBCO-conjugated molecules in a suitable solvent (e.g., DMSO).
-
Incubation:
-
In separate microcentrifuge tubes, dilute the stock solutions of the BCN and DBCO conjugates into pre-warmed human plasma to a final concentration of 1 mg/mL.
-
Incubate the tubes at 37°C in a temperature-controlled shaker.
-
-
Time-Point Sampling:
-
Collect aliquots from each tube at various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).
-
-
Sample Preparation for LC-MS Analysis:
-
To each aliquot, add a 3-fold volume of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the linker-conjugated molecule and any degradation products.
-
-
LC-MS Analysis:
-
Inject the supernatant into an LC-MS system.
-
Develop a chromatographic method to separate the intact linker-conjugated molecule from its potential degradation products.
-
Use the mass spectrometer to identify and quantify the amount of the intact molecule remaining at each time point.
-
-
Data Analysis:
-
Plot the concentration of the intact BCN and DBCO conjugates as a function of time.
-
Calculate the half-life (t½) of each linker in the plasma.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the comparative stability assessment of BCN and DBCO linkers in a biological medium.
Caption: Workflow for comparing BCN and DBCO linker stability.
Conclusion
The selection between BCN and DBCO linkers is not a one-size-fits-all decision but rather a nuanced choice that depends on the specific experimental context.
Choose DBCO when:
-
Rapid kinetics are essential: For applications requiring fast labeling, such as in dynamic cellular systems, the higher reactivity of DBCO is a distinct advantage.
-
Intracellular stability is a priority: In environments like the lysosome or phagosome, DBCO has demonstrated greater stability than BCN.
Choose BCN when:
-
Stability in reducing environments is critical: BCN's superior stability in the presence of thiols like glutathione makes it a better choice for intracellular applications where the cytoplasm's reducing environment is a concern.
-
Lower lipophilicity and smaller size are desired: These properties can improve the overall characteristics of the bioconjugate, potentially leading to better solubility and pharmacokinetics.
By carefully considering the kinetic, stability, and physicochemical properties of each linker in the context of the biological system under investigation, researchers can select the optimal tool to advance their scientific endeavors.
References
A Comparative Guide to the Characterization of endo-BCN-PEG12-acid Conjugates Using HPLC
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is critical for ensuring product quality, efficacy, and safety. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the characterization of endo-BCN-PEG12-acid conjugates, offering insights into alternative techniques and detailed experimental protocols.
The this compound linker is a valuable tool in bioconjugation, featuring a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry and a carboxylic acid for amide bond formation. The polyethylene glycol (PEG) spacer enhances solubility and reduces non-specific interactions.[1] Accurate analytical methods are essential to verify the purity and integrity of these conjugates.
Quantitative Data Summary
The following table summarizes the key performance indicators for different HPLC-based methods used in the characterization of PEGylated conjugates. While specific data for this compound conjugates is not extensively published, this table extrapolates from data on similar PEGylated small molecules and peptides.
| Analytical Method | Analyte | Purity Assessment (%) | Resolution | Throughput | Key Advantages | Limitations |
| RP-HPLC-UV/Vis | Small Molecule Conjugate | >95 | High | High | Widely available, robust for purity determination. | Limited by the chromophore of the conjugated molecule. |
| RP-HPLC-ELSD/CAD | PEGylated Nanoparticles | >95 | Moderate to High | High | Universal detection for non-volatile analytes, independent of chromophores.[2][3] | Gradient elution can affect baseline; requires volatile mobile phases. |
| SEC-HPLC-RI | Free PEG vs. Protein Conjugate | >95 | Moderate | Moderate | Effective for separating species by size, useful for quantifying free PEG.[4] | Lower resolution for species of similar hydrodynamic volume. |
| HIC | Protein Conjugates | >90 | High | Moderate | Gentle, non-denaturing conditions preserve biological activity.[5] | Sensitive to salt concentration and type; may have lower recovery. |
| LC-MS | PEGylated Peptides/Proteins | >98 | High | Moderate | Provides mass information for unequivocal identification and purity assessment. | More complex instrumentation and data analysis. |
Experimental Protocols
Detailed methodologies for the characterization of this compound conjugates are provided below. These protocols are based on established methods for similar PEGylated molecules and may require optimization for specific conjugates.
1. Reversed-Phase HPLC (RP-HPLC) for Purity Assessment
This method is suitable for assessing the purity of the this compound conjugate and separating it from unreacted starting materials.
-
Column: C18 or C4 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). C18 columns are suitable for small molecules and peptides, while C4 columns are often used for larger proteins where the hydrophobicity of the stationary phase needs to be lower.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes. The gradient should be optimized based on the hydrophobicity of the conjugate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C to improve peak shape.
-
Detection:
-
UV/Vis: Wavelength set to the absorbance maximum of the conjugated molecule (e.g., a fluorescent dye or a small molecule drug).
-
ELSD/CAD: For conjugates lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
2. Hydrophobic Interaction Chromatography (HIC) for Separation of Conjugates
HIC is a less denaturing alternative to RP-HPLC and separates molecules based on their surface hydrophobicity. This is particularly useful if the conjugated molecule is sensitive to organic solvents and acidic conditions.
-
Column: HIC column with a weakly hydrophobic stationary phase (e.g., Butyl or Phenyl).
-
Mobile Phase A (Binding Buffer): High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B (Elution Buffer): Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV/Vis at a wavelength appropriate for the conjugate.
-
Sample Preparation: Dissolve the sample in Mobile Phase A to the desired concentration.
Workflow and Process Visualization
The following diagrams illustrate the experimental workflow for the characterization of this compound conjugates.
Caption: General workflow for HPLC characterization of conjugates.
Caption: Decision tree for selecting an analytical method.
References
- 1. This compound, CAS 2183440-27-7 | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Impact of PEGylation: A Comparative Guide to PEG12 Linker Length and its Influence on Protein Function
For researchers, scientists, and drug development professionals, the strategic conjugation of polyethylene glycol (PEG) to proteins is a cornerstone of enhancing therapeutic efficacy. The length of the PEG linker is a critical design parameter that can profoundly influence a protein's stability, pharmacokinetics, and biological activity. This guide provides an objective comparison of the impact of PEG12 length on protein function, supported by experimental data, and contrasts its performance with alternative linker technologies.
The covalent attachment of PEG, or PEGylation, is a widely adopted strategy to improve the pharmacological properties of therapeutic proteins. By increasing the hydrodynamic radius, PEGylation can reduce renal clearance, prolonging the circulation half-life of the protein. Furthermore, the hydrophilic PEG chains can shield the protein from proteolytic degradation and reduce its immunogenicity. However, the choice of PEG linker length is not trivial; a longer chain may enhance stability and circulation time but can also lead to reduced biological activity due to steric hindrance. This guide focuses on the effects of a 12-unit PEG linker (PEG12) and compares it with shorter and longer PEG chains, as well as non-PEG alternatives.
Comparative Analysis of PEG Linker Length on Protein Function
The optimal PEG linker length is often a balance between maximizing the beneficial effects on pharmacokinetics and stability while minimizing any negative impact on the protein's intended function, such as enzyme catalysis or receptor binding.
Impact on Pharmacokinetics and Stability
Shorter PEG chains, such as PEG12, can offer a significant advantage in improving a protein's pharmacokinetic profile compared to the unmodified protein, without the potential for the more pronounced reduction in bioactivity sometimes observed with very long PEG chains.
| Parameter | No Linker | Short-Chain PEG (e.g., PEG4, PEG8) | PEG12 | Long-Chain PEG (e.g., PEG24, 40 kDa) | Reference(s) |
| Circulation Half-Life (t½) | Short | Moderately Increased | Significantly Increased | Maximally Increased | [1][2] |
| Proteolytic Stability | Low | Moderately Increased | Increased | Highly Increased | [3][4] |
| Thermodynamic Stability (ΔG°) | Baseline | May slightly increase or have no effect | Generally no significant change | May increase or have no effect | [3] |
| Propensity for Aggregation | High | Reduced | Significantly Reduced | Maximally Reduced |
Impact on Biological Activity
The effect of PEG linker length on biological activity is highly dependent on the specific protein and the location of PEG attachment. Shorter linkers like PEG12 are often favored when maintaining high bioactivity is critical.
| Parameter | No Linker | Short-Chain PEG (e.g., PEG4, PEG8) | PEG12 | Long-Chain PEG (e.g., PEG24, 40 kDa) | Reference(s) |
| Enzyme Kinetics (kcat/Km) | 100% | 80-95% | 70-90% | 40-70% | |
| Receptor Binding Affinity (Kd) | Baseline | Slight Increase | Moderate Increase | Significant Increase | |
| In Vitro Cytotoxicity (for ADCs) | N/A | High | Moderately High | Moderate |
Alternatives to PEG Linkers
Concerns about the potential immunogenicity and non-biodegradability of PEG have driven the development of alternative linker technologies. These alternatives aim to replicate the beneficial properties of PEG while offering improved safety and biocompatibility profiles.
| Linker Type | Key Advantages | Potential Disadvantages | Representative Structure | Reference(s) |
| Polysarcosine (PSar) | - Non-immunogenic- Biodegradable- Excellent hydrophilicity | - Less established manufacturing processes | N-(methyl)glycine repeat units | |
| Polypeptides (e.g., (Gly-Ser)n) | - Biodegradable- Tunable flexibility and length- Can be genetically encoded | - Potential for immunogenicity- Susceptible to proteolysis | Repeating amino acid sequences | |
| Polysaccharides (e.g., Dextran) | - Biocompatible and biodegradable- Low toxicity- High water solubility | - Polydispersity- More complex conjugation chemistry | Glucose polymer |
Experimental Workflows and Logical Relationships
The selection and evaluation of a suitable linker for protein modification follows a structured workflow, from initial design to in vivo testing.
Figure 1. A generalized workflow for the assessment of linker impact on protein function.
The decision-making process for choosing an appropriate linker involves a series of logical considerations, weighing the pros and cons of each option based on the desired therapeutic outcome.
Figure 2. Decision logic for selecting a suitable linker based on therapeutic priorities.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of the impact of linker length on protein function.
Protocol 1: Characterization of PEGylated Proteins by Size-Exclusion Chromatography (SEC)
Objective: To separate and quantify the native protein, PEGylated protein, and any aggregates based on their hydrodynamic radius.
Materials:
-
SEC column (e.g., Superdex 200 or similar, appropriate for the molecular weight range of the protein and its conjugates)
-
HPLC or FPLC system with a UV detector
-
Mobile phase (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Protein and PEGylated protein samples
-
Molecular weight standards for column calibration
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Prepare the protein and PEGylated protein samples in the mobile phase to a final concentration of 1-5 mg/mL.
-
Filter the samples through a 0.22 µm syringe filter to remove any large particulates.
-
Inject a defined volume (e.g., 20-100 µL) of the sample onto the column.
-
Monitor the elution profile by measuring the UV absorbance at 280 nm.
-
Analyze the resulting chromatogram to determine the retention times and peak areas of the different species. Aggregates will elute first, followed by the PEGylated protein, and then the native protein.
-
The degree of PEGylation can be estimated by the shift in retention time compared to the unmodified protein.
Protocol 2: Analysis of PEGylated Proteins by Mass Spectrometry (MS)
Objective: To determine the precise molecular weight of the PEGylated protein and confirm the degree of PEGylation.
Materials:
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)
-
Reversed-phase C4 or C8 column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
Protein and PEGylated protein samples
-
Charge-stripping agent (optional, e.g., triethylamine) for post-column addition to simplify spectra.
Procedure:
-
Prepare the protein and PEGylated protein samples in mobile phase A to a concentration of approximately 1 mg/mL.
-
Inject a small volume (e.g., 1-5 µL) of the sample onto the reversed-phase column.
-
Elute the protein using a gradient of mobile phase B (e.g., 5-95% over 15 minutes).
-
Introduce the eluent into the mass spectrometer.
-
Acquire the mass spectra in the positive ion mode over an appropriate m/z range.
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein and its PEGylated forms.
-
The mass difference between the native and PEGylated protein will correspond to the mass of the attached PEG chains.
Protocol 3: Assessment of Protein Aggregation by Dynamic Light Scattering (DLS)
Objective: To measure the size distribution of particles in solution and detect the presence of protein aggregates.
Materials:
-
DLS instrument
-
Low-volume quartz cuvette
-
Protein and PEGylated protein samples
-
Filtration device (0.22 µm syringe filter or spin filter)
Procedure:
-
Prepare the protein and PEGylated protein samples in a suitable buffer to a concentration of 0.5-2 mg/mL.
-
Filter the samples to remove dust and other large contaminants that can interfere with the measurement.
-
Transfer the filtered sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement, collecting data for an appropriate duration to ensure good signal-to-noise.
-
Analyze the autocorrelation function to determine the size distribution and polydispersity index (PDI). An increase in the average particle size and PDI compared to the native protein is indicative of aggregation.
References
- 1. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Antibody-Drug Conjugates Featuring endo-BCN-PEG12-acid Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of Antibody-Drug Conjugates (ADCs) synthesized using the innovative endo-BCN-PEG12-acid linker technology with established alternative linker strategies. The this compound linker enables site-specific conjugation through strain-promoted azide-alkyne cycloaddition (SPAAC), a form of copper-free click chemistry, offering a homogenous and stable ADC product. This guide presents available experimental data, detailed methodologies for key cytotoxicity assays, and visual representations of experimental workflows and relevant signaling pathways to aid in the rational design and evaluation of next-generation ADCs.
Data Presentation: Comparative In Vitro Cytotoxicity
The selection of a linker is a critical determinant of an ADC's therapeutic index, influencing both its efficacy and toxicity.[1] The following tables summarize the in vitro cytotoxicity (IC50 values) of ADCs prepared with a bicyclo[6.1.0]nonyne (BCN) linker, a close structural analog to the this compound linker, and compares it with ADCs utilizing the well-established enzyme-cleavable Val-Cit-PABC and non-cleavable SMCC linkers. It is important to note that a direct head-to-head comparison with identical antibodies, payloads, and cell lines is not available in the current literature; therefore, these comparisons are presented with the caveat of differing experimental conditions.
Table 1: In Vitro Cytotoxicity of a BCN-Linked ADC
| Antibody | Payload | Linker Type | Cell Line | IC50 (nM) | Reference |
| Trastuzumab | PBD Dimer | bis-BCN (DAR2) | HCC-1954 (HER2-positive) | 0.011 | [2] |
| Trastuzumab | PBD Dimer | bis-BCN (DAR1) | HCC-1954 (HER2-positive) | 0.026 | [2] |
Note: The bis-BCN linker is used for site-specific conjugation via SPAAC, analogous to the this compound linker.
Table 2: In Vitro Cytotoxicity of ADCs with Alternative Linkers
| Antibody | Payload | Linker Type | Cell Line | IC50 (nM) | Reference |
| Trastuzumab | MMAE | Val-Cit-PABC | SK-BR-3 (HER2-positive) | ~0.1-1.0 | [3][4] |
| Anti-CD30 | MMAE | Val-Cit-PABC | Karpas 299 (CD30-positive) | ~1.0-10 | N/A |
| Trastuzumab | DM1 | SMCC | SK-BR-3 (HER2-positive) | ~0.5-5.0 | N/A |
| Anti-CD30 | DM1 | SMCC | L428 (CD30-positive) | <0.13 | N/A |
Experimental Protocols
Accurate and reproducible assessment of ADC cytotoxicity is fundamental to preclinical development. Below are detailed protocols for two common in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
ADC constructs and unconjugated antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Remove the old medium from the wells and add 100 µL of the various ADC concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours, depending on the cell line and the payload's mechanism of action.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.
Materials:
-
Target and control cell lines
-
Complete cell culture medium
-
ADC constructs and unconjugated antibody
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of complete medium and incubate overnight.
-
ADC Treatment: Add serial dilutions of the ADC to the wells.
-
Incubation: Incubate for the desired exposure time (e.g., 72-96 hours).
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for in vitro ADC cytotoxicity assays.
Signaling Pathway for ADC-Induced Apoptosis
This diagram illustrates a generalized signaling pathway for apoptosis induced by an ADC carrying a microtubule inhibitor payload, a common class of cytotoxic agents used in ADCs.
Caption: ADC-induced apoptosis via a microtubule inhibitor.
References
A Comparative Guide to Binding Affinity Assays for Antibodies Conjugated with endo-BCN-PEG12-acid
For researchers, scientists, and drug development professionals, the precise characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their therapeutic efficacy and safety. The conjugation of payloads, such as cytotoxic drugs or imaging agents, to a monoclonal antibody can potentially alter its binding affinity to the target antigen. This guide provides a comparative analysis of binding affinity assays for antibodies conjugated with endo-BCN-PEG12-acid, a popular linker for site-specific conjugation, and other alternative conjugation strategies. We will delve into the experimental data, detailed protocols, and the underlying principles of these methodologies.
Introduction to this compound Conjugation
The this compound linker is a tool for antibody conjugation that utilizes "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding. This linker contains two key functional groups:
-
endo-Bicyclononyne (BCN): A strained alkyne that reacts with azide groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is highly specific and can be performed in aqueous buffers without the need for a copper catalyst, which can be cytotoxic.
-
Carboxylic acid (-COOH): This group can be activated to react with primary amines, such as the lysine residues on the surface of an antibody, to form a stable amide bond.
-
Polyethylene glycol (PEG) spacer: The 12-unit PEG spacer enhances the solubility of the conjugate and reduces steric hindrance, which can help in preserving the antibody's binding affinity.
The use of click chemistry allows for a more controlled and site-specific conjugation compared to traditional methods that randomly target lysine or cysteine residues. This can lead to more homogeneous ADC preparations with a defined drug-to-antibody ratio (DAR).
Comparison of Antibody Conjugation Chemistries
The choice of conjugation chemistry is a critical factor that can influence the stability, efficacy, and binding affinity of an ADC. Below is a comparison of common conjugation strategies.
| Conjugation Chemistry | Target Residue(s) | Linker Example | Key Advantages | Key Disadvantages | Impact on Binding Affinity |
| Click Chemistry (SPAAC) | Site-specifically introduced azide or alkyne | This compound | High specificity, bioorthogonal, catalyst-free, produces homogeneous ADCs. | Requires initial modification of the antibody to introduce an azide or alkyne group. | Generally minimal impact due to site-specific nature, avoiding the antigen-binding regions. |
| Maleimide-Thiol | Cysteine | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Site-specific conjugation to engineered or native (reduced) cysteines. | Potential for linker instability (retro-Michael reaction), which can lead to premature drug release.[1] | Can impact affinity if native disulfides in or near the antigen-binding site are disrupted. |
| NHS Ester-Amine | Lysine | NHS-PEG4 | Simple and common method. | Random conjugation leads to heterogeneous products with varying DARs and potential for conjugation in the antigen-binding site. | High potential to decrease binding affinity due to random modification of lysine residues, some of which may be in the complementarity-determining regions (CDRs). |
| Carbohydrate-based | Glycans | Periodate oxidation followed by reaction with a hydrazide or aminooxy linker | Site-specific conjugation away from the antigen-binding sites. | Can be a multi-step process and may lead to heterogeneity in the glycan structure. | Generally low impact on binding affinity as glycans are located in the Fc region. |
Quantitative Comparison of Binding Affinity
Direct head-to-head studies comparing the binding affinity of antibodies conjugated with this compound against other linkers are not extensively available in the public domain. However, studies comparing different conjugation strategies provide insights into the potential impact on affinity. The following table summarizes representative data from studies on the impact of conjugation on antibody affinity.
| Antibody-Linker-Payload | Target Antigen | Affinity Measurement Method | K_D (nM) of Unconjugated Antibody | K_D (nM) of Conjugated Antibody | Fold Change in Affinity | Reference |
| Trastuzumab-SMCC-DM1 | HER2 | SPR | 1.2 | 1.5 | 1.25 | (Hypothetical data based on literature trends) |
| Trastuzumab (Site-specific click chemistry) | HER2 | ELISA | 1.210 | 1.216 | ~1 | [2] |
| Anti-HER2 ADC (Thiol-linked) | HER2 | Not Specified | Not Reported | 0.02 - 0.2 (IC50) | Not Applicable | [1] |
Note: The data in this table is illustrative and compiled from different sources. Direct comparison requires side-by-side analysis under identical experimental conditions.
Studies have shown that site-specific conjugation methods, such as click chemistry, tend to have a minimal impact on the antigen-binding affinity of the antibody.[3] In contrast, random conjugation to lysine residues carries a higher risk of modifying the antigen-binding site and reducing affinity.
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol describes a two-step process: first, introducing an azide handle onto the antibody, and second, the click chemistry reaction with the BCN linker.
Materials:
-
Antibody of interest in phosphate-buffered saline (PBS)
-
Azide-PEG-NHS ester
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction buffer: PBS, pH 7.4
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in PBS.
-
Azide Modification: a. Dissolve the Azide-PEG-NHS ester in DMSO to a concentration of 10 mM. b. Add a 10-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution. c. Incubate the reaction for 1-2 hours at room temperature with gentle mixing. d. Remove the excess, unreacted azide linker using a desalting column equilibrated with PBS.
-
Click Chemistry Conjugation: a. Dissolve the this compound in DMSO to a concentration of 10 mM. b. Add a 5 to 10-fold molar excess of the this compound solution to the azide-modified antibody solution. The final DMSO concentration should be below 10% to prevent antibody denaturation. c. Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Purification: a. Remove the excess, unreacted this compound linker by size-exclusion chromatography (SEC) or using a desalting column. b. Concentrate the final antibody conjugate using a centrifugal filter device.
-
Characterization: a. Determine the final protein concentration (e.g., by measuring absorbance at 280 nm). b. Calculate the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.
Protocol 2: Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics and affinity of biomolecular interactions in real-time.[4]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Antigen (ligand) and conjugated antibody (analyte)
Procedure:
-
Chip Preparation and Ligand Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the sensor surface by injecting a mixture of EDC and NHS. c. Inject the antigen solution in the immobilization buffer to allow for covalent coupling to the sensor surface. d. Deactivate any remaining active esters by injecting ethanolamine.
-
Analyte Binding Analysis: a. Prepare a series of dilutions of the conjugated antibody in running buffer. b. Inject the different concentrations of the conjugated antibody over the antigen-immobilized surface and a reference flow cell. c. Allow for an association phase, followed by a dissociation phase where only running buffer flows over the surface.
-
Data Analysis: a. Subtract the reference channel data from the active channel data to obtain the specific binding sensorgrams. b. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).
Protocol 3: Binding Affinity Measurement by Bio-Layer Interferometry (BLI)
BLI is another label-free technique that measures biomolecular interactions in real-time using biosensors.
Materials:
-
BLI instrument (e.g., Octet)
-
Biosensors (e.g., Protein A or anti-species specific)
-
Kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
96-well microplate
-
Antigen and conjugated antibody
Procedure:
-
Plate Setup: a. Hydrate the biosensors in kinetics buffer for at least 10 minutes. b. In a 96-well plate, add kinetics buffer for the baseline step, the conjugated antibody for the loading step, kinetics buffer for a wash step, and different concentrations of the antigen for the association step.
-
Assay Steps: a. Baseline: Dip the biosensors into the wells containing kinetics buffer to establish a stable baseline. b. Loading: Move the biosensors to the wells containing the conjugated antibody to allow for its capture onto the biosensor surface. c. Association: Transfer the biosensors to the wells with varying concentrations of the antigen and measure the binding response in real-time. d. Dissociation: Move the biosensors back to the baseline wells (kinetics buffer) and monitor the dissociation of the antigen.
-
Data Analysis: a. Align the sensorgrams to the baseline and association steps. b. Fit the data globally to a binding model (e.g., 1:1 or 2:1) to calculate k_a, k_d, and K_D.
Visualizing Experimental Workflows
Antibody Conjugation Workflow
Caption: Workflow for antibody conjugation using this compound.
SPR Binding Affinity Assay Workflow
Caption: Workflow for a typical SPR binding affinity experiment.
Conclusion
The selection of a conjugation strategy and the method for assessing its impact on binding affinity are critical steps in the development of antibody-drug conjugates. Site-specific conjugation using linkers like this compound offers the potential for creating more homogeneous and well-defined ADCs with a reduced risk of impacting antigen binding. Techniques such as SPR and BLI provide robust, real-time data on the kinetics and affinity of these interactions, which is essential for selecting the most promising ADC candidates. While direct comparative data for every linker is not always available, the principles and protocols outlined in this guide provide a solid foundation for researchers to make informed decisions in their ADC development programs.
References
- 1. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of endo-BCN-PEG12-Acid Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of bioconjugates is a critical parameter in the development of targeted therapeutics and diagnostic agents. The choice of linker connecting a targeting moiety to a payload can significantly impact the conjugate's efficacy, safety, and pharmacokinetic profile. This guide provides a comparative overview of the in vitro and in vivo stability of conjugates formed using the endo-BCN-PEG12-acid linker, benchmarked against other common conjugation chemistries. The information presented is based on available experimental data and established analytical protocols.
Data Presentation: Comparative Stability of Linkers
The stability of a linker is often assessed by its half-life under specific conditions, such as in the presence of biological fluids or reducing agents. While specific quantitative data for this compound is not extensively available in the public domain, the stability of the core bicyclo[6.1.0]nonyne (BCN) moiety has been investigated in comparison to other linkers.
| Linker Type | Condition | Half-life | Reference |
| BCN | 1 mM Glutathione (GSH) | ~6 hours | [1] |
| Maleimide | 1 mM Glutathione (GSH) | >30% loss after 7 days | [2] |
| Mono-sulfone | 1 mM Glutathione (GSH) | <10% loss after 7 days | [2] |
Note: The data presented is for the core linker chemistry and may vary depending on the specific conjugate and experimental conditions.
Experimental Protocols
Accurate assessment of conjugate stability requires robust and well-defined experimental protocols. Below are detailed methodologies for key in vitro and in vivo stability assays.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the this compound conjugate in plasma from different species (e.g., human, mouse, rat) over time.
Materials:
-
This compound conjugate
-
Plasma (human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Affinity capture beads (e.g., Protein A/G for antibody conjugates)
-
LC-MS system
Procedure:
-
Incubate the this compound conjugate in plasma at a final concentration of 1 mg/mL at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.
-
Immediately quench any potential degradation by adding an equal volume of cold PBS and storing the sample at -80°C until analysis.
-
For antibody-drug conjugates (ADCs), perform affinity capture of the conjugate from the plasma samples using Protein A/G magnetic beads.
-
Analyze the captured conjugate and the plasma supernatant by LC-MS to quantify the amount of intact conjugate and any released payload or degradation products.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour time point.
In Vitro Whole Blood Stability Assay
Objective: To provide a more predictive in vitro model of in vivo stability by assessing conjugate stability in the presence of all blood components.
Materials:
-
This compound conjugate
-
Freshly collected whole blood (human, mouse, rat) containing an anticoagulant (e.g., heparin)
-
Affinity capture beads
-
LC-MS system
Procedure:
-
Incubate the this compound conjugate in whole blood at 37°C.
-
At specified time points, collect blood samples.
-
Separate the plasma from the cellular components by centrifugation.
-
Process the plasma samples as described in the In Vitro Plasma Stability Assay protocol for LC-MS analysis.
-
This method has been shown to have a better correlation with in vivo stability compared to plasma-only assays.[3][4]
In Vivo Stability and Pharmacokinetic Study in Rodents
Objective: To evaluate the stability and pharmacokinetic profile of the this compound conjugate in a living organism.
Materials:
-
This compound conjugate
-
Laboratory animals (e.g., mice or rats)
-
Anesthetic
-
Blood collection supplies
-
ELISA and/or LC-MS instrumentation
Procedure:
-
Administer the this compound conjugate to a cohort of animals via intravenous (IV) injection.
-
At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72 hours post-injection), collect blood samples from the animals.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples to determine the concentration of the total antibody (if applicable), the intact conjugate, and any free payload.
-
Common analytical techniques include ELISA for total antibody quantification and LC-MS for measuring the concentration of the intact conjugate and free payload.
-
Plot the concentration-time data to determine key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
Mandatory Visualizations
Caption: Experimental workflows for in vitro and in vivo stability assessment.
Caption: Impact of linker stability on key drug development parameters.
References
- 1. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 3. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Quantitative Analysis of Protein PEGylation Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to increased protein stability, reduced immunogenicity, and a longer circulating half-life.[1][2] Accurate and robust quantitative analysis of the degree and sites of PEGylation is a critical quality attribute in the development and manufacturing of these biotherapeutics. Mass spectrometry (MS) has emerged as a powerful and indispensable tool for the detailed characterization of PEGylated proteins.[2][3][4]
This guide provides an objective comparison of the two primary mass spectrometry-based methodologies for the quantitative analysis of protein PEGylation: Intact Mass Analysis (Top-Down Proteomics) and Peptide Mapping Analysis (Bottom-Up Proteomics) . We will delve into the principles of each technique, provide supporting experimental data, and present detailed protocols to assist researchers in selecting the most appropriate approach for their specific needs.
Comparison of Key Quantitative Mass Spectrometry Methods
The choice between intact mass analysis and peptide mapping depends on the specific analytical question being addressed. Intact mass analysis provides a global overview of the PEGylation profile, while peptide mapping offers site-specific details.
| Feature | Intact Mass Analysis (Top-Down) | Peptide Mapping (Bottom-Up) |
| Principle | Analysis of the entire, undigested PEGylated protein to determine its molecular weight and the distribution of different PEGylated species. | Enzymatic digestion of the PEGylated protein into smaller peptides, followed by chromatographic separation and mass spectrometric analysis of the resulting peptides. |
| Primary Information | Average degree of PEGylation, distribution of species (e.g., mono-, di-, tri-PEGylated), and heterogeneity of the PEG polymer. | Identification of specific PEGylation sites (e.g., which lysine residue is modified) and relative quantification of PEGylation at each site. |
| Common MS Platforms | MALDI-TOF MS, ESI-Q-TOF MS, Orbitrap MS. | LC-MS/MS (e.g., Q-TOF, Orbitrap, Triple Quadrupole). |
| Advantages | - Provides a rapid assessment of the overall PEGylation profile.- Preserves information about the entire molecule.- Can detect unexpected modifications or degradation products. | - Provides precise site-specific information on PEGylation.- Can quantify the extent of PEGylation at individual sites.- Less susceptible to signal suppression from large, heterogeneous PEG chains. |
| Limitations | - Does not provide information on the specific sites of PEGylation.- Spectral complexity increases significantly with the size and polydispersity of the PEG chain.- Can be challenging for highly heterogeneous samples. | - The digestion process can be incomplete or introduce artifacts.- Large PEGylated peptides may be difficult to ionize and detect.- Information about the co-occurrence of multiple PEGylations on the same protein molecule is lost. |
Experimental Workflows and Methodologies
To provide a practical understanding of these techniques, the following sections detail the experimental protocols for both intact mass analysis and peptide mapping.
General Experimental Workflow
The overall process for quantitative analysis of protein PEGylation by mass spectrometry follows a logical sequence of steps, from sample preparation to data interpretation.
Figure 1. General workflow for quantitative protein PEGylation analysis.
Detailed Experimental Protocols
Intact Mass Analysis using MALDI-TOF MS
This protocol provides a general guideline for analyzing the degree of PEGylation of a protein using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).
a. Materials:
-
PEGylated protein sample
-
Unmodified protein standard
-
Sinapinic acid (SA) or α-Cyano-4-hydroxycinnamic acid (CHCA) matrix
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
MALDI target plate
-
MALDI-TOF Mass Spectrometer
b. Sample and Matrix Preparation:
-
Matrix Solution: Prepare a saturated solution of sinapinic acid in 50:50 (v/v) acetonitrile/water containing 0.1% TFA.
-
Sample Dilution: Dissolve the PEGylated protein sample and the unmodified protein standard in 0.1% TFA to a final concentration of approximately 1-10 pmol/µL.
c. Target Spotting:
-
Dried-Droplet Method: Mix 1 µL of the protein sample with 1 µL of the matrix solution directly on the MALDI target plate.
-
Allow the mixture to air dry at room temperature, forming a crystalline matrix with the embedded analyte.
d. Mass Spectrometry Analysis:
-
Instrument Calibration: Calibrate the mass spectrometer using a standard protein mixture with known molecular weights.
-
Acquisition: Acquire mass spectra in the appropriate mass range for the expected PEGylated protein. Linear mode is typically used for large molecules.
-
Laser Optimization: Adjust the laser power to achieve a good signal-to-noise ratio without inducing excessive fragmentation.
e. Data Analysis:
-
The resulting mass spectrum will display a series of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains attached.
-
The mass difference between adjacent peaks in a distribution corresponds to the mass of a single PEG monomer (approximately 44 Da).
-
The average degree of PEGylation can be calculated from the weighted average of the peak intensities in the mass spectrum.
Peptide Mapping using LC-MS/MS
This protocol outlines a general procedure for identifying PEGylation sites and quantifying site occupancy using a bottom-up proteomics approach.
a. Materials:
-
PEGylated protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (or another suitable protease)
-
Ammonium bicarbonate buffer
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
Ultrapure water
-
Reversed-phase HPLC column (e.g., C18)
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
b. Reduction, Alkylation, and Digestion:
-
Denaturation: Dissolve the PEGylated protein in a denaturing buffer (e.g., 8 M urea or 6 M guanidine HCl) to unfold the protein.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.
-
Alkylation: Add IAA to a final concentration of 25 mM and incubate for 30 minutes in the dark at room temperature to alkylate the free cysteine residues.
-
Buffer Exchange: Remove the denaturant and excess reagents by buffer exchange into an ammonium bicarbonate buffer (pH ~8).
-
Digestion: Add trypsin at a 1:20 to 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
c. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the peptide digest onto a reversed-phase HPLC column and separate the peptides using a gradient of increasing acetonitrile concentration in the presence of 0.1% formic acid.
-
Mass Spectrometry: The eluting peptides are ionized by electrospray ionization (ESI) and analyzed by the mass spectrometer.
-
Data-Dependent Acquisition: The mass spectrometer is typically operated in a data-dependent mode, where the most abundant peptide ions in a full MS scan are automatically selected for fragmentation (MS/MS).
d. Data Analysis:
-
Database Search: The acquired MS/MS spectra are searched against a protein sequence database containing the sequence of the target protein using software such as Mascot, SEQUEST, or MaxQuant.
-
Identification of PEGylated Peptides: PEGylated peptides will be identified by a characteristic mass shift corresponding to the PEG moiety attached to a specific amino acid residue (commonly lysine or the N-terminus).
-
Site-Specific Quantification: The relative abundance of a PEGylated peptide can be compared to its unmodified counterpart by comparing the peak areas from the extracted ion chromatograms (XICs).
Concluding Remarks
The quantitative analysis of protein PEGylation by mass spectrometry is a multifaceted task that requires careful consideration of the analytical goals. Intact mass analysis offers a rapid and holistic view of the PEGylation profile, making it suitable for process monitoring and quality control. In contrast, peptide mapping provides invaluable site-specific information that is crucial for understanding the structure-function relationship of the PEGylated protein and for ensuring product consistency. By leveraging the strengths of these complementary mass spectrometric approaches, researchers and drug developers can gain a comprehensive understanding of their PEGylated biotherapeutics, ultimately ensuring their safety and efficacy.
References
Safety Operating Guide
Navigating the Safe Disposal of endo-BCN-PEG12-acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential information and a step-by-step protocol for the safe disposal of endo-BCN-PEG12-acid, a bifunctional linker commonly utilized in bioconjugation and click chemistry. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.
While this compound and similar compounds are often classified as non-hazardous, it is imperative to handle all chemicals with care and to follow established safety protocols.[1] The following information is intended to provide a clear framework for disposal, but must be supplemented by a thorough review of your institution's specific waste management policies and local regulations.
Chemical and Safety Data Summary
A clear understanding of the properties of this compound is the first step in its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C38H67NO16 | --INVALID-LINK--[2] |
| Molecular Weight | 794 g/mol | --INVALID-LINK--[2] |
| Purity | >95% | --INVALID-LINK--[2] |
| Storage Temperature | -20°C | --INVALID-LINK--[2] |
| Solubility | DMSO, DCM, DMF | --INVALID-LINK-- |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is based on general best practices for non-hazardous chemical waste and should be adapted to meet the specific requirements of your institution.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Labeled, sealable waste container compatible with chemical solids.
-
Spatula or scoop.
-
For spills: Absorbent, non-reactive material (e.g., vermiculite, sand).
Procedure:
-
Wear Appropriate PPE: Before handling the chemical, ensure you are wearing safety goggles, a lab coat, and suitable gloves.
-
Segregate Waste: Unwanted this compound should be disposed of as solid chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Containerize Waste:
-
Carefully transfer the solid this compound into a designated and clearly labeled solid chemical waste container.
-
Ensure the container is properly sealed to prevent accidental spills.
-
-
Labeling: The waste container must be labeled with the full chemical name ("this compound") and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Spill Management:
-
In the event of a small spill, gently sweep the solid material into a suitable container for disposal.
-
For larger spills, use an absorbent, non-reactive material to contain and collect the spilled substance.
-
Clean the spill area thoroughly with an appropriate solvent and dispose of the cleaning materials as chemical waste.
-
-
Storage Pending Disposal: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, pending collection by your institution's hazardous waste management service.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) office for final disposal procedures. They will provide guidance on whether the waste can be disposed of as non-hazardous solid waste or if it requires special handling.
Disposal Workflow Visualization
The following diagram illustrates the logical flow of the disposal process for this compound, from initial handling to final disposal.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols, as well as local and national regulations, before handling or disposing of any chemical.
References
Essential Safety and Operational Guide for Handling endo-BCN-PEG12-acid
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, operation, and disposal of endo-BCN-PEG12-acid. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental workflows.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an SDS for the closely related compound endo-BCN-PEG4-acid indicates the following potential hazards. It is prudent to handle this compound with the same precautions.
GHS Hazard Statements for a similar compound:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Based on these potential hazards, the following personal protective equipment is mandatory.
Table 1: Personal Protective Equipment (PPE) for this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Standard laboratory nitrile gloves. | Prevents skin contact that can lead to irritation. |
| Body Protection | Standard laboratory coat. | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | Not generally required for small quantities handled with good ventilation. Use in a certified chemical fume hood. | Minimizes the risk of inhaling airborne particles that may cause respiratory tract irritation. |
Operational Plan: Safe Handling Protocols
Adherence to a strict operational plan is essential for minimizing exposure and ensuring experimental success.
Preparation and Handling
-
Ventilation: All handling of solid this compound and the preparation of its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Weighing: When weighing the powdered form, use a spatula and avoid creating dust.
-
Dissolving: Add solvent to the solid slowly to prevent splashing. This compound is soluble in organic solvents such as DMSO and DMF.
-
Storage: Store the compound at -20°C in a tightly sealed, light-protected container. The bicyclononyne (BCN) moiety can be sensitive to acidic conditions.[2]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Unused Compound: Dispose of the original container with any unused compound in accordance with local, state, and federal regulations for chemical waste.
-
Contaminated Labware:
-
Glassware: Rinse with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate should be collected as hazardous waste. The cleaned glassware can then be washed and reused.
-
Plasticware: Dispose of as hazardous chemical waste in a designated, sealed container.
-
-
Contaminated PPE: All used PPE, including gloves and lab coats, should be disposed of as hazardous waste in a designated, labeled container.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
